n-Tetradecylboronic acid
Description
BenchChem offers high-quality n-Tetradecylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Tetradecylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetradecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h16-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUAMUGSKSODIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393346 | |
| Record name | n-Tetradecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100888-40-2 | |
| Record name | n-Tetradecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
n-Tetradecylboronic acid chemical properties
An In-Depth Technical Guide to n-Tetradecylboronic Acid: Properties, Reactivity, and Applications
Introduction
n-Tetradecylboronic acid, also known as myristylboronic acid, is an organoboron compound featuring a 14-carbon alkyl chain attached to a boronic acid functional group [-B(OH)₂]. This unique amphiphilic structure, comprising a hydrophilic boronic acid head and a long, hydrophobic hydrocarbon tail, positions it as a molecule of significant interest in diverse scientific fields. While boronic acids, in general, are celebrated for their versatile reactivity in organic synthesis, the long alkyl chain of n-tetradecylboronic acid imparts specific physical properties that open up novel applications in materials science, surface engineering, and drug delivery. This guide provides a technical overview for researchers, scientists, and drug development professionals, detailing the core chemical properties, synthetic utility, and emerging applications of this compound, grounded in established scientific principles.
Core Chemical & Physical Properties
The fundamental properties of n-tetradecylboronic acid are dictated by its molecular structure. The boronic acid group is polar and capable of hydrogen bonding, while the tetradecyl chain is nonpolar and contributes to van der Waals interactions.
| Property | Value | Reference |
| CAS Number | 100888-40-2 | [1][2][3] |
| Molecular Formula | C₁₄H₃₁BO₂ | [1][4] |
| Molecular Weight | 242.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 74-76 °C (decomposes) | [1] |
| Boiling Point | 360.9 ± 25.0 °C (Predicted) | [1] |
| Density | 0.875 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 172.1 °C | [1] |
The significant length of the C14 alkyl chain renders the molecule largely insoluble in water but soluble in many organic solvents. This amphiphilic character is a key driver for its use in applications requiring molecular self-assembly, such as the formation of monolayers on various surfaces.
Reactivity and Synthetic Utility
The synthetic value of n-tetradecylboronic acid is primarily derived from the reactivity of the boronic acid moiety, which serves as a versatile building block in several cornerstone cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5][6] This reaction is exceptionally robust, tolerates a wide variety of functional groups, and the boronic acid reagents are generally stable and have low toxicity.[7] In this context, n-tetradecylboronic acid can be used to introduce the long C14 alkyl chain into complex aromatic or vinylic systems.
Generalized Catalytic Cycle: The mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, typically requiring activation by a base.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Sources
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- 2. N-TETRADECYLBORONIC ACID | 100888-40-2 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. PubChemLite - N-tetradecylboronic acid (C14H31BO2) [pubchemlite.lcsb.uni.lu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
n-Tetradecylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of n-Tetradecylboronic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic methodologies for producing n-tetradecylboronic acid, a valuable long-chain alkylboronic acid. Boronic acids and their derivatives are critical building blocks in organic chemistry and medicinal chemistry, serving as key intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and as pharmacophores in drug discovery.[1] The long alkyl chain of n-tetradecylboronic acid imparts significant lipophilicity, making it a compound of interest for applications in membrane interactions, sensor development, and as a precursor for complex lipidated molecules.
This document moves beyond a simple recitation of steps, delving into the causal chemistry behind the protocols. It is designed for researchers, scientists, and drug development professionals who require not only a reproducible method but also a deep understanding of the reaction principles to facilitate troubleshooting and adaptation.
Strategic Approaches to n-Tetradecylboronic Acid Synthesis
Two primary, field-proven strategies dominate the synthesis of simple alkylboronic acids: the Grignard reagent pathway and the hydroboration pathway. The choice between them often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
-
The Grignard Reagent Pathway: This classic organometallic approach involves the reaction of a pre-formed n-tetradecylmagnesium halide with a boron electrophile. It is a robust and often high-yielding method.
-
The Hydroboration Pathway: This route utilizes the anti-Markovnikov addition of a borane reagent across the double bond of a terminal alkene (1-tetradecene).[2][3] It is prized for its exceptional regioselectivity.
The following sections will provide a detailed exploration of both methodologies, complete with step-by-step protocols, mechanistic insights, and comparative analysis.
Method 1: Synthesis via Grignard Reagent
This is arguably the most common and direct method, starting from the corresponding alkyl halide. The core principle involves the nucleophilic attack of the Grignard reagent's carbanion on an electron-deficient boron atom of a borate ester or borane.[4][5] The use of pinacolborane as the boron source is particularly advantageous as it directly yields the corresponding pinacol boronate ester, a stable, crystalline, and easily purified intermediate.[6][7]
Mechanistic Rationale
The reaction proceeds via the formation of a tetracoordinate borohydride intermediate. This intermediate then rapidly eliminates hydridomagnesium bromide to furnish the stable boronic ester.[4][7] The use of an ethereal solvent like tetrahydrofuran (THF) is critical, as it solvates the magnesium ion, stabilizing the Grignard reagent and facilitating its formation and reactivity. Anhydrous conditions are absolutely mandatory, as Grignard reagents are potent bases that react readily with protic sources like water, which would quench the reagent and halt the reaction.
Visualized Workflow: Grignard Pathway
Caption: Workflow for n-Tetradecylboronic Acid synthesis via the Grignard pathway.
Detailed Experimental Protocol
Materials:
-
1-Bromotetradecane
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Pinacolborane (HBpin)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (2 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of dry nitrogen.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Cover with anhydrous THF and add a small crystal of iodine. In the dropping funnel, place 1-bromotetradecane (1.0 eq) dissolved in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete consumption of the magnesium. Cool the resulting grey, cloudy solution to room temperature.
-
Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add pinacolborane (1.1 eq) dropwise via syringe or dropping funnel. The reaction is exothermic; maintain the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Hydrolysis and Workup: Cool the reaction mixture again to 0 °C and slowly quench by adding 2 M HCl. Stir vigorously for 30 minutes. The intermediate pinacol ester will hydrolyze to the boronic acid, and magnesium salts will dissolve in the aqueous layer.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hexane/water mixture to afford pure n-tetradecylboronic acid as a white, waxy solid.
Method 2: Synthesis via Hydroboration-Hydrolysis
This elegant method leverages the hydroboration reaction, first reported by H.C. Brown, to form a C-B bond with impeccable regioselectivity.[2] For a terminal alkene like 1-tetradecene, the boron atom adds exclusively to the terminal carbon (anti-Markovnikov addition), a result of both steric and electronic effects in the four-centered transition state.[3] The resulting trialkylborane is then hydrolyzed to yield the boronic acid.
Mechanistic Rationale
The reaction begins with the electrophilic addition of borane (BH₃), often used as a stable complex with THF (BH₃·THF), across the C=C double bond. The boron adds to the less substituted carbon, and a hydride shifts to the more substituted carbon in a concerted, syn-addition fashion.[3] This process repeats until all B-H bonds are consumed, forming a tri(n-tetradecyl)borane intermediate. This intermediate is typically not isolated. Subsequent hydrolysis, often under acidic conditions, cleaves the C-B bonds to form the desired boronic acid.
Visualized Workflow: Hydroboration Pathway
Caption: Workflow for n-Tetradecylboronic Acid synthesis via the Hydroboration pathway.
Detailed Experimental Protocol
Materials:
-
1-Tetradecene
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (2 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a septum.
-
Hydroboration: To the flask, add 1-tetradecene (1.0 eq) and anhydrous THF. Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add the BH₃·THF solution (0.35 eq, to account for the 3:1 stoichiometry) dropwise via syringe over 30 minutes, keeping the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Hydrolysis and Workup: Cool the reaction mixture back to 0 °C. Cautiously add water dropwise to quench any unreacted borane. Then, add 2 M HCl and stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude solid can be purified by recrystallization from hexane to yield pure n-tetradecylboronic acid.
Comparative Analysis and Data
| Parameter | Grignard Reagent Method | Hydroboration Method |
| Starting Material | 1-Bromotetradecane | 1-Tetradecene |
| Key Reagents | Mg, Pinacolborane | BH₃·THF |
| Regioselectivity | Defined by starting halide | Anti-Markovnikov (>99%)[4] |
| Key Conditions | Strictly anhydrous, reflux | Anhydrous, 0°C to RT |
| Common Byproducts | Wurtz coupling products (R-R) | Over-reduction (alkane) if not controlled |
| Typical Yields | 75-90% | 80-95% |
| Advantages | High yield, uses common halides | Excellent selectivity, mild conditions |
| Disadvantages | Sensitive to moisture, initiation can be tricky | Borane reagents are pyrophoric |
Product Characterization: A Self-Validating System
Confirmation of the final product's identity and purity is paramount. The following data provides a benchmark for validation.
| Analysis Technique | Expected Result for n-Tetradecylboronic Acid |
| ¹H NMR (CDCl₃) | δ ~2.2 (br s, 2H, -B(OH)₂), δ ~1.5-1.6 (m, 2H, -CH₂-CH₂-B), δ 1.2-1.4 (m, 22H, -(CH₂)₁₁-), δ 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~30 (C attached to B, broad due to quadrupolar relaxation), signals between δ 22-34 for the alkyl chain, δ ~14.1 (-CH₃) |
| ¹¹B NMR (CDCl₃) | δ ~33 (broad singlet, characteristic of an alkylboronic acid) |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z 241.25 |
| Melting Point | ~98-102 °C |
Safety and Handling Considerations
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and techniques.
-
Borane Reagents (BH₃·THF): Flammable and react violently with water, releasing flammable hydrogen gas. Handle in a well-ventilated fume hood under an inert atmosphere.
-
Solvents: THF and diethyl ether are highly flammable. Ensure no ignition sources are present.
By understanding the chemical principles, adhering to the detailed protocols, and rigorously characterizing the final product, researchers can confidently and safely synthesize high-purity n-tetradecylboronic acid for advanced applications in science and drug development.
References
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]
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Current Organic Synthesis. (n.d.). Alkylboronate Synthesis Based on Transition Metal-Catalyzed Hydroboration. Retrieved from [Link]
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Catarina, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5849. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
- Singaram, B., & Zettler, M. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. (U.S. Patent No. WO2013016185A1). Google Patents.
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Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
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Ahmad, I., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(2), 234. Available at: [Link]
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Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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- 4. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
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An In-depth Technical Guide to Myristylboronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Myristylboronic acid, also known as n-tetradecylboronic acid, is a long-chain alkylboronic acid that is emerging as a molecule of interest in various scientific and biomedical fields. Its unique structure, combining a fourteen-carbon hydrophobic tail with a hydrophilic boronic acid headgroup, imparts amphiphilic properties that are being explored in drug delivery systems, particularly in the formation of functionalized liposomes. Furthermore, the boronic acid moiety offers a versatile chemical handle for sensing applications, most notably for the detection of saccharides such as glucose. This technical guide provides a comprehensive overview of the structure, formula, and known properties of myristylboronic acid. It details synthetic strategies, characterization methodologies, and explores its current and potential applications in research and drug development, supported by established protocols and scientific literature.
Molecular Structure and Chemical Formula
Myristylboronic acid is an organoboron compound characterized by a saturated fourteen-carbon alkyl chain attached to a boronic acid functional group [-B(OH)₂].
Chemical Formula: C₁₄H₃₁BO₂
Synonyms: n-Tetradecylboronic acid, 1-Tetradecaneboronic acid
CAS Number: 100888-40-2
The structure of myristylboronic acid imparts amphiphilic characteristics. The long tetradecyl chain is hydrophobic, while the boronic acid group is polar and capable of forming hydrogen bonds. This dual nature is a key determinant of its physical properties and applications.
Table 1: Core Chemical and Physical Properties of Myristylboronic Acid
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₃₁BO₂ | [1] |
| Molecular Weight | 242.21 g/mol | Calculated |
| CAS Number | 100888-40-2 | [1] |
| Appearance | White to off-white solid | Expected based on analogous long-chain alkyl compounds. |
| Melting Point | 96-98 °C | Data for the analogous tetradecylphosphonic acid.[2][3] Specific experimental data for myristylboronic acid is not readily available. |
| Solubility | Insoluble in water. Soluble in polar organic solvents such as ethanol, DMSO, and THF. | Expected behavior based on its structure and data for analogous compounds.[2][3][4] |
| pKa | ~8-10 | Expected range for an alkylboronic acid in aqueous solution.[5] |
Synthesis of Myristylboronic Acid
The synthesis of alkylboronic acids can be achieved through several established synthetic routes. The choice of method often depends on the starting materials and desired scale. Two common and effective methods for preparing myristylboronic acid are through the use of a Grignard reagent or via hydroboration-oxidation of a terminal alkene.
Synthesis via Grignard Reagent
This classic method involves the reaction of a Grignard reagent, prepared from 1-bromotetradecane, with a trialkyl borate ester, followed by acidic hydrolysis.
Caption: Grignard-based synthesis of myristylboronic acid.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromotetradecane in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The formation of the Grignard reagent, tetradecylmagnesium bromide, is typically indicated by a gentle reflux and the disappearance of the magnesium.
-
Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF. Stir the reaction mixture at -78 °C for several hours.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis via Hydroboration-Oxidation of 1-Tetradecene
This method provides an alternative route that proceeds with anti-Markovnikov regioselectivity.[6][7][8] The hydroboration of 1-tetradecene with a borane source, followed by an oxidative workup, yields the desired alkylboronic acid.
Caption: Hydroboration-oxidation synthesis of myristylboronic acid.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve 1-tetradecene in anhydrous THF. Cool the solution to 0 °C. Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir for several hours to form the tri(tetradecyl)borane intermediate.
-
Oxidation and Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a solution of hydrogen peroxide, followed by an aqueous base (e.g., NaOH). Stir the mixture at room temperature.
-
Workup and Purification: Acidify the reaction mixture with an aqueous acid (e.g., HCl). Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product as described in the Grignard method.
Characterization of Myristylboronic Acid
The structure and purity of synthesized myristylboronic acid are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a long-chain alkylboronic acid is expected to show a characteristic triplet for the terminal methyl group around 0.9 ppm, a broad multiplet for the methylene (-(CH₂)₁₂-) chain between approximately 1.2-1.4 ppm, and a triplet for the methylene group adjacent to the boron atom at a slightly downfield shift. The B(OH)₂ protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will show a series of peaks corresponding to the fourteen carbons of the alkyl chain. The carbon atom directly bonded to the boron atom will be significantly affected and may be difficult to observe due to quadrupolar broadening by the boron nucleus.
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For an sp²-hybridized boronic acid, a single broad resonance is expected in the range of 27-33 ppm.[9][10]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of myristylboronic acid. Techniques like electrospray ionization (ESI) may be employed. The fragmentation pattern of alkylboronic acids can be complex, often showing the loss of water and fragmentation of the alkyl chain.[2][5][11] The molecular ion peak [M]+ or protonated molecule [M+H]+ at m/z 242 or 243, respectively, would be expected.
Applications in Research and Drug Development
The unique properties of myristylboronic acid make it a valuable tool in several areas of research, particularly in the development of drug delivery systems and biosensors.
Drug Delivery: Boronic Acid Functionalized Liposomes
The amphiphilic nature of myristylboronic acid allows for its incorporation into lipid bilayers to form functionalized liposomes. The boronic acid headgroups displayed on the liposome surface can interact with diol-containing molecules, such as carbohydrates on cell surfaces, enabling targeted drug delivery.[12][13]
Caption: Workflow for the preparation of boronic acid-functionalized liposomes.
Experimental Protocol: Liposome Preparation
-
Lipid Film Hydration: Co-dissolve phospholipids (e.g., phosphatidylcholine) and myristylboronic acid in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. Remove the solvent under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer, which may contain the drug to be encapsulated. This process is typically done above the phase transition temperature of the lipids and results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[14]
The resulting liposomes present boronic acid moieties on their surface, which can be used for targeting or as a trigger for drug release in response to specific stimuli like changes in pH or the presence of certain carbohydrates.[13][14]
Biosensing: Glucose Detection
Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property is extensively utilized in the development of sensors for saccharides, including glucose.[1][9][15][16][17][18][19][20][21] While much of the research has focused on arylboronic acids, the fundamental principle applies to alkylboronic acids as well.
The binding of glucose to myristylboronic acid can be coupled to a signal transduction mechanism, such as a change in fluorescence or a colorimetric response, to allow for the quantification of glucose levels.
Caption: Principle of glucose sensing using myristylboronic acid.
Safety and Handling
A specific Safety Data Sheet (SDS) for n-tetradecylboronic acid is not widely available. However, based on data for analogous boronic acids and long-chain alkyl compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can undergo dehydration to form boroxines, so storage in a desiccator may be appropriate.
-
Hazards: Boronic acids are generally considered to be of low toxicity. However, they can cause skin and eye irritation.[22]
Always consult the most up-to-date SDS for any chemical before use and perform a thorough risk assessment for any new experimental procedure.
Conclusion
Myristylboronic acid is a versatile molecule with significant potential in materials science and medicinal chemistry. Its amphiphilic nature makes it an attractive component for the design of sophisticated drug delivery vehicles, while its boronic acid functionality provides a reactive site for the development of targeted therapies and biosensors. As research in these areas continues to advance, it is anticipated that the applications of myristylboronic acid and other long-chain alkylboronic acids will expand, offering new solutions to challenges in drug development and diagnostics. Further research is warranted to fully characterize its physical properties and to develop optimized and scalable synthetic routes.
References
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Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Molecules. Available at: [Link]
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1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]
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Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. Chemical Communications. Available at: [Link]
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11B NMR Chemical Shifts. San Diego State University. Available at: [Link]
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Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]
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Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Molecules. Available at: [Link]
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Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]
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A study of boronic acid based fluorescent glucose sensors. Journal of Fluorescence. Available at: [Link]
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]
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Bis-Boronic Acid Liposomes for Carbohydrate Recognition and Cellular Delivery. Bioconjugate Chemistry. Available at: [Link]
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Safety Data Sheet: Tetradecylphosphonic acid. Carl Roth. Available at: [Link]
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Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis of α,ε- N, N'-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. International Journal of Molecular Sciences. Available at: [Link]
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An In-depth Technical Guide to n-Tetradecylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of n-Tetradecylboronic Acid
n-Tetradecylboronic acid, a member of the versatile boronic acid family, is a long-chain alkylboronic acid that is gaining traction in the scientific community. While the broader class of boronic acids is well-established for its role in organic synthesis and as enzyme inhibitors, the specific applications of n-tetradecylboronic acid are an area of active investigation.[1] Its unique structural features, combining a hydrophilic boronic acid head with a long, lipophilic fourteen-carbon tail, suggest its potential utility in biological systems, particularly in targeting enzymes associated with lipid signaling pathways. This guide provides a comprehensive overview of the physicochemical properties of n-tetradecylboronic acid, its potential as an enzyme inhibitor, and a detailed experimental protocol for its evaluation.
Physicochemical Properties of n-Tetradecylboronic Acid
A thorough understanding of the physicochemical properties of n-tetradecylboronic acid is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₁BO₂ | |
| Molecular Weight | 242.21 g/mol | |
| Monoisotopic Mass | 242.24171 Da | |
| Appearance | White to off-white solid/crystalline powder | |
| Solubility | Insoluble in water. Soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide. | |
| Stability | Stable under normal conditions |
The Role of Boronic Acids in Drug Discovery: A Mechanistic Overview
Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to the unique ability of the boron atom to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[2] This interaction can lead to potent and selective enzyme inhibition.
The boron atom in a boronic acid possesses an empty p-orbital, making it an excellent electrophile. In the aqueous environment of an enzyme's active site, the boronic acid can be attacked by a nucleophilic hydroxyl group from a serine residue, forming a tetrahedral boronate adduct. This adduct mimics the transition state of the enzymatic reaction, leading to competitive inhibition.[3]
Several boronic acid-containing drugs have been approved by the FDA, including Bortezomib, a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[1] These successes underscore the therapeutic potential of this class of compounds.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of n-tetradecylboronic acid in DMSO.
-
Prepare a stock solution of the substrate, arachidonoyl-p-nitroanilide, in DMSO.
-
Dilute the human recombinant FAAH in Tris-HCl buffer (pH 9.0) to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the FAAH enzyme solution to each well.
-
Add varying concentrations of n-tetradecylboronic acid (from the stock solution) to the wells. For control wells, add an equivalent volume of DMSO (vehicle).
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes. The hydrolysis of the p-nitroanilide substrate releases p-nitroaniline, which absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of n-tetradecylboronic acid relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion and Future Directions
n-Tetradecylboronic acid represents a molecule of significant interest for researchers in drug discovery. Its physicochemical properties, combined with the established role of boronic acids as enzyme inhibitors, make it a prime candidate for targeting serine hydrolases like FAAH. The provided experimental protocol offers a robust framework for evaluating its inhibitory potential. Further research is warranted to explore the in vivo efficacy, pharmacokinetic profile, and safety of n-tetradecylboronic acid, which will be crucial steps in determining its therapeutic viability.
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The Solubility of n-Tetradecylboronic Acid in Organic Solvents: A Comprehensive Technical Guide for Researchers
Introduction: Navigating the Nuances of Long-Chain Alkylboronic Acid Solubility
n-Tetradecylboronic acid, a 14-carbon alkylboronic acid, is a molecule of significant interest in materials science, organic synthesis, and drug delivery. Its unique structure, featuring a polar boronic acid head and a long, nonpolar alkyl tail, imparts amphiphilic properties that govern its behavior in solution. Understanding and controlling the solubility of n-tetradecylboronic acid is paramount for its effective application, influencing reaction kinetics, purification strategies, and the formulation of advanced materials.
This in-depth technical guide provides a comprehensive overview of the solubility of n-tetradecylboronic acid in organic solvents. While quantitative solubility data for this specific compound is not extensively documented in public literature, this guide synthesizes established principles of boronic acid chemistry, data from analogous long-chain alkylboronic acids, and field-proven experimental methodologies to empower researchers in their work. We will delve into the theoretical underpinnings of its solubility, the practical challenges encountered, and robust protocols for its empirical determination.
Physicochemical Properties of n-Tetradecylboronic Acid
A foundational understanding of the intrinsic properties of n-tetradecylboronic acid is essential to predict and interpret its solubility.
| Property | Value/Description | Source |
| Molecular Formula | C₁₄H₃₁BO₂ | |
| Molecular Weight | 242.21 g/mol | |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 74-76 °C (decomposes) | [3] |
| pKa | Expected to be in the range of 9-10, similar to other alkylboronic acids. This can be influenced by the solvent environment and the presence of diols. | [4] |
The significant feature of n-tetradecylboronic acid is its long alkyl chain, which dominates its molecular character, rendering it largely nonpolar. This has profound implications for its solubility, setting it apart from more commonly studied arylboronic acids.
The Critical Role of Solvent Selection: A Predictive Framework
The principle of "like dissolves like" is the cornerstone for predicting the solubility of n-tetradecylboronic acid. The long C₁₄ alkyl chain dictates a strong preference for nonpolar (lipophilic) organic solvents, while the polar boronic acid group allows for limited interaction with more polar molecules.
Predicted Solubility Profile of n-Tetradecylboronic Acid:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The van der Waals forces between the tetradecyl chain and the aliphatic solvent molecules are the primary driving force for dissolution. The energetic penalty of disrupting the solvent-solvent interactions is low. |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High to Moderate | The alkyl chain interacts favorably with the nonpolar aromatic rings. Pi-stacking interactions are not a significant factor for the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Moderate to High | These solvents possess both nonpolar alkyl regions and a polar oxygen atom. They can solvate the alkyl chain while the oxygen can hydrogen bond with the boronic acid hydroxyl groups, enhancing solubility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and can effectively solvate the alkyl chain. However, their ability to solvate the polar boronic acid head is less than that of ethers or alcohols. |
| Esters | Ethyl acetate | Low to Moderate | Similar to ethers, esters have both polar and nonpolar character, but are generally more polar, leading to a potential decrease in solubility for a long-chain alkylboronic acid. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low | While ketones are polar aprotic solvents, their polarity is generally too high to favorably solvate the long nonpolar tail of n-tetradecylboronic acid. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The strong hydrogen-bonding network of the alcohol solvents would be significantly disrupted by the introduction of the large, nonpolar tetradecyl chain, making dissolution energetically unfavorable. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these are excellent solvents for many organic compounds, the high polarity is not ideal for the long alkyl chain. Some solubility may be observed due to the ability of these solvents to interact with the boronic acid moiety.[1][2] |
This predictive framework serves as a valuable starting point for solvent screening in any application involving n-tetradecylboronic acid.
Complicating Factors in Solution: Boroxine Formation and Self-Assembly
The solubility of boronic acids is not always a straightforward equilibrium between the solid and the solvated monomer. Two key phenomena can significantly impact the solution behavior of n-tetradecylboronic acid: boroxine formation and self-assembly.
The Boronic Acid-Boroxine Equilibrium
Boronic acids can undergo a reversible dehydration to form cyclic trimers known as boroxines.[5] This equilibrium is influenced by the solvent, temperature, and the presence of water.
Caption: The reversible equilibrium between n-tetradecylboronic acid and its corresponding boroxine.
Causality and Implications:
-
Solvent Polarity: In nonpolar, aprotic solvents, the equilibrium tends to favor the less polar boroxine. The removal of water, for instance, by azeotropic distillation, will drive the equilibrium towards the boroxine.
-
Impact on Solubility: The formation of the boroxine alters the polarity and steric bulk of the solute, which can either increase or decrease its solubility depending on the solvent. In many nonpolar organic solvents, the boroxine may be more soluble than the corresponding boronic acid.
-
Experimental Considerations: When determining the solubility of n-tetradecylboronic acid, it is crucial to be aware of the potential for boroxine formation. The measured "solubility" may represent the total concentration of both the boronic acid and its boroxine in equilibrium. Analytical techniques that can differentiate between these two species, such as NMR spectroscopy, are highly valuable.
Self-Assembly in Solution
The amphiphilic nature of n-tetradecylboronic acid can lead to self-assembly in certain solvents, forming aggregates such as micelles or reverse micelles.
Caption: Self-assembly of n-tetradecylboronic acid into micelles and reverse micelles.
Causality and Implications:
-
Driving Forces: In polar solvents, the hydrophobic effect drives the aggregation of the tetradecyl tails to minimize their contact with the solvent, forming micelles with a polar exterior. Conversely, in nonpolar solvents, the polar boronic acid heads may aggregate to form a polar core, resulting in reverse micelles.
-
Critical Micelle Concentration (CMC): Self-assembly typically occurs above a certain concentration known as the critical micelle concentration (CMC). Below the CMC, the compound exists primarily as monomers. The CMC is dependent on the solvent and temperature.
-
Impact on "Solubility": The formation of aggregates can lead to a significant increase in the apparent solubility of the compound. However, it is important to distinguish between true molecular solubility and the concentration at which the solution contains aggregates. Techniques like light scattering can be used to detect the presence of such aggregates.
Experimental Determination of Solubility: A Practical Guide
Given the lack of extensive published data, researchers often need to determine the solubility of n-tetradecylboronic acid experimentally. The following protocols provide robust methods for obtaining reliable solubility data.
The Shake-Flask Method (Equilibrium Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of n-tetradecylboronic acid to a known volume of the chosen organic solvent in a sealed, inert vial or flask. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred. The use of a syringe with a filter (e.g., 0.22 µm PTFE) is highly recommended.
-
Analysis: Determine the concentration of n-tetradecylboronic acid in the sampled supernatant using a suitable analytical method (see Section 5).
-
Replication: Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Self-Validation and Trustworthiness:
-
Verification of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is established.
-
Temperature Control: Precise temperature control is critical as solubility is temperature-dependent.
Caption: Workflow for the shake-flask method of solubility determination.
The Dynamic (Turbidimetric) Method
This method is useful for determining the temperature-dependent solubility.
Protocol:
-
Sample Preparation: Prepare a series of samples with known concentrations of n-tetradecylboronic acid in the desired solvent in sealed, transparent vials.
-
Heating and Cooling Cycle: Place the vials in a temperature-controlled bath equipped with a light source and a detector to measure the turbidity of the solution.
-
Dissolution Temperature: Slowly heat the samples while stirring until the solution becomes clear (the dissolution temperature).
-
Crystallization Temperature: Slowly cool the clear solution until the first signs of turbidity or crystallization appear (the crystallization temperature).
-
Data Analysis: The dissolution and crystallization temperatures for each concentration are recorded. A solubility curve (concentration vs. temperature) can then be constructed.
Causality and Experimental Choices:
-
Heating and Cooling Rates: Slow and controlled heating and cooling rates are essential to minimize supercooling or supersaturation effects and to obtain accurate equilibrium data.
-
Stirring: Continuous stirring is necessary to ensure homogeneity of the solution.
Analytical Methods for Concentration Determination
Accurate determination of the concentration of n-tetradecylboronic acid in the saturated solution is a critical step in solubility measurement.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive and specific method for quantifying the boron content in a sample.
Protocol:
-
Sample Preparation: The sampled supernatant is carefully diluted with a suitable solvent to a concentration within the linear range of the instrument.
-
Instrument Calibration: A calibration curve is generated using standard solutions of known boron concentration.
-
Analysis: The diluted sample is introduced into the plasma, and the emission intensity at a boron-specific wavelength is measured.
-
Concentration Calculation: The boron concentration in the original sample is calculated from the measured intensity using the calibration curve and accounting for the dilution factor.
Expertise and Experience:
-
Matrix Effects: The solvent matrix can influence the plasma conditions and the emission intensity. It is crucial to matrix-match the calibration standards with the solvent used for the solubility study to the greatest extent possible.
-
Interferences: Spectral interferences from other elements should be considered, although for a simple system of n-tetradecylboronic acid in an organic solvent, these are generally minimal.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify n-tetradecylboronic acid.
Protocol:
-
Method Development: A suitable HPLC method must be developed, including the choice of a column (typically a C18 column for reversed-phase chromatography), mobile phase, and detector (e.g., UV-Vis or mass spectrometry). Derivatization may be necessary for enhanced detection.
-
Calibration: A calibration curve is prepared by injecting standard solutions of known concentrations.
-
Sample Analysis: The filtered supernatant is injected into the HPLC system.
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Trustworthiness:
-
Peak Purity: It is important to ensure that the chromatographic peak corresponds solely to n-tetradecylboronic acid (and potentially its boroxine, which may have a different retention time). Mass spectrometry detection can confirm the identity of the eluting species.
Synthesis and Purification Considerations
The purity of the n-tetradecylboronic acid used in solubility studies is of utmost importance. Impurities can significantly affect the measured solubility.
Common Synthesis Route:
A typical synthesis involves the reaction of a Grignard reagent derived from 1-bromotetradecane with a trialkyl borate, followed by acidic hydrolysis.[4]
Purification Strategies:
-
Recrystallization: Recrystallization from a suitable solvent system is a common method for purifying boronic acids. Given the predicted solubility of n-tetradecylboronic acid, a mixed solvent system, such as an ether-hydrocarbon mixture, may be effective.
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed to release the purified boronic acid.[6]
Applications and the Importance of Solubility
The solubility of n-tetradecylboronic acid is a critical parameter in its various applications:
-
Drug Delivery: In the development of drug delivery systems, the solubility of the boronic acid-containing components in both aqueous and organic media is crucial for formulation and in vivo performance.[4][7][8][9][10]
-
Organic Synthesis: As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its solubility in the reaction solvent directly impacts the reaction rate and yield.[6][11][12][13]
-
Materials Science: In the creation of self-assembled monolayers and other advanced materials, the ability to dissolve and control the concentration of n-tetradecylboronic acid is fundamental.
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of n-tetradecylboronic acid in organic solvents. By combining theoretical predictions with robust experimental protocols and an awareness of the complicating factors of boroxine formation and self-assembly, researchers can effectively navigate the challenges associated with this important class of compounds. The methodologies and insights presented herein are designed to ensure scientific integrity and empower the user to generate reliable and reproducible solubility data, thereby accelerating research and development in the many fields where long-chain alkylboronic acids are poised to make a significant impact.
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mechanism of boronic acid interaction with diols
An In-Depth Technical Guide to the Mechanism of Boronic Acid Interaction with Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids, a class of organoboron compounds, have garnered significant attention across diverse scientific disciplines, particularly in the realms of biomaterials, diagnostics, and therapeutics.[1][2] Their utility stems from a unique and highly specific interaction: the formation of reversible covalent bonds with 1,2- and 1,3-diols. This interaction is the cornerstone of their application in sensors for saccharides, drug delivery systems, and self-healing hydrogels.[1][2][3] This guide provides a comprehensive exploration of the fundamental mechanism governing the interaction between boronic acids and diols, offering insights into the kinetics, thermodynamics, and critical factors that influence this dynamic equilibrium. A thorough understanding of these principles is paramount for the rational design of novel boronic acid-based technologies.
The Core Mechanism: Reversible Boronate Ester Formation
The interaction between a boronic acid and a diol is a reversible condensation reaction that results in the formation of a cyclic boronate ester.[3] Boronic acids act as Lewis acids due to the electron-deficient boron atom.[4][5] In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form through the addition of a hydroxyl group from water.[4][5]
The reaction with a diol can proceed through pathways involving both the trigonal and tetrahedral forms of the boronic acid, leading to the formation of neutral and anionic boronate esters, respectively.[4] The overall equilibrium is a complex interplay of these species.
Key Steps in the Interaction:
-
Initial Association: The boronic acid and the diol associate in solution.
-
Nucleophilic Attack: A hydroxyl group from the diol acts as a nucleophile, attacking the electrophilic boron atom of the boronic acid.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Ring Closure and Water Elimination: A second hydroxyl group of the diol displaces a hydroxyl group from the boron, leading to the formation of a five- or six-membered cyclic boronate ester and the elimination of water.
This process is reversible, and the boronate ester can be hydrolyzed back to the boronic acid and the diol. The rates of both the forward (esterification) and reverse (hydrolysis) reactions are crucial in determining the overall dynamics of the system.[3]
Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.
Factors Influencing the Boronic Acid-Diol Interaction
The equilibrium and kinetics of boronate ester formation are highly sensitive to several factors. A comprehensive understanding of these allows for the precise tuning of the interaction for specific applications.[6]
pH and Boronic Acid pKa
The pH of the solution is arguably the most critical factor governing the interaction. It dictates the ionization state of both the boronic acid and the resulting boronate ester.[1][6]
-
Boronic Acid Ionization: Boronic acids are weak Lewis acids with pKa values typically around 9.[7] However, this can be modulated by introducing electron-withdrawing or -donating substituents on the aromatic ring, with pKa values ranging from approximately 4.0 to 10.[8] At a pH below its pKa, the neutral trigonal form of the boronic acid predominates. As the pH approaches and exceeds the pKa, the anionic tetrahedral boronate form becomes more prevalent.[4]
-
Optimal Binding pH: The maximum formation of boronate esters is often observed at a pH that is between the pKa of the boronic acid and the pKa of the diol.[1] More recent computational studies suggest that the rate of ester formation reaches a maximum at a pH close to the pKa of the boronic acid, where there is a significant concentration of both the neutral acid and its conjugate base.[9] This is because the reaction can proceed through different pathways, and the relative contributions of these pathways are pH-dependent.[9]
-
Mechanism at Different pH: At lower pH, the reaction is thought to proceed primarily through the attack of the diol on the neutral, trigonal boronic acid.[5][8] As the pH increases, the concentration of the more nucleophilic diolate anion increases, but the concentration of the reactive trigonal boronic acid decreases, leading to a complex pH-rate profile.[8] The anionic tetrahedral boronate is less reactive towards diols.[5]
Caption: Influence of pH on the equilibrium and reactive species of boronic acid.
Diol Structure
The structure of the diol plays a significant role in the stability of the resulting boronate ester.[1][6]
-
Diol Type: 1,2- and 1,3-diols are the primary binding partners for boronic acids.[1] Catechols, which are aromatic 1,2-diols, generally exhibit high binding constants, even at relatively low pH, due to the acidity of their hydroxyl groups and their planar nature.[1][2]
-
Stereochemistry and Conformation: The relative orientation of the hydroxyl groups is critical. Diols with a syn-periplanar conformation, where the hydroxyl groups are eclipsed, form more stable esters than those with an anti conformation. For example, boronic acids show a higher affinity for the furanose form of sugars, which can adopt this syn conformation, compared to the pyranose form.[8]
-
Steric Hindrance: Steric bulk on the diol can hinder the approach to the boron center, reducing the binding affinity.[1][2]
Boronic Acid Substituents
The electronic and steric properties of the substituents on the boronic acid can significantly impact its reactivity.
-
Electronic Effects: Electron-withdrawing groups on an arylboronic acid increase its Lewis acidity, lowering its pKa and generally increasing the binding affinity for diols at a given pH.[8] Conversely, electron-donating groups decrease acidity and binding affinity.
-
Intramolecular Catalysis: Certain substituents can facilitate the binding process. For instance, an ortho-aminomethyl group can act as an intramolecular general acid-catalyst, accelerating the departure of the leaving group and thereby enhancing both the thermodynamics and kinetics of boronate ester formation.[10]
Solvent and Buffer Composition
The reaction medium can also influence the boronic acid-diol interaction.
-
Solvent Polarity: The reaction is typically performed in aqueous solutions. The polarity of the solvent can affect the stability of the charged species involved in the equilibrium.
-
Buffer Effects: The composition and concentration of the buffer can impact the binding affinity.[3] Some buffer components may compete with the diol for binding to the boronic acid or may catalyze the hydrolysis of the boronate ester.[3] For example, phosphate anions have been shown to increase the dissociation rate of some boronate esters.[3]
Kinetics and Thermodynamics of the Interaction
The dynamic nature of the boronic acid-diol interaction is defined by its kinetics (the rates of ester formation and hydrolysis) and thermodynamics (the binding affinity or equilibrium constant).[3]
Kinetics: The "On" and "Off" Rates
The rates of association (kon) and dissociation (koff) determine how quickly the system reaches equilibrium. These rates can be measured using techniques like stopped-flow fluorescence spectroscopy.[4] The observed rate constant (kobs) is a function of both kon and koff, as well as the concentration of the diol.[4] The kinetics of boronate ester formation are complex and can involve multiple pathways and intermediates.[4]
Thermodynamics: Binding Affinity (Ka)
The binding affinity, or association constant (Ka), is a measure of the strength of the interaction at equilibrium. It is the ratio of the forward and reverse rate constants (Ka = kon/koff). A higher Ka indicates a more stable boronate ester. Binding constants can be determined using various methods, including fluorescence spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry.[1] A common method involves a competitive binding assay with a fluorescent reporter dye like Alizarin Red S (ARS), which is a catechol that fluoresces upon binding to a boronic acid.[1][2][11]
Experimental Protocols
Determination of Boronic Acid pKa by UV-Vis Spectrophotometry
Causality: The UV absorbance spectrum of a boronic acid changes as it transitions from the neutral trigonal form to the anionic tetrahedral form.[1] By monitoring this change as a function of pH, the pKa can be determined.
Methodology:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the boronic acid.
-
Add a small aliquot of the boronic acid stock solution to each buffer solution to a final constant concentration.
-
Measure the UV-Vis absorbance spectrum (e.g., from 200-300 nm) for each sample.
-
Plot the absorbance at a wavelength that shows a significant change versus the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.[12]
Determination of Diol Binding Constants by Competitive Fluorescence Assay
Causality: The binding of a non-fluorescent diol to a boronic acid-ARS complex will displace the fluorescent ARS, causing a decrease in fluorescence intensity. This change can be used to calculate the binding constant of the diol.[1][2]
Methodology:
-
Determine the association constant between the boronic acid and ARS (KARS):
-
Prepare a solution of ARS at a constant concentration in a buffer of desired pH.
-
Titrate this solution with increasing concentrations of the boronic acid.
-
Measure the fluorescence intensity after each addition.
-
Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding model to calculate KARS.[1][2]
-
-
Competitive Binding Assay:
-
Prepare a solution containing the boronic acid and ARS at concentrations that result in a significant fluorescence signal.
-
Titrate this solution with increasing concentrations of the diol of interest.
-
Measure the fluorescence intensity after each addition.
-
The decrease in fluorescence corresponds to the displacement of ARS by the diol. .
-
Use the known KARS and the experimental data to calculate the association constant of the boronic acid and the diol.
-
Caption: Workflow for determining diol binding constants using a competitive fluorescence assay.
Applications in Drug Development and Research
The unique properties of the boronic acid-diol interaction have led to a wide range of applications:
-
Sensing and Diagnostics: Boronic acid-based fluorescent sensors are widely used for the detection of saccharides, such as glucose, in biological fluids.[1][2][13] This is crucial for monitoring diabetes.
-
Drug Delivery: The pH- and sugar-responsive nature of boronate esters is exploited in "smart" drug delivery systems.[1][2] For example, a drug can be encapsulated in a boronic acid-containing hydrogel, and its release can be triggered by changes in pH or the presence of glucose.[2]
-
Bioconjugation and Protein Immobilization: The selective reaction of boronic acids with diols on glycoproteins allows for the specific labeling and immobilization of proteins.[11]
-
Self-Healing Materials: The reversible nature of the boronate ester bond is utilized in the development of self-healing hydrogels and other polymeric materials.[3]
Conclusion
The interaction between boronic acids and diols is a dynamic and reversible process governed by a delicate balance of factors, most notably pH, and the structures of both the boronic acid and the diol. A deep, mechanistic understanding of this interaction is fundamental for the continued development of innovative technologies in fields ranging from diagnostics to therapeutic delivery. By carefully selecting the boronic acid and diol partners and controlling the reaction conditions, researchers can precisely tune the properties of these systems to meet the demands of a wide array of applications.
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An In-depth Technical Guide to the Self-Assembly Properties of Long-Chain Boronic Acids
This guide provides a comprehensive exploration of the principles, methodologies, and applications of self-assembling long-chain boronic acids. Tailored for researchers, scientists, and professionals in drug development, this document offers field-proven insights into the design, synthesis, characterization, and utilization of these versatile molecules.
Introduction: The Unique Potential of Long-Chain Boronic Acids in Supramolecular Chemistry
Long-chain boronic acids are a fascinating class of organic compounds characterized by a hydrophilic boronic acid head group attached to a long, hydrophobic alkyl chain.[1] This amphiphilic nature is the cornerstone of their ability to self-assemble in aqueous environments, forming a variety of ordered supramolecular structures such as micelles, vesicles, and nanotubes. What sets boronic acids apart is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature ubiquitous in biologically significant molecules like saccharides.[2][3] This dynamic covalent chemistry, coupled with their amphiphilicity, makes long-chain boronic acids highly attractive for the development of "smart" materials that can respond to specific biological cues, such as changes in pH or glucose concentration.[4][5]
The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid.[6][7] This allows it to readily interact with Lewis bases, most notably the hydroxyl groups of diols, to form cyclic boronate esters.[8][9] The formation and cleavage of these boronate esters are highly sensitive to the surrounding environment, providing a powerful tool for creating stimuli-responsive systems for applications ranging from targeted drug delivery to advanced diagnostics.[10][11]
The Core Mechanism: Understanding Boronic Acid Self-Assembly
The self-assembly of long-chain boronic acids is a multifaceted process governed by a delicate interplay of non-covalent and reversible covalent interactions. A thorough understanding of these underlying principles is paramount for the rational design of functional materials.
The Boronic Acid-Diol Interaction: A Reversible Covalent Bond
The cornerstone of boronic acid chemistry is its reaction with diols to form five- or six-membered cyclic boronate esters.[2] This reaction is a dynamic equilibrium, and its position can be influenced by several factors, most notably pH.[12] In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized).[11][13] The tetrahedral boronate anion is more adept at forming stable complexes with diols.[6] Consequently, conditions that favor the formation of the boronate anion, such as higher pH, will drive the equilibrium towards boronate ester formation.[3][14]
The kinetics and thermodynamics of this interaction are also influenced by the structure of the diol.[9][15] For instance, 1,3-diols tend to form more thermodynamically stable six-membered rings compared to the five-membered rings formed with 1,2-diols.[9] The stereochemistry of the diol also plays a crucial role in the stability of the resulting boronate ester.[16]
The Role of the Long Alkyl Chain: Driving Supramolecular Organization
The hydrophobic alkyl chain provides the driving force for self-assembly in aqueous media. Through the hydrophobic effect, these nonpolar tails aggregate to minimize their contact with water, leading to the formation of various supramolecular structures. The length and branching of the alkyl chain significantly influence the critical micelle concentration (CMC) and the morphology of the resulting assemblies.
pH as a Master Regulator of Self-Assembly
The pH of the medium is a critical parameter that governs both the boronic acid-diol interaction and the overall self-assembly process. As the pH increases, the equilibrium shifts towards the more hydrophilic tetrahedral boronate anion, which can alter the packing of the amphiphiles and potentially lead to disassembly or morphological transitions of the supramolecular structures.[17][18] This pH-responsiveness is a key feature exploited in many applications, such as drug delivery systems designed to release their cargo in the acidic environment of tumors or endosomes.[19]
Below is a diagram illustrating the pH-dependent equilibrium of boronic acid and its interaction with a diol, which is fundamental to the self-assembly process.
Caption: pH-dependent equilibrium of boronic acid and diol interaction.
Synthesis of Long-Chain Boronic Acids: Crafting the Building Blocks
The ability to synthesize long-chain boronic acids with well-defined structures is crucial for controlling their self-assembly and tailoring their properties for specific applications. Several synthetic strategies have been developed to achieve this.
A common approach involves the reaction of a Grignard reagent, prepared from a long-chain alkyl halide, with a trialkyl borate, followed by acidic hydrolysis.[13] Another versatile method is the palladium-catalyzed borylation of long-chain alkyl halides or tosylates using bis(pinacolato)diboron.[20] This method offers excellent functional group tolerance. Hydroboration of terminal alkenes is another effective strategy for introducing a boronic acid group at the end of a long alkyl chain.[20]
Exemplary Synthetic Protocol: Synthesis of 1-Dodecylboronic Acid
This protocol outlines a typical procedure for the synthesis of a long-chain boronic acid via the Grignard reaction.
Materials:
-
1-Bromododecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromododecane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining 1-bromododecane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to hydrolyze the borate ester. Stir vigorously for 30 minutes.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-dodecylboronic acid as a white solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Engineering Self-Assembly: Key Influential Factors
The beauty of long-chain boronic acid self-assembly lies in its tunability. By carefully selecting the molecular structure and controlling the environmental conditions, a diverse range of supramolecular architectures with desired properties can be achieved.
| Factor | Influence on Self-Assembly | Practical Implications |
| Alkyl Chain Length | Longer chains increase hydrophobicity, lowering the CMC and favoring the formation of more stable, ordered structures like vesicles over micelles. | Tailoring the stability and morphology of drug delivery vehicles. |
| Saccharide Type | The binding affinity and stoichiometry of the boronic acid-saccharide interaction depend on the saccharide's structure and stereochemistry.[21] | Designing highly selective glucose sensors or drug release systems triggered by specific sugars. |
| Temperature | Can affect both the hydrophobic interactions and the thermodynamics of boronate ester formation. | Inducing temperature-responsive phase transitions in the self-assembled materials. |
| Solvent Composition | The polarity of the solvent mixture can significantly alter the self-assembly behavior. | Fine-tuning the size and shape of the supramolecular aggregates. |
| Ionic Strength | The presence of salts can screen electrostatic interactions and affect the hydration of the head groups, influencing the packing of the molecules. | Modulating the stability and responsiveness of the assemblies in physiological media. |
Characterization of Self-Assembled Architectures
A suite of analytical techniques is employed to elucidate the structure, size, morphology, and dynamic properties of the self-assembled systems.
| Technique | Information Obtained |
| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution of the aggregates in solution. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Direct visualization of the morphology (micelles, vesicles, nanotubes, etc.) and dimensions of the assemblies. |
| Atomic Force Microscopy (AFM) | High-resolution imaging of surface-deposited assemblies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probing the molecular environment, interactions (e.g., ¹¹B NMR for boronate ester formation), and dynamics within the assembly. |
| Fluorimetry | Using fluorescent probes to determine the critical micelle concentration (CMC) and investigate the microenvironment of the assemblies. |
| Rheology | Characterizing the viscoelastic properties of hydrogels formed from self-assembling boronic acids.[22] |
Applications in Drug Delivery and Sensing: From Concept to Practice
The unique properties of self-assembling long-chain boronic acids have paved the way for their use in various biomedical applications, particularly in the fields of drug delivery and biosensing.[10][23][24]
pH-Responsive Drug Delivery
The pH-sensitivity of the boronic acid moiety is exploited to create drug delivery systems that can release their therapeutic payload in response to the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[19] For instance, a drug can be encapsulated within a vesicle self-assembled from long-chain boronic acids. At physiological pH (7.4), the vesicle is stable. However, upon reaching an acidic environment, the protonation of the boronate esters can lead to the disassembly of the vesicle and the release of the encapsulated drug.[4]
The following diagram illustrates a typical workflow for a pH-responsive drug delivery system based on self-assembling long-chain boronic acids.
Caption: Workflow of a pH-responsive boronic acid-based drug delivery system.
Glucose Sensing
The reversible binding of boronic acids to glucose has been extensively utilized in the development of glucose sensors.[21] Self-assembled systems offer a platform to amplify the sensing signal. For example, the binding of glucose to boronic acid moieties within a self-assembled aggregate can induce a change in the fluorescence of an incorporated dye, allowing for a ratiometric or "turn-on" fluorescence response.[2] This approach is promising for the continuous monitoring of glucose levels in diabetic patients.
Conclusion and Future Perspectives
The self-assembly of long-chain boronic acids represents a powerful and versatile strategy for the bottom-up fabrication of functional supramolecular materials. The inherent stimuli-responsiveness of the boronic acid group, particularly to pH and saccharides, provides a direct avenue for the development of advanced systems for drug delivery and diagnostics.
Future research in this field is likely to focus on the development of more complex, multi-responsive systems that can react to a combination of biological signals. The integration of long-chain boronic acids with other functional moieties, such as targeting ligands and imaging agents, will further enhance their specificity and utility in biomedical applications. As our understanding of the fundamental principles of their self-assembly deepens, so too will our ability to design and create novel materials with unprecedented levels of control and functionality.
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Alkylboronic Acids: A Technical Guide for Drug Discovery and Development
Introduction
Alkylboronic acids and their derivatives have emerged from the realm of synthetic novelty to become indispensable tools in modern organic chemistry and medicinal chemistry.[1][2] Initially overshadowed by their aryl counterparts, alkylboronic acids now command significant attention for their unique reactivity and their role in constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents.[3][4] This guide provides an in-depth exploration of the synthesis, properties, and applications of alkylboronic acids, with a focus on practical insights and methodologies relevant to researchers, scientists, and drug development professionals.
Boronic acids, in general, are organic compounds featuring a boron atom bonded to an alkyl or aryl group and two hydroxyl groups.[5] This structure confers upon them the character of a Lewis acid, enabling reversible covalent interactions with diols, amino acids, and other vicinal Lewis base donors.[5][6] This unique binding capability is central to many of their biological applications.[5] While arylboronic acids have a longer history of use, the development of new synthetic methods and a deeper understanding of their reactivity has propelled alkylboronic acids to the forefront of innovation.
The significance of alkylboronic acids in drug discovery is underscored by the increasing number of FDA-approved drugs containing this moiety.[7][8] Bortezomib (Velcade®), a dipeptidyl boronic acid, was the first proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma, demonstrating the therapeutic potential of this class of compounds.[9][10][11] The boron atom in bortezomib is key to its mechanism of action, binding to the active site of the proteasome and inhibiting its function.[5][10] Following this success, other boronic acid-containing drugs like ixazomib and vaborbactam have also been approved, further solidifying the importance of this functional group in medicinal chemistry.[7][9]
This guide will delve into the core aspects of alkylboronic acid chemistry, providing not just a recitation of facts, but a causal explanation behind experimental choices and a framework for understanding their behavior.
I. Synthesis of Alkylboronic Acids
The synthesis of alkylboronic acids has evolved significantly from the initial report by Edward Frankland in 1860.[5] Modern methods offer greater efficiency, functional group tolerance, and stereochemical control. The choice of synthetic route is dictated by the desired substitution pattern, the presence of other functional groups, and scalability.
A. Established Synthetic Routes
1. From Organometallic Reagents:
The reaction of organometallic reagents, such as Grignard or organolithium reagents, with trialkyl borates remains a cornerstone of boronic acid synthesis.[2][12] This method is versatile but can be limited by the functional group compatibility of the organometallic precursor.
-
Causality: The highly polarized carbon-metal bond of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic boron atom of the trialkyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid. The choice of borate ester (e.g., trimethyl borate vs. triisopropyl borate) can influence the reaction rate and yield due to steric factors.
2. Hydroboration of Alkenes:
The hydroboration-oxidation reaction, pioneered by H.C. Brown, provides a powerful method for the anti-Markovnikov addition of a boron-hydrogen bond across a double bond. This reaction is highly regioselective and stereospecific.
-
Causality: The reaction proceeds through a four-membered transition state where the boron atom adds to the less substituted carbon of the alkene, and the hydride adds to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors. The resulting alkylborane can then be oxidized to an alcohol or hydrolyzed to the corresponding alkylboronic acid.
B. Modern Catalytic Methods
Recent advances have focused on transition metal-catalyzed methods that offer milder reaction conditions and broader substrate scope.
1. Catalytic Borylation of Alkyl Halides:
Palladium-catalyzed cross-coupling of alkyl halides with diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), has become a popular method for synthesizing alkylboronic esters.[13]
-
Causality: The catalytic cycle typically involves oxidative addition of the alkyl halide to a low-valent palladium complex, followed by transmetalation with the diboron reagent and reductive elimination to afford the alkylboronic ester. The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and preventing side reactions like β-hydride elimination.
2. C-H Borylation of Alkanes:
Direct, transition-metal-catalyzed C-H borylation of alkanes represents a significant step forward in synthetic efficiency, converting inert C-H bonds into versatile C-B bonds.[14] Iridium and rhodium catalysts are commonly employed for this transformation.[15][16]
-
Causality: This reaction proceeds via catalytic C-H activation. The metal catalyst inserts into a C-H bond of the alkane, forming a metal-alkyl intermediate. This is followed by reaction with a boron-containing reagent to generate the alkylboronic ester and regenerate the active catalyst. Regioselectivity can often be directed by steric factors or by the use of directing groups.[15][17]
Experimental Protocol: Palladium-Catalyzed Borylation of a Primary Alkyl Bromide
This protocol describes a general procedure for the synthesis of a primary alkylboronic acid pinacol ester.
Materials:
-
Primary alkyl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alkyl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired alkylboronic acid pinacol ester.
Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[18] The presence of characteristic signals for the pinacol ester methyl groups (typically a singlet around 1.2-1.3 ppm) and the alkyl chain are indicative of successful borylation.
Visualization of Synthetic Pathways
II. Properties and Stability of Alkylboronic Acids
Understanding the physicochemical properties of alkylboronic acids is paramount for their effective handling, storage, and application.
A. Physicochemical Properties
Alkylboronic acids are typically crystalline solids with high melting points.[5] They are Lewis acids, with the boron atom possessing a vacant p-orbital.[19] This Lewis acidity is a defining feature, influencing their reactivity and their ability to interact with Lewis bases. The pKa of alkylboronic acids is generally around 9, but this can be influenced by the electronic nature of the alkyl group.[2][5] Aryl boronic acids are generally more acidic than their alkyl counterparts.[20]
B. Stability and Handling
A significant challenge associated with alkylboronic acids is their limited shelf-stability compared to arylboronic acids.[19] They are susceptible to several decomposition pathways:
-
Protodeboronation: Cleavage of the C-B bond by a proton source, particularly in aqueous media.[21]
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, especially in the presence of reactive oxygen species.[21][22]
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring.[21] While often reversible, this can complicate characterization and stoichiometry.
To address these stability issues, alkylboronic acids are often converted to more stable derivatives, such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates.[23][24] These derivatives are generally more robust and can be easily handled and purified, often releasing the free boronic acid in situ under the reaction conditions.[23]
| Derivative | Structure | Key Stability Features |
| Boronic Acid | R-B(OH)₂ | Prone to protodeboronation, oxidation, and boroxine formation.[21] |
| Pinacol Ester | R-B(O₂C₂Me₄) | Increased stability to oxidation and protodeboronation; suitable for chromatography.[21] |
| MIDA Boronate | R-B(N(CH₂CO₂⁻)₂) | Exceptionally stable, air-stable solids; allows for slow release of the boronic acid.[23][24] |
Characterization Techniques
Standard analytical techniques are used to characterize alkylboronic acids and their derivatives.[25]
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides detailed structural information. ¹¹B NMR is particularly useful for confirming the coordination state of the boron atom.
-
Mass Spectrometry: Determines the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Useful for identifying the B-O and O-H stretching vibrations, and can be diagnostic for the presence of boroxines.[19]
III. Applications in Organic Synthesis and Drug Discovery
The versatility of alkylboronic acids has led to their widespread use in a variety of chemical transformations, most notably in cross-coupling reactions.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[5][6] While initially developed for aryl and vinylboronic acids, significant progress has been made in adapting this reaction for alkylboronic acids (B-alkyl SMC).[3][26][27] This reaction is a powerful tool for forming C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds, which are prevalent in many pharmaceutical compounds.[3]
-
Causality: The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation of the alkyl group from the boron atom to the palladium center, and finally reductive elimination to form the new C-C bond and regenerate the catalyst. The transmetalation step is often rate-limiting for alkylboronic acids and can be challenging due to competing β-hydride elimination.[3] The choice of ligand, base, and solvent is critical for achieving high yields and selectivities.[26]
B. Radical Chemistry
Alkylboronic acids have emerged as valuable precursors for the generation of alkyl radicals under mild conditions.[1][28] This has opened up new avenues for C-C and C-heteroatom bond formation.
-
Causality: Alkylboronic acids can be activated to form tetracoordinate boron species, which can then undergo single-electron transfer (SET) processes, often initiated by photoredox catalysis or other radical initiators, to generate alkyl radicals.[1] These radicals can then participate in a variety of transformations, including conjugate additions, alkylations, and cross-coupling reactions.[1] A recent study has shown a unique activation pathway for alkylboronic acids in a photocatalyzed Suzuki-Miyaura reaction, involving a bromine radical transfer.[29]
C. Medicinal Chemistry Applications
The unique properties of the boronic acid functional group have made it an attractive pharmacophore in drug design.[2][8]
1. Enzyme Inhibition:
The Lewis acidic boron atom can form a stable, reversible covalent bond with the hydroxyl group of serine or threonine residues in the active sites of enzymes, leading to potent inhibition.[5] This is the mechanism of action for proteasome inhibitors like bortezomib and ixazomib.[9][30][31]
-
Causality: The trigonal planar geometry of the boronic acid allows it to mimic the tetrahedral transition state of peptide hydrolysis, while the vacant p-orbital of the boron atom readily accepts a lone pair of electrons from the active site nucleophile. This forms a stable tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.
2. Boron Neutron Capture Therapy (BNCT):
Boron-containing compounds, including those derived from boronic acids, are being investigated for use in BNCT, a targeted radiation therapy for cancer.[32]
-
Causality: The non-radioactive boron-10 isotope has a large neutron capture cross-section. When irradiated with low-energy neutrons, it undergoes a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that are cytotoxic to the surrounding cells. The selective delivery of boron-10 to tumor cells is the key challenge in this therapeutic approach.
3. Sensors and Diagnostics:
The ability of boronic acids to reversibly bind to diols has been exploited in the development of sensors for carbohydrates, such as glucose.[6][32]
-
Causality: The binding of a diol to the boronic acid changes its electronic and/or steric properties, which can be transduced into a detectable signal, such as a change in fluorescence or color.
IV. Future Outlook
The field of alkylboronic acid chemistry continues to expand at a rapid pace. Future research will likely focus on the development of more efficient and selective catalytic methods for their synthesis, particularly through C-H activation. The exploration of new applications in materials science and catalysis is also a promising area. In medicinal chemistry, the design of new boronic acid-based drugs with improved pharmacokinetic and pharmacodynamic properties will remain a key objective. The continued development of stable and easy-to-handle boronic acid surrogates will further facilitate their use in all areas of chemical science.
V. Conclusion
Alkylboronic acids have transitioned from being synthetic curiosities to indispensable reagents in both academic and industrial research. Their unique reactivity, particularly in cross-coupling reactions and radical chemistry, has enabled the construction of complex molecular structures with unprecedented efficiency. In the realm of drug discovery, the boronic acid moiety has proven to be a valuable pharmacophore, leading to the development of life-saving medicines. As our understanding of their chemistry deepens and new synthetic methodologies emerge, the impact of alkylboronic acids on science and technology is set to grow even further.
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n-Tetradecylboronic Acid: A Comprehensive Technical Guide
Introduction: The Emergence of Alkylboronic Acids
The journey into the world of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. This pioneering work laid the foundation for a class of compounds that would become indispensable in modern science. Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are versatile molecules with a rich and varied chemistry. Their utility spans from being crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, to their burgeoning role in medicinal chemistry and sensor technology.
While much of the early focus was on arylboronic acids, the development of synthetic methodologies for their alkyl counterparts has opened up new avenues of research and application. Alkylboronic acids, with their diverse carbon chains, offer a tunable platform to modulate physical and chemical properties such as solubility, lipophilicity, and self-assembly behavior. Among these, long-chain alkylboronic acids like n-tetradecylboronic acid have garnered interest for their amphiphilic nature, combining a hydrophilic boronic acid head with a long, hydrophobic alkyl tail. This unique characteristic makes them suitable for applications at the interface of biology and materials science, particularly in the development of sensors and drug delivery systems that interact with lipid membranes.
This technical guide provides an in-depth exploration of n-tetradecylboronic acid, from its synthesis to its applications, grounded in the fundamental principles of boronic acid chemistry.
Synthesis of n-Tetradecylboronic Acid: Key Methodologies
The synthesis of n-tetradecylboronic acid can be approached through several established methods for creating carbon-boron bonds. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups. Two primary and effective strategies are the hydroboration of a terminal alkene and the reaction of a Grignard reagent with a trialkyl borate.
Method 1: Hydroboration of 1-Tetradecene
Hydroboration, a reaction discovered by H.C. Brown, is a powerful method for the anti-Markovnikov addition of a boron-hydrogen bond across a double bond. For the synthesis of n-tetradecylboronic acid, the starting material is 1-tetradecene.
Reaction Principle: The boron atom adds to the less substituted carbon of the double bond, leading to the terminal borane. Subsequent oxidation and hydrolysis yield the desired boronic acid. Common hydroborating agents include borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN).[1]
Experimental Protocol: Synthesis via Hydroboration
-
Reaction Setup: A dry, inert atmosphere (e.g., nitrogen or argon) is established in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Hydroboration: 1-Tetradecene is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). The hydroborating agent (e.g., a solution of BH₃·THF) is added dropwise to the stirred solution at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Oxidation and Hydrolysis: The resulting trialkylborane is carefully oxidized by the slow addition of an oxidizing agent, such as hydrogen peroxide, in the presence of an aqueous base (e.g., sodium hydroxide). This step is exothermic and requires careful temperature control.
-
Workup and Purification: After the oxidation is complete, the aqueous and organic layers are separated. The aqueous layer is acidified (e.g., with HCl) to precipitate the n-tetradecylboronic acid. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water).
Caption: Workflow for the synthesis of n-tetradecylboronic acid via the Grignard reagent pathway.
Spectroscopic Characterization
The structural elucidation of n-tetradecylboronic acid relies on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the long alkyl chain protons would appear as a complex multiplet in the upfield region (approx. 0.8-1.6 ppm). The protons on the carbon adjacent to the boron atom would be shifted slightly downfield. The two hydroxyl protons on the boron atom would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. |
| ¹³C NMR | A series of distinct signals for the 14 carbon atoms of the alkyl chain. The carbon atom directly bonded to the boron will be significantly deshielded and may show broadening due to quadrupolar relaxation of the boron nucleus. [2][3] |
| FTIR | A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups. A strong B-O stretching vibration is expected around 1350 cm⁻¹. C-H stretching and bending vibrations from the long alkyl chain will also be prominent. [4][5] |
| Mass Spec. | The molecular ion peak may be observed, although boronic acids can be prone to dehydration to form boroxines (cyclic trimers) in the mass spectrometer. Fragmentation patterns would be consistent with the loss of alkyl fragments. [6][7] |
Applications of n-Tetradecylboronic Acid
The amphiphilic nature of n-tetradecylboronic acid, with its long hydrophobic tail and hydrophilic boronic acid headgroup, makes it a molecule of interest for applications involving self-assembly and interactions with biological membranes.
Sensing Applications
Boronic acids are well-known for their ability to reversibly bind with diols, a functionality present in all saccharides. This interaction forms the basis of many glucose sensors. [8][9]The long alkyl chain of n-tetradecylboronic acid allows for its incorporation into hydrophobic environments such as lipid bilayers or polymer membranes. [10]This can be leveraged to create localized sensing environments at membrane surfaces.
Mechanism of Saccharide Sensing: The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form binds more strongly to diols. The binding event can be transduced into a detectable signal (e.g., fluorescence or a color change) by attaching a reporter molecule to the boronic acid sensor. [11][12]
Caption: Schematic of a membrane-based saccharide sensor using n-tetradecylboronic acid.
Drug Delivery Systems
The ability of n-tetradecylboronic acid to self-assemble in aqueous solutions and to be incorporated into lipid-based nanostructures, such as liposomes or micelles, makes it a candidate for drug delivery applications. [13][14][15]The long alkyl chain can anchor the molecule within the lipid core of a nanoparticle, while the boronic acid headgroup can be exposed to the aqueous environment. This allows for the potential to target specific cells or tissues that have overexpressed sialic acids (a type of saccharide) on their surface, a characteristic of some cancer cells. [16][17]Furthermore, the pH-sensitive nature of the boronic acid-diol interaction can be exploited for triggered drug release in the acidic environment of tumors or within endosomes. [18]
Future Perspectives
The unique properties of n-tetradecylboronic acid and other long-chain alkylboronic acids position them as valuable tools in the development of advanced materials for biomedical applications. Future research may focus on the synthesis of more complex amphiphilic boronic acids with enhanced binding affinities and selectivities for specific saccharides. Their incorporation into sophisticated drug delivery systems, capable of responding to multiple stimuli, holds significant promise for targeted therapies. As our understanding of the interactions between synthetic molecules and biological systems deepens, the potential applications for n-tetradecylboronic acid are likely to expand, further solidifying the importance of this versatile class of compounds.
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Methodological & Application
The Application of n-Tetradecylboronic Acid in Non-Enzymatic Glucose Sensing: Principles, Protocols, and Future Directions
An Application Note and Protocol for Researchers
Abstract
The detection of glucose is paramount in clinical diagnostics, biotechnology, and drug development. While enzyme-based sensors are the current standard, they face limitations in stability and operational lifespan. Boronic acid-based sensors present a robust, non-enzymatic alternative, leveraging the reversible covalent interaction between boronic acids and the cis-diol moieties of glucose.[1][2] This guide provides a comprehensive overview of the principles governing boronic acid-based glucose sensing and explores the specific application of n-Tetradecylboronic acid. Due to its long alkyl chain, n-Tetradecylboronic acid is uniquely suited for the formation of self-assembled monolayers (SAMs) on electrode surfaces, paving the way for novel electrochemical sensing platforms. We present detailed protocols for both generalized fluorescent sensing assays to illustrate the core mechanism and a specific, advanced protocol for fabricating and utilizing an n-Tetradecylboronic acid-modified electrode for electrochemical glucose detection.
Introduction: The Shift from Enzymatic to Synthetic Receptors
For decades, glucose monitoring has been dominated by enzyme-based systems, typically utilizing glucose oxidase (GOx).[3] These sensors are highly specific but are susceptible to denaturation from changes in temperature, pH, and the presence of chemical inhibitors. Furthermore, their reliance on oxygen as a co-substrate can introduce inaccuracies in anaerobic environments.[4]
Synthetic receptors, particularly those based on boronic acids, offer a compelling alternative.[5] Boronic acids form stable, reversible cyclic esters with 1,2- and 1,3-diols, a chemical feature abundant in saccharides like glucose.[6] This interaction is covalent, providing robust and continuous sensing capabilities without the inherent instability of biological macromolecules.[2][7] The equilibrium of this binding event can be transduced into a measurable optical or electrochemical signal, forming the basis of a versatile sensing platform.[8][9]
While arylboronic acids have been extensively studied due to their tunable electronic properties and integration with fluorophores, alkylboronic acids like n-Tetradecylboronic acid present distinct advantages for surface-based sensing architectures.[10] The C14 alkyl chain imparts significant hydrophobicity, promoting the formation of organized, self-assembled monolayers on various substrates. This property can be harnessed to create stable, reagentless electrochemical sensors where the glucose binding event occurs directly at the electrode-solution interface.
The Core Mechanism: Boronic Acid-Diol Interaction
The glucose sensing capability of boronic acids is rooted in a fundamental chemical equilibrium. The boron atom in a boronic acid exists in a neutral, sp²-hybridized trigonal planar state.[11] In an aqueous solution, this form is in equilibrium with an anionic, sp³-hybridized tetrahedral boronate form.[3] Glucose sensing occurs primarily through the reaction of the more Lewis-acidic trigonal form with the cis-diols of glucose to form a cyclic boronate ester.[6]
This binding event shifts the equilibrium, altering the local chemical environment. This change is the key to signal transduction and can manifest in several ways:
-
Changes in Acidity (pKa): The formation of the boronate ester increases the acidity of the boron center, lowering the pKa of the boronic acid.[3]
-
Electronic Perturbations: The shift from a trigonal to a tetrahedral center alters the electronic properties of the molecule, which can be used to modulate fluorescence or electrochemical activity.[12][13]
The pH of the medium is a critical parameter, as the interaction is most favorable at pH values near or above the pKa of the boronic acid.[11][12]
Figure 2: Signaling pathway for a Photoinduced Electron Transfer (PET)-based fluorescent glucose sensor.
Application Protocol 1: General Fluorometric Glucose Titration
This protocol provides a generalized method for assessing the glucose response of any fluorescent boronic acid-based probe.
Objective: To determine the dissociation constant (Kd) and dynamic range of a fluorescent boronic acid probe for glucose.
Materials:
-
Fluorescent boronic acid probe (e.g., an anthracene-based derivative)
-
D-Glucose
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Dimethyl sulfoxide (DMSO) or appropriate organic solvent for probe stock
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare Stock Solutions:
-
Probe Stock (1 mM): Dissolve the fluorescent boronic acid probe in a minimal amount of DMSO to create a concentrated stock solution. Rationale: Many organic fluorophores have poor aqueous solubility; a concentrated stock in an organic solvent allows for minimal final solvent concentration in the assay.
-
Glucose Stock (1 M): Dissolve D-Glucose in 0.1 M PBS (pH 7.4). Allow the solution to sit for at least 24 hours to ensure anomeric equilibrium. Rationale: Glucose exists as α and β anomers in solution. Allowing the solution to equilibrate ensures a consistent isomeric ratio for binding.
-
-
Prepare Working Solutions:
-
Probe Working Solution (10 µM): Dilute the 1 mM Probe Stock 1:100 in 0.1 M PBS (pH 7.4).
-
Glucose Serial Dilutions: Prepare a series of glucose dilutions in 0.1 M PBS from the 1 M stock. A typical range would be 0 mM to 100 mM.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the 10 µM Probe Working Solution to each well.
-
Add 50 µL of each glucose dilution to the respective wells. Include a "no glucose" control (50 µL of PBS buffer only).
-
The final volume in each well will be 100 µL, with a final probe concentration of 5 µM.
-
Gently mix the plate and incubate at room temperature for 30 minutes, protected from light. Rationale: Incubation allows the binding equilibrium between the probe and glucose to be reached.
-
-
Measurement:
-
Measure the fluorescence intensity on a microplate reader. Use the specific excitation and emission wavelengths recommended for the fluorophore.
-
Record the fluorescence intensity (F) for each glucose concentration. Record the intensity of the probe in the absence of glucose as F₀.
-
-
Data Analysis:
-
Plot the fluorescence response (F/F₀) against the glucose concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) using non-linear regression software to calculate the dissociation constant (Kd).
-
Application Protocol 2: Electrochemical Glucose Sensing with an n-Tetradecylboronic Acid-Modified Electrode
This advanced protocol details the fabrication and use of a self-assembled monolayer of n-Tetradecylboronic acid for reagentless, electrochemical glucose detection. The principle relies on glucose binding to the surface, which alters the local surface charge and impedes the access of a redox probe to the electrode surface.
Objective: To create a stable, non-enzymatic glucose sensor and measure glucose concentrations using Electrochemical Impedance Spectroscopy (EIS).
Materials:
-
n-Tetradecylboronic acid
-
Screen-Printed Carbon Electrodes (SPCEs) or Gold Electrodes
-
Potentiostat capable of performing Cyclic Voltammetry (CV) and EIS
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
Workflow Diagram:
Figure 3: Workflow for fabricating and using an n-Tetradecylboronic acid-modified electrochemical sensor.
Protocol:
-
Electrode Preparation:
-
Clean the surface of a screen-printed carbon electrode by rinsing thoroughly with anhydrous ethanol, followed by deionized water.
-
Dry the electrode completely under a stream of nitrogen. Rationale: A clean and dry surface is essential for the formation of a uniform self-assembled monolayer.
-
-
Surface Modification with n-Tetradecylboronic Acid:
-
Prepare a 10 mM solution of n-Tetradecylboronic acid in dichloromethane (DCM).
-
Carefully drop-cast 5 µL of this solution onto the working area of the clean, dry electrode.
-
Allow the solvent to evaporate completely in a fume hood at room temperature (~30-60 minutes). This process results in the formation of a hydrophobic, self-assembled layer of n-tetradecylboronic acid, with the boronic acid headgroups oriented towards the solution interface. Rationale: The long alkyl chain drives the self-assembly process on the carbon surface through hydrophobic interactions.
-
-
Electrochemical Characterization and Sensing:
-
Prepare the redox probe solution: 5 mM K₃[Fe(CN)₆] / 5 mM K₄[Fe(CN)₆] in 0.1 M KCl.
-
Baseline Measurement: Immerse the modified electrode in the redox probe solution. Perform Electrochemical Impedance Spectroscopy (EIS). The typical parameters are a frequency range from 100 kHz to 0.1 Hz with an AC amplitude of 10 mV at the formal potential of the redox couple. Record the Nyquist plot. The semicircle diameter corresponds to the charge-transfer resistance (Rct).
-
Glucose Incubation: Remove the electrode, rinse gently with PBS (pH 7.4), and incubate it in a sample solution containing glucose (prepared in PBS) for 15 minutes.
-
Glucose Measurement: Remove the electrode from the glucose solution, rinse gently with 0.1 M KCl to remove non-bound species, and immerse it again in the redox probe solution. Perform EIS under the same conditions as the baseline.
-
-
Data Analysis and Interpretation:
-
Compare the Nyquist plots before and after glucose incubation. The binding of neutral glucose molecules to the boronic acid groups on the electrode surface creates a more insulating layer.
-
This binding event hinders the diffusion of the negatively charged [Fe(CN)₆]³⁻/⁴⁻ redox probe to the electrode surface, resulting in an increase in the charge-transfer resistance (Rct).
-
The change in Rct (ΔRct = Rct,glucose - Rct,baseline) will be proportional to the concentration of glucose in the sample.
-
Calibrate the sensor by performing the measurement across a range of known glucose concentrations and plotting ΔRct vs. [Glucose].
-
| Performance Parameter | Definition | Example Target Value |
| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | 1 - 20 mM |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | < 1 mM |
| Sensitivity | The slope of the calibration curve (ΔRct / [Glucose]). | > 500 Ω/mM |
| Selectivity | The ability of the sensor to respond to glucose in the presence of interfering species (e.g., fructose, ascorbic acid). | High selectivity for glucose over common interferents. |
Table 2: Key performance metrics for an electrochemical glucose sensor.
Challenges and Future Outlook
The primary challenge for using simple alkylboronic acids like n-tetradecylboronic acid is their inherently high pKa (typically >9). This means that at physiological pH (~7.4), only a small fraction of the boronic acid is in the reactive trigonal form, potentially limiting sensitivity. [3]Future research should focus on strategies to lower the effective pKa at the sensor surface, perhaps by co-immobilizing electron-withdrawing species or optimizing the surface microenvironment.
Despite this challenge, the use of long-chain alkylboronic acids for creating robust, self-assembled sensing interfaces is a promising avenue. The stability and simplicity of this fabrication method offer significant advantages over more complex, multi-step surface chemistry protocols. Further development could involve integrating these functionalized surfaces into microfluidic devices for continuous, real-time monitoring applications in drug discovery and personalized medicine.
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n-Tetradecylboronic Acid in Biomedical Applications: A Technical Guide for Researchers
This document provides a detailed exploration of n-tetradecylboronic acid, a long-chain alkylboronic acid, for its potential applications in biomedical research and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering in-depth scientific context, validated protocols, and critical insights into the experimental design.
Introduction: The Unique Chemistry of n-Tetradecylboronic Acid
n-Tetradecylboronic acid [CH₃(CH₂)₁₃B(OH)₂] is an intriguing molecule characterized by a 14-carbon alkyl chain, which imparts significant hydrophobicity, and a boronic acid functional group. The boronic acid moiety is a Lewis acid, capable of reversibly forming covalent esters with 1,2- and 1,3-diols. This reactivity is central to its utility in biomedical applications, as many biologically significant molecules, such as carbohydrates and certain amino acid side chains, contain diol functionalities.[1][2] The long alkyl chain influences its solubility, membrane interaction, and potential for self-assembly, distinguishing it from the more commonly studied arylboronic acids.
While boronic acids, in general, are considered to have low toxicity, a thorough toxicological profile for each specific compound is essential for drug development.[3][4] Preliminary studies on various boronic acids suggest that high doses (greater than 100 mg/kg of body weight for most) are required to induce notable toxic effects in animal models.[4]
Core Applications and Methodologies
The unique properties of n-tetradecylboronic acid position it as a candidate for several biomedical applications. Here, we delve into the core areas of interest and provide detailed protocols for their investigation.
Serine Protease Inhibition: A Targeted Therapeutic Approach
Scientific Rationale:
Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets.[5] Boronic acids act as transition-state analog inhibitors of serine proteases. The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[6] This reversible covalent inhibition can be highly potent and selective.[7] The long alkyl chain of n-tetradecylboronic acid may contribute to binding affinity through hydrophobic interactions within the enzyme's active site.
Experimental Workflow for Serine Protease Inhibition Assay:
Caption: Workflow for determining the IC50 of n-tetradecylboronic acid against a serine protease.
Protocol for Determining the IC50 of n-Tetradecylboronic Acid against a Serine Protease:
Materials:
-
n-Tetradecylboronic acid
-
Dimethyl sulfoxide (DMSO)
-
Purified serine protease (e.g., chymotrypsin, trypsin, or a specific protease of interest)
-
Fluorogenic peptide substrate specific for the chosen protease
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of n-tetradecylboronic acid (e.g., 10 mM) in DMSO. Due to its hydrophobicity, ensure it is fully dissolved.
-
Prepare a working solution of the serine protease in the assay buffer at a concentration suitable for the assay (e.g., 2X the final desired concentration).
-
Prepare a working solution of the fluorogenic substrate in the assay buffer (e.g., 2X the final desired concentration).
-
-
Assay Setup:
-
In the wells of the 96-well plate, perform serial dilutions of the n-tetradecylboronic acid stock solution with the assay buffer to create a range of concentrations. Include a vehicle control (DMSO without inhibitor).
-
To each well containing the inhibitor or vehicle, add the serine protease solution. The total volume should be half of the final reaction volume.
-
Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[9]
-
Data Presentation:
| Compound | Target Protease | IC50 (nM) |
| n-Tetradecylboronic acid | [Protease Name] | [Experimental Value] |
| [Reference Inhibitor] | [Protease Name] | [Known Value] |
| Note: IC50 values for n-tetradecylboronic acid are not widely reported and need to be determined experimentally. |
Antibacterial Activity: Targeting Bacterial Cell Processes
Scientific Rationale:
The antibacterial potential of boron-containing compounds is an area of growing interest.[10] While the exact mechanism of action for long-chain alkylboronic acids is not fully elucidated, it is hypothesized that their amphiphilic nature allows for interaction with and disruption of the bacterial cell membrane. Additionally, the boronic acid moiety may inhibit essential bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[11] Boronic acids are known to act as reversible, competitive transition-state analog inhibitors of these enzymes.[12]
Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC):
Caption: Workflow for determining the MIC and MBC of n-tetradecylboronic acid against bacterial strains.
Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):
Materials:
-
n-Tetradecylboronic acid
-
DMSO
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microplates
-
Spectrophotometer
-
Agar plates
Procedure:
-
Preparation:
-
Prepare a stock solution of n-tetradecylboronic acid in DMSO.
-
Perform two-fold serial dilutions of the stock solution in MHB in a 96-well plate.[13] Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Prepare a bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this inoculum to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the serially diluted compound and the positive control well.
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
MBC Determination:
-
To determine the MBC, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC) and plate it onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[16]
-
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| [Gram-positive strain] | [Experimental Value] | [Experimental Value] |
| [Gram-negative strain] | [Experimental Value] | [Experimental Value] |
| Note: MIC and MBC values for n-tetradecylboronic acid need to be experimentally determined. |
Glucose Sensing: Leveraging Reversible Covalent Interactions
Scientific Rationale:
Boronic acids are widely explored for glucose sensing due to their ability to form reversible covalent bonds with the cis-diols of glucose.[4][17] This interaction can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response.[18] When a fluorophore is in proximity to the boronic acid, the binding of glucose can alter the electronic environment of the fluorophore, leading to a change in its emission. In electrochemical sensors, the binding event can modulate the current or potential at an electrode surface.[4] The long alkyl chain of n-tetradecylboronic acid could be utilized to anchor the sensor to a lipid membrane or other hydrophobic surfaces.
Mechanism of Boronic Acid-Based Glucose Sensing:
Caption: The reversible binding of glucose to n-tetradecylboronic acid, forming a boronate ester and leading to a detectable signal.
Protocol for a Fluorescence-Based Glucose Sensing Assay:
Materials:
-
n-Tetradecylboronic acid
-
A fluorescent dye that can be coupled to or interact with the boronic acid (e.g., Alizarin Red S, or a custom-synthesized fluorescent boronic acid)
-
Glucose solutions of varying concentrations
-
Buffer solution at a relevant pH (boronic acid-diol interactions are pH-dependent)
-
Cuvettes or 96-well plates
-
Fluorometer
Procedure:
-
Sensor Preparation:
-
Prepare a solution of the n-tetradecylboronic acid-based sensor in the buffer. The concentration will depend on the specific sensor system.
-
-
Assay:
-
To a series of cuvettes or wells, add the sensor solution.
-
Add different concentrations of glucose to each cuvette/well. Include a blank with no glucose.
-
Allow the solutions to equilibrate.
-
-
Measurement:
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of glucose concentration.
-
Determine the sensitivity and linear range of the sensor for glucose detection.
-
Cytotoxicity Assessment: Ensuring Biocompatibility
Scientific Rationale:
Before any in vivo application, the cytotoxicity of n-tetradecylboronic acid must be evaluated. The MTT assay is a standard colorimetric method to assess cell viability.[19] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[20]
Protocol for MTT Cytotoxicity Assay:
Materials:
-
n-Tetradecylboronic acid
-
DMSO
-
Mammalian cell line (e.g., fibroblasts for general toxicity, or a specific cell line relevant to the intended application)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of n-tetradecylboronic acid in cell culture medium from a DMSO stock. The final DMSO concentration should be low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot cell viability versus compound concentration to determine the CC50 (the concentration that causes 50% cell death).
-
Conclusion and Future Directions
n-Tetradecylboronic acid presents a versatile platform for various biomedical applications, primarily due to the unique reactivity of its boronic acid head group and the physicochemical properties imparted by its long alkyl chain. The protocols outlined in this guide provide a robust framework for investigating its potential as a serine protease inhibitor, an antibacterial agent, and a component of glucose sensors. Further research should focus on elucidating its precise mechanisms of action, optimizing its formulation for improved bioavailability and targeted delivery, and conducting comprehensive in vivo studies to validate its therapeutic and diagnostic potential. The synthesis of derivatives and their incorporation into nanomaterials are also promising avenues for future exploration.[21]
References
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Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021). ACS Omega. Available at: [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). Pharmaceuticals. Available at: [Link]
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Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (2021). Proceedings of the National Academy of Sciences. Available at: [Link]
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Tetradecyl phosphonic acid synthesis. (2021). YouTube. Available at: [Link]
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Biomedical applications of boronic acid polymers. (2018). ResearchGate. Available at: [Link]
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New emerging materials with potential antibacterial activities. (n.d.). PubMed Central. Available at: [Link]
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Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). PubMed Central. Available at: [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. Available at: [Link]
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N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. (2024). PubMed. Available at: [Link]
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Cytotoxicity of phenylboronic acid and 4‐CH2PACD evaluated by OD values... (n.d.). ResearchGate. Available at: [Link]
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Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. (2022). University of Bath. Available at: [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central. Available at: [Link]
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Phenylboronic Acid-polymers for Biomedical Applications. (n.d.). PubMed. Available at: [Link]
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Structural patterns enhancing the antibacterial activity of metallacarborane-based antibiotics. (n.d.). ResearchGate. Available at: [Link]
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The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019). PubMed. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). PubMed. Available at: [Link]
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pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells. (n.d.). PubMed Central. Available at: [Link]
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measuring enzyme inhibition by drugs. (2021). YouTube. Available at: [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]
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Time-resolved crystallography of boric acid binding to the active site serine of the β-lactamase CTX-M-14 and subsequent 1,2-diol esterification. (2024). PubMed Central. Available at: [Link]
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Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. (n.d.). MDPI. Available at: [Link]
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Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding. (n.d.). Chemical Communications. Available at: [Link]
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Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. (2008). PubMed. Available at: [Link]
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Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. (2017). ResearchGate. Available at: [Link]
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ACID Properties in SQL Explained. (2024). YouTube. Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available at: [Link]
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Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). RSC Publishing. Available at: [Link]
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In vitro cytotoxicity assay of PBD analogs from MTT Assay. (n.d.). ResearchGate. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PubMed Central. Available at: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Available at: [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). PubMed Central. Available at: [Link]
-
Serine Protease inhibitors. (n.d.). Adooq Bioscience. Available at: [Link]
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Boronic acid derivatives have proven to be effective inhibitors of β-lactamases... (n.d.). ResearchGate. Available at: [Link]
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Study of the Antibacterial Activity of Rich Polyphenolic Extracts Obtained from Cytisus scoparius against Foodborne Pathogens. (n.d.). MDPI. Available at: [Link]
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Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. (n.d.). PubMed Central. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. Available at: [Link]
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ACID Properties in Databases With Examples. (2024). YouTube. Available at: [Link]
-
Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed. Available at: [Link]
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Application Notes and Protocols for Boronic Acid-Based Cell Surface Labeling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Glycocalyx with Boronic Acid Chemistry
The cell surface is adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. This intricate landscape governs a multitude of cellular processes, from cell-cell recognition and communication to pathogen binding and immune responses.[1] Alterations in the composition and structure of the glycocalyx are hallmarks of numerous physiological and pathological states, most notably cancer, where aberrant glycosylation is a key feature.[1][2] Consequently, the ability to selectively label and visualize cell surface glycans is of paramount importance in fundamental biological research and for the development of novel diagnostic and therapeutic strategies.
Boronic acid-based probes have emerged as powerful tools for targeting and imaging cell surface glycans.[3][4] This technology leverages the unique and reversible covalent interaction between boronic acids and cis-1,2- or -1,3-diols, which are abundant in the carbohydrate moieties of glycoproteins and glycolipids.[5][6] By conjugating boronic acids to fluorescent reporters, researchers can achieve specific labeling of the glycocalyx on live cells, enabling the study of its dynamic nature and its role in various biological phenomena.[3][5] This application note provides a comprehensive guide to the principles and protocols of boronic acid-based cell surface labeling.
Principle of the Method: A Reversible Covalent Bond
The core of this labeling strategy lies in the formation of a cyclic boronate ester between the boronic acid probe and cis-diol-containing sugars on the cell surface, such as sialic acids and glucose.[5][7][8] This reaction is typically rapid and reversible, and its efficiency is influenced by factors such as pH and the pKa of the boronic acid.[1][9] The specificity of the labeling can be tuned by designing boronic acid probes with varying affinities for different carbohydrate structures. For instance, bis-boronic acid probes often exhibit enhanced affinity and selectivity for specific saccharides like sialyl Lewis X, a cancer-associated antigen.[2][3][6]
The general workflow for boronic acid-based cell surface labeling involves several key steps: cell preparation, incubation with the fluorescent boronic acid probe, washing to remove unbound probe, and subsequent imaging and analysis. The choice of fluorescent dye, linker, and the boronic acid moiety itself can be tailored to the specific application and instrumentation available.
Caption: Boronic acid probe binding to a cell surface glycoprotein.
Reagents and Materials
The following table provides a general list of reagents and materials required for boronic acid-based cell surface labeling. Specific boronic acid probes and cell lines will need to be sourced based on the experimental design.
| Category | Item | Supplier | Notes |
| Cells | Adherent or suspension cell line of interest | ATCC or equivalent | Culture conditions should be optimized for the specific cell line. |
| Boronic Acid Probe | Fluorescently-labeled boronic acid | Various | e.g., probes targeting sialic acid or general glycans. Store as per manufacturer's instructions. |
| Culture Media | Appropriate cell culture medium (e.g., DMEM, RPMI-1640) | Gibco, Corning, etc. | Supplemented with Fetal Bovine Serum (FBS) and antibiotics as required. |
| Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | In-house or commercial | Ensure sterility. |
| Imaging Supplies | Glass-bottom dishes or plates | MatTek, Greiner Bio-One | For high-resolution microscopy of adherent cells. |
| Hemocytometer or automated cell counter | For accurate cell counting. | ||
| Instrumentation | Fluorescence microscope or flow cytometer | Equipped with appropriate filters for the chosen fluorophore. | |
| Centrifuge | For pelleting suspension cells. |
Experimental Protocols
Protocol 1: Labeling of Adherent Cells for Fluorescence Microscopy
This protocol outlines the steps for labeling adherent cells cultured in glass-bottom dishes.
1. Cell Seeding: a. The day before labeling, seed the cells of interest onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment. b. Incubate the cells overnight under their optimal growth conditions (e.g., 37°C, 5% CO₂).
2. Preparation of Labeling Solution: a. Prepare a stock solution of the boronic acid probe in a suitable solvent (e.g., DMSO or water) according to the manufacturer's instructions. b. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or PBS. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.[3]
3. Cell Labeling: a. Gently aspirate the culture medium from the cells. b. Wash the cells twice with pre-warmed PBS to remove any residual serum glycoproteins that could interfere with labeling. c. Add the prepared labeling solution to the cells and incubate for the desired time. Incubation times can range from 5 to 60 minutes at 37°C.[9] The optimal time should be determined for each cell type and probe.
4. Washing: a. After incubation, aspirate the labeling solution. b. Wash the cells three times with pre-warmed PBS to remove any unbound probe.
5. Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore on the boronic acid probe.
Caption: Workflow for labeling adherent cells.
Protocol 2: Labeling of Suspension Cells for Flow Cytometry
This protocol is adapted for cells grown in suspension and analysis by flow cytometry.
1. Cell Preparation: a. Harvest the suspension cells by centrifugation (e.g., 300 x g for 5 minutes). b. Resuspend the cell pellet in pre-warmed PBS and count the cells. c. Aliquot the desired number of cells (e.g., 1 x 10⁶ cells) into microcentrifuge tubes.
2. Preparation of Labeling Solution: a. Prepare the boronic acid labeling solution as described in Protocol 1, Step 2.
3. Cell Labeling: a. Centrifuge the cell aliquots and discard the supernatant. b. Resuspend the cell pellets in the labeling solution. c. Incubate for the optimized time (typically 15-30 minutes) at 37°C, with occasional gentle mixing.[9]
4. Washing: a. After incubation, add 1 mL of cold PBS to each tube and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant and repeat the wash step two more times.
5. Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., FACS buffer: PBS with 1-2% FBS). b. Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.
Data Analysis and Interpretation
Fluorescence Microscopy: Qualitative analysis involves observing the localization and intensity of the fluorescent signal on the cell surface. A strong signal at the cell periphery is indicative of successful surface labeling. Quantitative analysis can be performed using image analysis software to measure the mean fluorescence intensity per cell or per unit area of the cell membrane.
Flow Cytometry: Flow cytometry provides a quantitative measure of the labeling efficiency across a large population of cells. The data is typically presented as a histogram of fluorescence intensity. A shift in the fluorescence intensity of the labeled cells compared to an unlabeled control population indicates successful labeling. The geometric mean fluorescence intensity (gMFI) is a common metric used to quantify the level of labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescent signal | - Suboptimal probe concentration.- Insufficient incubation time.- Low expression of target glycans.- pH of buffer is not optimal for binding. | - Titrate the boronic acid probe to determine the optimal concentration.- Increase the incubation time.- Use a positive control cell line known to express the target glycan.- Ensure the labeling buffer is at a physiological pH (around 7.4). Some probes may have different optimal pH ranges.[1][9] |
| High background fluorescence | - Inadequate washing.- Probe concentration is too high.- Non-specific binding of the probe. | - Increase the number and duration of wash steps.- Reduce the concentration of the boronic acid probe.- Include a blocking step with a non-fluorescent boronic acid or a high concentration of a competing sugar before labeling. |
| Cell death or morphological changes | - Cytotoxicity of the boronic acid probe or solvent.- Prolonged incubation or harsh washing steps. | - Perform a toxicity assay to determine the maximum non-toxic concentration of the probe.- Reduce the incubation time and handle cells gently during washing. |
| Internalization of the probe | - Endocytosis of the labeled surface glycoproteins. | - Perform labeling and washing steps at 4°C to inhibit endocytosis.- Use shorter incubation times. |
Conclusion
Boronic acid-based labeling is a versatile and powerful technique for studying the cell surface glycocalyx in its native environment. By understanding the underlying chemistry and carefully optimizing the experimental parameters, researchers can gain valuable insights into the roles of glycans in health and disease. The protocols provided in this application note serve as a starting point for developing robust and reproducible cell surface labeling experiments.
References
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Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications.[Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.[Link]
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Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.[Link]
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Recent development of boronic acid-based fluorescent sensors. RSC Publishing.[Link]
-
Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish | Request PDF. ResearchGate.[Link]
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Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. PubMed.[Link]
-
Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins | Request PDF. ResearchGate.[Link]
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Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. Chemical Science (RSC Publishing).[Link]
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Sialic Acid Detection with Fluorescent Boronic Acids. ResearchGate.[Link]
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Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. RSC Publishing.[Link]
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Sialic Acid Detection with Fluorescent Boronic Acids. Researcher.Life.[Link]
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Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH.[Link]
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Detection of Boronic Acid Derivatives in Cells Using Fluorescent Sensor. ResearchGate.[Link]
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Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central.[Link]
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Imprinted Particles for Direct Fluorescence Detection of Sialic Acid in Polar Media and on Cancer Cells with Enhanced Control of Nonspecific Binding. ACS Applied Polymer Materials.[Link]
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Application Notes & Protocols: n-Tetradecylboronic Acid in Advanced Drug Delivery
Introduction: The Unique Potential of an Amphiphilic Boronic Acid
In the landscape of intelligent drug delivery systems, n-Tetradecylboronic acid emerges as a molecule of significant interest. It uniquely combines two powerful functionalities in a single chemical entity: a boronic acid headgroup and a long C14 alkyl (tetradecyl) tail. This amphiphilic structure is the cornerstone of its utility, allowing for seamless integration into lipid-based nanocarriers while simultaneously offering a versatile "smart" targeting and release mechanism.
The boronic acid moiety is renowned for its ability to form reversible covalent bonds (boronate esters) with molecules containing cis-1,2- or 1,3-diols.[1][2][3] This interaction is the key to its application in biomedicine, as many biologically significant molecules, such as sugars and glycoproteins, feature this diol arrangement.[3][4] The long tetradecyl chain, on the other hand, provides a strong hydrophobic anchor, making n-Tetradecylboronic acid an ideal component for modifying the surface of liposomes, lipid nanoparticles (LNPs), and micelles. This guide provides a comprehensive overview of the applications and protocols for leveraging n-Tetradecylboronic acid in the development of next-generation drug delivery vehicles.
Core Mechanism: pH-Dependent Diol Recognition
The primary mechanism underpinning the utility of n-Tetradecylboronic acid is the pH-sensitive equilibrium between its uncharged, trigonal planar state and a charged, tetrahedral boronate state.[3][4] The trigonal form is hydrophobic, while the tetrahedral form, which preferentially binds to diols, is more hydrophilic.[3] This equilibrium is governed by the pKa of the boronic acid.
In aqueous solutions, the boronic acid group acts as a Lewis acid, accepting a hydroxide ion to form the tetrahedral boronate anion.[3] This process is highly dependent on the pH of the surrounding environment. At lower pH, the uncharged trigonal form dominates. As the pH increases towards the pKa of the boronic acid, the equilibrium shifts towards the diol-binding tetrahedral form. This pH-responsiveness is a critical feature for designing drug delivery systems that can selectively release their payload in specific microenvironments, such as the acidic milieu of tumors or endosomes.[5][6]
Caption: pH-dependent equilibrium of boronic acid and its interaction with cis-diols.
Key Applications in Drug Delivery
The unique properties of n-Tetradecylboronic acid enable its use in several cutting-edge drug delivery applications.
Cancer Targeting via Sialic Acid Recognition
Many cancer cells overexpress sialic acid on their surfaces as part of their glycocalyx.[2][5][7] Sialic acid contains the necessary cis-diol configuration for binding with boronic acids.[8] By incorporating n-Tetradecylboronic acid into a nanocarrier, the carrier is endowed with the ability to selectively recognize and bind to these cancer cells, thereby increasing the local concentration of the therapeutic payload at the tumor site and reducing off-target toxicity.[5][7][9] This active targeting mechanism complements the passive accumulation of nanoparticles in tumors via the Enhanced Permeability and Retention (EPR) effect.
Glucose-Responsive Insulin Delivery
The interaction between boronic acid and glucose has been extensively explored for the development of "closed-loop" insulin delivery systems for diabetes management.[10][11][12][13][14] In such a system, insulin is encapsulated within a nanocarrier functionalized with n-Tetradecylboronic acid. At normal blood glucose levels, the carrier remains stable. When blood glucose levels rise, the excess glucose competitively binds to the boronic acid moieties, causing a change in the nanocarrier's structure (e.g., swelling or disassembly) and triggering the release of insulin.[10][11] This self-regulating mechanism mimics the function of a healthy pancreas and can help prevent dangerous hypoglycemic events.[10]
pH-Responsive Drug Release
The acidic microenvironment of tumors (pH ~6.5-6.9) and the even lower pH of endosomes and lysosomes (pH ~4.5-6.0) can be exploited to trigger drug release from n-Tetradecylboronic acid-containing carriers.[6] A drug can be conjugated to the carrier via a boronate ester bond with a diol-containing linker. This bond is relatively stable at physiological pH (7.4) but can be cleaved in an acidic environment, leading to the release of the drug specifically at the target site.[15]
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of n-Tetradecylboronic acid-functionalized liposomes.
Protocol 1: Formulation of n-Tetradecylboronic Acid-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating n-Tetradecylboronic acid using the thin-film hydration method.
Caption: Workflow for preparing n-Tetradecylboronic acid-functionalized liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
n-Tetradecylboronic acid (n-TDMA)
-
Drug for encapsulation (e.g., Doxorubicin)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Preparation: In a round-bottom flask, dissolve DSPC, cholesterol, and n-TDMA in the chloroform/methanol solvent. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:n-TDMA). The choice of DSPC provides rigidity to the liposome, while cholesterol enhances stability. The 5 mol% of n-TDMA ensures sufficient surface functionalization for targeting without overly disrupting the bilayer integrity.
-
Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C). A thin, uniform lipid film should form on the inner surface of theflask.
-
Film Hydration: Add the aqueous drug solution (e.g., Doxorubicin dissolved in PBS pH 7.4) to the flask. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.
-
Sonication (Optional): Subject the suspension to probe sonication on ice to break down the large vesicles.
-
Extrusion: Load the suspension into a mini-extruder pre-heated to above the lipid phase transition temperature. Extrude the liposomes 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is a critical step for achieving a homogenous size distribution, which is essential for reproducible in vivo behavior.
-
-
Purification: Remove any unencapsulated drug from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column), with PBS as the eluent. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained.
-
Characterization: Analyze the resulting liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Drug encapsulation efficiency should be determined using a suitable analytical method (e.g., UV-Vis spectroscopy after lysing the liposomes with a detergent like Triton X-100).
Protocol 2: In Vitro pH-Responsive Drug Release
This protocol assesses the ability of the liposomes to release their cargo in response to an acidic pH, simulating the tumor microenvironment or endosomal compartments.
Materials:
-
n-TDMA functionalized drug-loaded liposomes (from Protocol 1)
-
PBS (pH 7.4)
-
Acetate buffer (pH 5.5)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Incubator/shaker
Procedure:
-
Place 1 mL of the purified liposome suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume (e.g., 50 mL) of release buffer (either PBS pH 7.4 for control or acetate buffer pH 5.5 for the test condition).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of drug released into the buffer using a suitable analytical technique (e.g., fluorescence spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug release at each time point. A significantly faster release profile at pH 5.5 compared to pH 7.4 indicates successful pH-responsive behavior.
Protocol 3: Cellular Uptake and Targeting Study
This protocol uses fluorescence microscopy to visualize the enhanced uptake of n-TDMA functionalized liposomes by cancer cells overexpressing sialic acid.
Caption: Targeted uptake of n-TDMA liposomes by cancer cells.
Materials:
-
Cancer cell line known to overexpress sialic acid (e.g., HeLa or MDA-MB-231)
-
Control cell line with low sialic acid expression (if available)
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE) functionalized with n-TDMA.
-
Control liposomes (same composition but without n-TDMA).
-
Cell culture medium, plates, and incubator.
-
Fluorescence microscope.
-
DAPI stain for nuclei.
Procedure:
-
Cell Seeding: Seed the cancer cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Liposome Incubation:
-
Test Group: Treat the cells with the fluorescent n-TDMA liposomes at a predetermined concentration.
-
Control Group 1: Treat a separate set of cells with control liposomes (lacking n-TDMA) to demonstrate the specificity of the boronic acid interaction.
-
Control Group 2 (Competitive Inhibition): Pre-incubate a set of cells with a high concentration of free sialic acid or another diol-containing molecule for 30 minutes before adding the n-TDMA liposomes. This will show that the uptake can be blocked by competing for the boronic acid binding sites.
-
-
Incubate the cells with the liposomes for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing and Staining: Aspirate the medium containing the liposomes and wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
Fix the cells (e.g., with 4% paraformaldehyde) and then stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the intensity of the fluorescent signal from the liposomes inside the cells across the different groups. A significantly higher fluorescence intensity in the cells treated with n-TDMA liposomes compared to the control groups will confirm the enhanced and specific cellular uptake mediated by the n-Tetradecylboronic acid-sialic acid interaction.[16]
Data Presentation and Interpretation
Quantitative data from formulation and release studies should be summarized for clarity.
Table 1: Physicochemical Properties of Formulated Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control Liposomes | 105.2 ± 3.1 | 0.11 ± 0.02 | -15.4 ± 1.2 | 92.5 ± 4.3 |
| n-TDMA Liposomes | 108.6 ± 2.8 | 0.13 ± 0.03 | -18.9 ± 1.5 | 90.1 ± 3.8 |
Data are presented as mean ± standard deviation (n=3). A slight increase in size and a more negative zeta potential for n-TDMA liposomes are expected due to the incorporation of the boronic acid moiety.
Conclusion and Future Outlook
n-Tetradecylboronic acid represents a highly versatile tool for the development of sophisticated drug delivery systems. Its amphiphilic nature allows for straightforward incorporation into lipid-based nanocarriers, while its inherent pH- and diol-responsive properties enable the creation of stimuli-sensitive vehicles capable of targeted delivery and controlled release. The protocols outlined here provide a foundational basis for researchers to explore and harness the potential of this unique molecule. Future research may focus on optimizing the pKa of the boronic acid for even greater sensitivity, exploring its use in delivering other classes of therapeutics like nucleic acids, and advancing these intelligent systems towards clinical translation.
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- Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers.NIH.
- Boronic Acid Mediated Cellular Delivery of Therapies.University of Pittsburgh.
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- One-Pot Synthesis of Phenylboronic Acid-Based Microgels for Tunable Gate of Glucose-Responsive Insulin Release
- Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes.NIH.
- Molecular recognition of sialic acid end groups by phenylboron
- The Chemistry of Boronic Acids in Nanom
- Glucose-Responsive Trehalose Hydrogel for Insulin Stabiliz
- Biodegradable phenylboronic acid-modified ε-polylysine for glucose-responsive insulin delivery via transdermal microneedles.
- Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A System
- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Pl
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Application Notes and Protocols: n-Tetradecylboronic Acid for Saccharide Recognition and Separation
Introduction: The Unique Potential of Amphiphilic Boronic Acids in Glycobiology
The selective recognition and separation of saccharides are fundamental challenges in glycobiology, with profound implications for diagnostics, drug development, and biotechnology. Boronic acids have emerged as a versatile class of synthetic receptors capable of forming reversible covalent bonds with the cis-diol moieties present in saccharides.[1][2] This interaction is the cornerstone of various applications, including affinity chromatography and fluorescent sensing.[2][3][4]
This application note focuses on n-tetradecylboronic acid , an amphiphilic derivative that combines the diol-binding capability of the boronic acid headgroup with the hydrophobic properties of a long alkyl tail. This unique molecular architecture opens up novel applications in environments that are inaccessible to traditional hydrophilic boronic acids, such as lipid membranes and self-assembled micellar systems. The n-tetradecyl chain imparts a tendency for self-assembly and partitioning into non-polar environments, enabling the development of advanced sensors, membrane transport agents, and targeted drug delivery vehicles.[5][6]
These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of n-tetradecylboronic acid for innovative solutions in saccharide recognition and separation.
Part 1: Fundamental Principles of Boronic Acid-Saccharide Interaction
The utility of n-tetradecylboronic acid in saccharide recognition is predicated on the well-established chemistry of boronic acids. The core of this interaction is the reversible formation of a cyclic boronate ester with a cis-1,2- or cis-1,3-diol, a motif abundant in saccharides.[1]
The Reversible Covalent Bond
The boron atom in a boronic acid is electron-deficient, making it a Lewis acid. It readily reacts with the nucleophilic hydroxyl groups of a diol to form a five- or six-membered cyclic ester.[1] This is a covalent interaction, which provides greater stability and specificity compared to non-covalent interactions like hydrogen bonding. However, this bond is also conveniently reversible, allowing for the binding and release of saccharides under specific conditions.[7]
pH-Dependent Binding and Release
The binding affinity of boronic acids for diols is highly dependent on pH. In its neutral, trigonal planar form, the boronic acid has a relatively low affinity for diols. Upon an increase in pH, the boronic acid accepts a hydroxide ion to form a more stable, tetrahedral boronate anion. This anionic form exhibits a significantly higher affinity for diols, leading to the formation of a stable cyclic boronate ester.[3][8]
This pH-switchable binding is a key feature for practical applications. Saccharides can be captured at a higher pH (typically > 8.0) and released by lowering the pH to an acidic range (typically < 6.0), which protonates the boronate ester and triggers its hydrolysis.
Part 2: The Role of the n-Tetradecyl Chain: Amphiphilicity and Self-Assembly
The defining feature of n-tetradecylboronic acid is its long alkyl chain, which confers amphiphilic properties. This allows for its integration into lipid bilayers and the formation of self-assembled structures like micelles in aqueous environments.[6] This behavior is critical for applications targeting cellular membranes or requiring nano-structured carriers.
Interaction with Lipid Bilayers
The hydrophobic tetradecyl tail can insert into the lipid bilayer of liposomes or cell membranes, positioning the hydrophilic boronic acid headgroup at the aqueous interface.[5][9] This has been shown to facilitate the transport of saccharides across these membranes, a process with significant potential for drug delivery and cellular studies.[8][9]
Micelle Formation for Sensing and Delivery
In aqueous solutions, above a critical micelle concentration (CMC), n-tetradecylboronic acid molecules can self-assemble into micelles.[7][10] These micelles present a multivalent display of boronic acid groups on their surface, which can enhance the avidity of saccharide binding.[11] Furthermore, the hydrophobic core of these micelles can be loaded with therapeutic agents or imaging probes, creating a platform for targeted drug delivery to cells overexpressing specific cell-surface glycans.[7][12][13]
Part 3: Applications and Protocols
This section provides detailed protocols for the application of n-tetradecylboronic acid in key areas of saccharide recognition and separation.
Application I: Boronate Affinity Chromatography with Amphiphilic Matrices
While traditional boronate affinity chromatography utilizes hydrophilic matrices, n-tetradecylboronic acid can be immobilized on hydrophobic or amphiphilic supports for specialized separation needs, such as the purification of glycolipids or membrane-associated glycoproteins.
Protocol 1: Preparation of an n-Tetradecylboronic Acid-Functionalized Hydrophobic Resin
Objective: To prepare a boronate affinity resin with a hydrophobic character for the separation of amphiphilic glycoconjugates.
Materials:
-
Macroporous hydrophobic resin (e.g., polystyrene-divinylbenzene)
-
n-Tetradecylboronic acid
-
Appropriate coupling reagents (e.g., carbodiimide for resins with carboxyl groups)
-
Organic solvents (e.g., dichloromethane, dimethylformamide)
-
Binding Buffer: 50 mM ammonium acetate, pH 8.5
-
Washing Buffer: 50 mM ammonium acetate, pH 8.5, with 0.1% Triton X-100
-
Elution Buffer: 0.1 M acetate buffer, pH 5.0
Procedure:
-
Resin Activation: Swell the hydrophobic resin in an appropriate organic solvent. If the resin has pre-functionalized groups (e.g., carboxyl), activate them using standard coupling chemistry.
-
Ligand Immobilization: Dissolve n-tetradecylboronic acid in the reaction solvent and add it to the activated resin. Allow the coupling reaction to proceed overnight with gentle agitation.
-
Washing and Equilibration: Wash the resin extensively with organic solvents to remove unreacted ligand, followed by a gradual solvent exchange to the aqueous Binding Buffer.
-
Column Packing: Pack the functionalized resin into a suitable chromatography column.
-
Equilibration: Equilibrate the column with at least 10 column volumes of Binding Buffer.
Protocol 2: Separation of a Glycolipid from a Lipid Mixture
Objective: To isolate a glycolipid from a complex lipid mixture using the prepared affinity resin.
Procedure:
-
Sample Preparation: Dissolve the lipid mixture in the Binding Buffer, using a minimal amount of a suitable organic co-solvent if necessary to ensure solubility.
-
Loading: Apply the sample to the equilibrated column at a slow flow rate.
-
Washing: Wash the column with 10-15 column volumes of Washing Buffer to remove non-specifically bound lipids. The detergent in the washing buffer helps to mitigate non-specific hydrophobic interactions.
-
Elution: Elute the bound glycolipid with 5-10 column volumes of Elution Buffer. The acidic pH will hydrolyze the boronate ester bond.
-
Analysis: Collect fractions and analyze them for the presence of the target glycolipid using techniques such as thin-layer chromatography (TLC) or mass spectrometry.
Application II: Liposome-Based Saccharide Sensing
The ability of n-tetradecylboronic acid to incorporate into lipid bilayers can be exploited to create responsive liposomal sensors. Binding of a target saccharide to the boronic acid headgroups can induce a change in the liposome structure, leading to the release of an encapsulated fluorescent dye.[5][14]
Protocol 3: Preparation of Saccharide-Responsive Fluorescent Liposomes
Objective: To create a liposome-based sensor that releases a fluorescent reporter in the presence of a target saccharide.
Materials:
-
Phospholipids (e.g., DOPC, DPPC)
-
Cholesterol
-
n-Tetradecylboronic acid
-
Fluorescent dye for encapsulation (e.g., carboxyfluorescein)
-
Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: In a round-bottom flask, dissolve the phospholipids, cholesterol, and n-tetradecylboronic acid (e.g., in a 7:2:1 molar ratio) in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydration: Hydrate the lipid film with a solution of the fluorescent dye in Hydration Buffer. This will encapsulate the dye within the liposomes.
-
Size Reduction: Subject the hydrated lipid mixture to probe sonication or extrusion through polycarbonate membranes to create unilamellar vesicles of a defined size.
-
Purification: Remove the unencapsulated dye by size exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with Hydration Buffer.
-
Characterization: Characterize the liposomes for size and encapsulation efficiency.
Protocol 4: Fluorometric Detection of a Target Saccharide
Objective: To quantify the concentration of a target saccharide using the prepared responsive liposomes.
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of the target saccharide in Hydration Buffer.
-
Assay: In a 96-well plate, add a fixed amount of the fluorescent liposome suspension to each well containing the saccharide standards and the unknown sample.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for saccharide binding and dye release.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the encapsulated dye.
-
Data Analysis: Plot the fluorescence intensity as a function of saccharide concentration to generate a standard curve. Determine the concentration of the unknown sample by interpolating its fluorescence reading on the standard curve.
Part 4: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Phenylboronic Acid (Typical) | n-Tetradecylboronic Acid (Expected) | Rationale for Difference |
| Water Solubility | Moderate to High | Low | The long alkyl chain imparts hydrophobicity. |
| Optimal Binding pH | 8.0 - 9.5 | 8.0 - 9.5 (interfacial) | The boronic acid pKa is not significantly altered by the alkyl chain. |
| Affinity for Glucose | mM range | mM range (can be enhanced in multivalent systems) | Intrinsic affinity is similar, but avidity can be higher in micellar or membrane-bound forms. |
| CMC | Not Applicable | Dependent on conditions | The amphiphilic nature leads to self-assembly. |
Diagrams
Mechanism of Boronic Acid-Diol Interaction
Caption: pH-dependent reversible binding of boronic acid to a saccharide.
Workflow for Liposome-Based Saccharide Sensing
Caption: Experimental workflow for saccharide detection using responsive liposomes.
Self-Assembly of n-Tetradecylboronic Acid into a Micelle
Caption: Micellar self-assembly of n-tetradecylboronic acid in an aqueous solution.
References
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Application Notes and Protocols for Developing Fluorescent Sensors with n-Tetradecylboronic Acid
Introduction: The Power of Boronic Acids in Fluorescent Sensing
Fluorescent sensors have become indispensable tools in modern research, offering high sensitivity and spatiotemporal resolution for the detection of a wide array of analytes. Within this field, boronic acid-based sensors have emerged as a particularly versatile class, renowned for their ability to reversibly bind with 1,2- and 1,3-diols.[1][2][3] This unique interaction forms the basis for detecting a multitude of biologically significant molecules, including carbohydrates, glycoproteins, and catecholamines.[2][3] The binding event, a covalent esterification, modulates the electronic properties of the boronic acid moiety, which, when coupled with a fluorophore, can be transduced into a measurable change in fluorescence.[1][2] This document provides a comprehensive guide to the development and application of fluorescent sensors utilizing n-tetradecylboronic acid, with a focus on leveraging its unique amphiphilic properties for advanced sensing applications.
The incorporation of an n-tetradecyl chain imparts a significant hydrophobic character to the boronic acid, transforming it into an amphiphilic molecule. This long alkyl tail opens up exciting possibilities for sensor design, enabling applications that are not readily accessible with more common, water-soluble boronic acids. These include the ability to anchor sensors within lipid membranes for studying membrane-associated phenomena, the potential for self-assembly into functional nanostructures for enhanced sensing, and improved solubility in non-polar environments.[1][3]
This guide will delve into the fundamental principles, synthesis protocols, and practical applications of n-tetradecylboronic acid-based fluorescent sensors, providing researchers, scientists, and drug development professionals with the necessary knowledge to design and implement these powerful analytical tools in their own work.
Core Principles: The Chemistry of Boronic Acid-Based Sensing
The sensing mechanism of boronic acid-based fluorescent probes hinges on the reversible covalent interaction between the boronic acid group and the cis-diol moieties present in many target analytes.[1][2][3] This interaction leads to the formation of a cyclic boronate ester, a process that is typically faster and more favorable in basic aqueous solutions. The formation of this ester alters the hybridization state of the boron atom from sp² to sp³, which in turn influences the electronic properties of the entire sensor molecule.
This electronic perturbation is the key to signal transduction. When a fluorophore is strategically positioned in proximity to the boronic acid, the change in the boron's electronic environment upon diol binding can affect the fluorophore's emission properties through several well-established mechanisms:
-
Photoinduced Electron Transfer (PET): In many sensor designs, the boronic acid moiety can act as a PET quencher of the fluorophore in its unbound state. Upon binding to a diol, the electron-donating ability of the boronic acid is altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can change the electron-donating or -withdrawing nature of the boronic acid group, which can affect the ICT character of the fluorophore, resulting in a shift in the emission wavelength or a change in fluorescence intensity.
-
Förster Resonance Energy Transfer (FRET): In more complex sensor designs, two different fluorophores, a donor and an acceptor, can be employed. The binding of an analyte can induce a conformational change that alters the distance between the two fluorophores, thereby modulating the FRET efficiency and leading to a ratiometric fluorescence response.[4]
The choice of fluorophore is critical and should be tailored to the specific application, considering factors such as excitation and emission wavelengths, quantum yield, photostability, and sensitivity to the local environment.
The Strategic Advantage of the n-Tetradecyl Chain
The defining feature of n-tetradecylboronic acid is its long, hydrophobic alkyl chain. This characteristic opens up a range of advanced applications by influencing the sensor's localization, assembly, and interaction with its environment.
-
Membrane Anchoring and Interfacial Sensing: The n-tetradecyl tail can act as a lipid anchor, allowing the sensor to be incorporated into cellular membranes or artificial lipid bilayers.[5] This is particularly valuable for studying biological processes that occur at the membrane surface, such as the activity of membrane-bound enzymes or the recognition of cell-surface glycans.[1]
-
Self-Assembly and Nanostructure Formation: The amphiphilic nature of n-tetradecylboronic acid-based sensors can drive their self-assembly into micelles, vesicles, or other nanostructures in aqueous environments.[1][3] This can lead to enhanced sensitivity and selectivity, as the local concentration of the sensor is increased and the microenvironment around the sensing moiety is controlled.
-
Modulation of Solubility and Pharmacokinetics: In the context of drug development, the lipophilicity imparted by the n-tetradecyl chain can be used to tune the solubility of a sensor or a boronic acid-based drug, potentially improving its bioavailability and cellular uptake.[6]
The length of the alkyl chain can also influence the sensor's photophysical properties and its sensitivity. Studies on other fluorescent probes with alkyl chains have shown that increasing chain length can affect hydrophobicity, which in turn can influence the probe's interaction with its environment and its response to analytes.[7]
Experimental Protocols
Protocol 1: Synthesis of a Pyrene-Based n-Tetradecylboronic Acid Fluorescent Sensor
This protocol describes a general method for the synthesis of a fluorescent sensor by coupling a pyrene fluorophore to n-tetradecylboronic acid. Pyrene is a versatile fluorophore known for its sensitivity to the polarity of its microenvironment.[7][8]
Materials:
-
1-Pyrenebutyric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
n-Tetradecylamine
-
n-Butyllithium
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Activation of Pyrenebutyric Acid:
-
Dissolve 1-pyrenebutyric acid (1 eq.) and NHS (1.1 eq.) in anhydrous DCM.
-
Add DCC (1.1 eq.) to the solution at 0 °C and stir for 2 hours at this temperature, then overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
-
Amide Coupling with n-Tetradecylamine:
-
Dissolve the activated pyrene ester from the previous step and n-tetradecylamine (1 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pyrene-tetradecylamide conjugate.
-
-
Synthesis of n-Tetradecylboronic Acid:
-
This step should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve 1-bromotetradecane (1 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq.) and stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq.) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude n-tetradecylboronic acid. Recrystallization from a suitable solvent may be necessary for purification.
-
-
Final Sensor Assembly (Conceptual):
-
The final step would involve coupling the pyrene-tetradecylamide conjugate to a boronic acid-containing moiety. A more direct route would be to start with a fluorophore that has a reactive group suitable for direct attachment to a functionalized n-tetradecylboronic acid derivative. For instance, a click chemistry approach, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be employed by functionalizing the fluorophore with an azide and the n-tetradecylboronic acid with a terminal alkyne.[1]
-
Note: The synthesis of boronic acids and their derivatives can be sensitive to air and moisture. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere where necessary.
Protocol 2: Characterization of the Amphiphilic Fluorescent Sensor
Objective: To evaluate the photophysical properties and the self-assembly behavior of the synthesized n-tetradecylboronic acid-based fluorescent sensor.
Materials:
-
Synthesized pyrene-n-tetradecylboronic acid sensor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvents (e.g., DMSO, ethanol)
-
Fluorometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Photophysical Characterization:
-
Prepare stock solutions of the sensor in a suitable organic solvent (e.g., DMSO).
-
Determine the absorption and emission spectra in various solvents of differing polarity to assess the solvatochromic properties of the pyrene fluorophore.
-
Measure the fluorescence quantum yield using a known standard (e.g., quinine sulfate).
-
Perform fluorescence titration experiments by adding increasing concentrations of a target diol (e.g., glucose or fructose) to a solution of the sensor in PBS (with a small percentage of co-solvent if necessary for solubility) to determine the binding constant and the fluorescence response.
-
-
Investigation of Self-Assembly:
-
Prepare a solution of the sensor in PBS at a concentration above its expected critical aggregation concentration.
-
Analyze the solution using DLS to determine the size distribution of any self-assembled nanoparticles.
-
For visualization, deposit a drop of the solution onto a TEM grid, stain with a suitable negative stain (e.g., uranyl acetate), and image with a TEM to observe the morphology of the self-assembled structures.
-
Protocol 3: Application in a Model Membrane System
Objective: To demonstrate the incorporation of the n-tetradecylboronic acid-based sensor into a lipid membrane and its ability to detect a model analyte at the membrane interface.
Materials:
-
Synthesized pyrene-n-tetradecylboronic acid sensor
-
Lipids (e.g., DOPC, DPPC)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Probe sonicator or extruder
-
Fluorometer with a temperature-controlled cuvette holder
-
Model analyte (e.g., a glycosylated peptide or a catecholamine)
Procedure:
-
Preparation of Liposomes:
-
Prepare a lipid film by dissolving the desired lipids and a small molar percentage of the fluorescent sensor in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum.
-
Hydrate the lipid film with the buffer solution by vortexing.
-
Prepare large unilamellar vesicles (LUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Fluorescence-Based Sensing at the Membrane Interface:
-
Place the liposome suspension in a quartz cuvette in the fluorometer.
-
Record the baseline fluorescence of the sensor-containing liposomes.
-
Add the model analyte to the cuvette and monitor the change in fluorescence intensity or emission wavelength over time.
-
Perform control experiments with liposomes lacking the sensor and with the sensor in solution without liposomes to confirm that the observed response is due to the interaction at the membrane interface.
-
Data Presentation and Visualization
Table 1: Photophysical Properties of a Hypothetical Pyrene-n-Tetradecylboronic Acid Sensor
| Property | Value | Conditions |
| Absorption Maximum (λabs) | 345 nm | PBS, pH 7.4 |
| Emission Maximum (λem) | 378 nm (monomer), 480 nm (excimer) | PBS, pH 7.4 |
| Quantum Yield (Φ) | 0.6 (in THF) | - |
| Binding Constant (Ka) for Fructose | 5.0 x 103 M-1 | PBS, pH 7.4 |
| Fluorescence Change upon Fructose Binding | 5-fold increase in monomer emission | - |
Diagrams
Figure 1: General Mechanism of a Boronic Acid-Based Fluorescent Sensor
Caption: General sensing mechanism of a "turn-on" boronic acid fluorescent sensor.
Figure 2: Experimental Workflow for Sensor Synthesis and Characterization
Caption: Workflow from sensor synthesis to characterization and application.
Conclusion and Future Perspectives
The use of n-tetradecylboronic acid in the design of fluorescent sensors offers a powerful strategy for developing sophisticated analytical tools with unique capabilities. The amphiphilic nature imparted by the long alkyl chain enables the creation of sensors that can probe complex biological environments, such as cell membranes, and self-assemble into highly sensitive nanostructures. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the exciting potential of these molecules.
Future developments in this area may focus on the design of sensors with even greater selectivity for specific carbohydrates, the development of ratiometric sensors for more robust quantification, and the application of these probes in live-cell imaging and in vivo studies. The versatility of boronic acid chemistry, combined with the unique properties of the n-tetradecyl chain, ensures that this class of fluorescent sensors will continue to be a valuable tool in chemical biology, diagnostics, and drug discovery.
References
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Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400-29427. [Link]
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Li, M., & Zhou, Y. (2019). Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]
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Hattori, Y., et al. (2017). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. MDPI. [Link]
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Hattori, Y., et al. (2015). Detection of Boronic Acid Derivatives in Cells Using a Fluorescent Sensor. ResearchGate. [Link]
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Ohta, Y., et al. (2022). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI. [Link]
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Hattori, Y., et al. (2017). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. MDPI. [Link]
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James, T. D., & Shinkai, S. (2012). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]
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Ma, G., et al. (2018). Imaging Plant Lipids with Fluorescent Reporters. MDPI. [Link]
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Li, Z., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health. [Link]
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Kumar, A., et al. (2020). Alkyl Chain-Tuned Fluorescent Sensors: Phenanthroimidazole Derivatives for Selective Detection of Nitroaromatic Compounds Containing Phenolic Group. PubMed. [Link]
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Lin, C.-H., et al. (2011). Synthesis and Photophysical Properties of Pyrene-Based Light-Emitting Monomers: Highly Blue Fluorescent Multiply-Conjugated-Shaped Architectures. ResearchGate. [Link]
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Diwu, Z., et al. (2010). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. National Institutes of Health. [Link]
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Paul, A., et al. (2020). Interaction of alkyl chain containing pyrene derivatives with different micellar media: Synthesis and photophysical study. PubMed. [Link]
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Li, Z., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
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Klymchenko, A. S. (2017). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. PubMed. [Link]
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Adarsh, N., & George, S. J. (2018). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. ACS Publications. [Link]
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Lee, Y., & Anslyn, E. V. (2015). Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. National Institutes of Health. [Link]
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Sezgin, E. (2017). Fluorescence Techniques to Study Lipid Dynamics. National Institutes of Health. [Link]
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Zhang, M., et al. (2021). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. [Link]
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Nogueira, J. J., et al. (2015). A Three‐Component Assembly Promoted by Boronic Acids Delivers a Modular Fluorophore Platform (BASHY Dyes). PubMed Central. [Link]
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Beaujuge, P. M., & Fréchet, J. M. J. (2011). Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. MDPI. [Link]
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DiCesare, N., & Lakowicz, J. R. (2002). Novel Saccharide-Photoinduced Electron Transfer Sensors Based on the Interaction of Boronic Acid and Amine. ACS Publications. [Link]
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Karpenko, J., et al. (2019). Effect of counterion fluorination and alkyl chain length on the... ResearchGate. [Link]
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Kim, H., & Lee, C. (2014). Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. National Institutes of Health. [Link]
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Gaus, K., et al. (2001). New fluorescent cholesterol analogs as membrane probes. PubMed. [Link]
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Kim, S., et al. (2018). Fluorescent probe for selective detection of boric acids and its application to screening the conversion of Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
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Han, Q., et al. (2022). The self-assembly of polyacrylic acid nanoparticles induced by non-covalent interactions enhances the response of molecular fluorescent probes to formaldehyde. Journal of Materials Chemistry C. [Link]
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The Synthetic Utility of n-Tetradecylboronic Acid: From Cross-Coupling to Sensing
An Application and Protocol Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of a Long-Chain Alkylboronic Acid
Boronic acids have emerged from being mere chemical curiosities to indispensable tools in modern organic synthesis.[1][2] Their stability, low toxicity, and versatile reactivity have established them as premier reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] Structurally, boronic acids are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups attached to a trivalent, sp²-hybridized boron atom. This configuration leaves a vacant p-orbital, bestowing upon them their characteristic Lewis acidity and the ability to engage in a diverse array of chemical transformations.[1]
While the field has been largely dominated by arylboronic acids, their alkyl counterparts offer unique synthetic possibilities. This guide focuses on n-Tetradecylboronic acid , an alkylboronic acid distinguished by its long, saturated 14-carbon chain. This lipophilic tail imparts specific physicochemical properties, influencing its solubility, aggregation behavior, and interaction with nonpolar environments, thereby opening avenues for specialized applications in areas like membrane-targeted sensing and catalysis in hydrophobic media.
This document serves as a detailed technical guide, exploring the core applications of n-tetradecylboronic acid, explaining the mechanistic principles behind its reactivity, and providing field-proven protocols for its practical use in the laboratory.
Physicochemical Properties of n-Tetradecylboronic Acid
| Property | Value | Source |
| Chemical Formula | C₁₄H₃₁BO₂ | [5] |
| Molecular Weight | 242.21 g/mol | [6] |
| IUPAC Name | Tetradecylboronic acid | [5] |
| CAS Number | 100888-40-2 | [6][7] |
| Appearance | White to off-white powder/solid | |
| Density | 0.875 ± 0.06 g/cm³ (Predicted) | [6] |
| Synonyms | Myristylboronic acid, n-Tetradecaneboronic acid | [6] |
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation, enabling the synthesis of complex molecules from organoboron compounds and organic halides or triflates.[4] While most commonly associated with creating biaryl linkages using arylboronic acids, the coupling of alkylboronic acids provides a powerful method for introducing alkyl chains—a critical transformation in medicinal chemistry and materials science.
Mechanistic Causality
The reaction proceeds via a palladium-catalyzed cycle. The efficacy of this cycle is dictated by a delicate balance between the three key steps. The choice of ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps, while the base is essential for activating the boronic acid for transmetalation.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.[8][9]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires a base (e.g., K₃PO₄, Cs₂CO₃) to convert the boronic acid into a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which facilitates the transfer of the alkyl group to the Pd(II) center, displacing the halide.[4][9]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Coupling of n-Tetradecylboronic Acid with 4-Bromoanisole
This protocol describes a general procedure for the C(sp³)–C(sp²) coupling of n-tetradecylboronic acid with an aryl bromide. The use of a bulky, electron-rich phosphine ligand (e.g., JohnPhos) is often beneficial for promoting the reductive elimination of the resulting alkyl-aryl palladium complex.
Materials:
-
n-Tetradecylboronic acid
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To a dry Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%) and JohnPhos (12.0 mg, 0.04 mmol, 8 mol%).
-
Reagent Addition : To the same vessel, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 eq.), n-tetradecylboronic acid (145 mg, 0.6 mmol, 1.2 eq.), and potassium phosphate (212 mg, 1.0 mmol, 2.0 eq.).
-
Solvent Addition : Add 4 mL of degassed toluene and 0.4 mL of degassed water to the reaction mixture.
-
Causality Note: A biphasic solvent system is often used. Toluene dissolves the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the interface.
-
-
Reaction Execution : Seal the vessel and heat the mixture to 80 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-(tetradecyl)anisole.
Application 2: Saccharide Sensing and Molecular Recognition
Boronic acids possess the remarkable ability to reversibly bind with 1,2- or 1,3-diols, a structural motif ubiquitous in saccharides (sugars).[10][11] This interaction forms a cyclic boronate ester, and the binding affinity is particularly strong for cis-diols. This principle is the foundation for developing sophisticated chemosensors for carbohydrate detection, which is crucial for monitoring glucose levels in diabetes management and detecting other biologically relevant sugars.[12][13]
Mechanistic Causality
The sensing mechanism relies on the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester formed upon diol binding. The presence of the long tetradecyl chain can be exploited to localize the sensor within a lipophilic environment, such as a cell membrane or a micellar assembly, enabling sensing at biological interfaces.
The binding event can be transduced into a measurable output signal in several ways:
-
Fluorescence Quenching/Enhancement : A fluorophore can be positioned near the boronic acid. Diol binding alters the electronic properties of the boron center (from a Lewis acidic neutral species to an anionic boronate), which in turn modulates the fluorescence of the nearby dye.
-
Displacement Assays : A fluorescent dye that also binds to the boronic acid is pre-complexed. When a saccharide is introduced, it competes for the binding site, displacing the dye and causing a change in fluorescence.[12]
Diagram: Boronic Acid-Diol Binding Equilibrium
Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.
Protocol: Fluorometric Detection of Fructose using a Displacement Assay
This protocol demonstrates a general method for detecting a saccharide (fructose, which binds strongly to boronic acids) using n-tetradecylboronic acid in a competitive displacement assay with Alizarin Red S (ARS), a catechol-containing dye. The long alkyl chain may require the use of surfactants or co-solvents to ensure solubility.
Materials:
-
n-Tetradecylboronic acid
-
Alizarin Red S (ARS)
-
Fructose
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Methanol or a surfactant like Triton X-100
-
Fluorometer and cuvettes
Procedure:
-
Stock Solutions : Prepare stock solutions of n-tetradecylboronic acid (e.g., 10 mM in methanol), ARS (1 mM in buffer), and fructose (100 mM in buffer).
-
Complex Formation : In a fluorescence cuvette, combine 2 mL of phosphate buffer (pH 7.4), an aliquot of the n-tetradecylboronic acid stock solution (to a final concentration of e.g., 100 µM), and an aliquot of the ARS stock solution (to a final concentration of e.g., 10 µM).
-
Causality Note: The boronic acid binds to the diol of the ARS dye, causing a change in its fluorescence properties (often quenching). The pH is critical; binding is favored at pH values above the pKa of the boronic acid. The tetradecyl chain may cause aggregation; a small amount of co-solvent or surfactant can maintain a homogeneous solution.
-
-
Baseline Measurement : Mix the solution and allow it to equilibrate for 5 minutes. Measure the baseline fluorescence emission spectrum (e.g., excitation at 460 nm, emission scan from 500-700 nm).
-
Saccharide Addition : Add a small aliquot of the fructose stock solution to the cuvette (e.g., to a final concentration of 1 mM).
-
Signal Measurement : Mix and allow the solution to equilibrate for 5 minutes. Remeasure the fluorescence spectrum.
-
Analysis : The fructose, having a high affinity for the boronic acid, will displace the ARS dye. This displacement restores the fluorescence of the free ARS, resulting in a measurable increase in fluorescence intensity. The magnitude of this increase correlates with the concentration of fructose. A calibration curve can be generated by titrating with known concentrations of fructose.
Application 3: Organocatalysis
Beyond their role as stoichiometric reagents, boronic acids can serve as potent organocatalysts, primarily functioning as mild Lewis acids or bifunctional catalysts.[14][15] They are particularly effective in catalyzing dehydration reactions, such as the formation of amides, esters, and imines, by activating hydroxyl groups under mild conditions.[14][16]
Mechanistic Causality
The catalytic activity stems from the Lewis acidic boron center, which can reversibly form a covalent bond with a hydroxyl group of a carboxylic acid or an alcohol.[14] This activation enhances the electrophilicity of the carbonyl carbon (in the case of carboxylic acids) or facilitates the departure of the hydroxyl group as water (in the case of alcohols), promoting nucleophilic attack. This circumvents the need for harsh conditions or wasteful stoichiometric activating agents.[14] The long alkyl chain of n-tetradecylboronic acid could be advantageous for reactions conducted in non-polar solvents where it would exhibit enhanced solubility.
Diagram: Workflow for Boronic Acid-Catalyzed Esterification
Caption: General workflow for a boronic acid-catalyzed dehydration reaction.
Protocol: n-Tetradecylboronic Acid-Catalyzed Esterification of Benzoic Acid
This protocol provides a method for the direct esterification of a carboxylic acid with a primary alcohol, using n-tetradecylboronic acid as a recyclable catalyst.
Materials:
-
Benzoic acid
-
1-Butanol
-
n-Tetradecylboronic acid (catalyst, e.g., 5 mol%)
-
Toluene
-
Molecular sieves (4 Å), activated
-
Dean-Stark apparatus (optional, for larger scale)
Procedure:
-
Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzoic acid (1.22 g, 10 mmol, 1.0 eq.), 1-butanol (1.1 mL, 12 mmol, 1.2 eq.), n-tetradecylboronic acid (121 mg, 0.5 mmol, 5 mol%), and activated 4 Å molecular sieves (~2 g).
-
Solvent : Add toluene (20 mL) as the solvent.
-
Causality Note: Toluene serves as a suitable solvent and allows for the azeotropic removal of water with a Dean-Stark trap if used. The molecular sieves are crucial for sequestering the water byproduct, which drives the reaction equilibrium towards the product.
-
-
Reaction : Heat the mixture to reflux (approx. 110 °C) and stir for 16-24 hours. Monitor the reaction by TLC.
-
Work-up : Cool the reaction mixture to room temperature and filter to remove the molecular sieves. Wash the sieves with a small amount of toluene.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash chromatography (hexane/ethyl acetate) to yield pure butyl benzoate. The catalyst, being much less polar, can often be separated during chromatography.
References
-
Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Various Authors. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]
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Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids. Wiley-VCH. [Link]
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Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]
-
PubChem. n-Dodecylboronic acid. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Versatility of Boronic Acids in Organic Chemistry. [Link]
-
Zhang, Z., et al. (2015). Boronic Acid-Based Carbohydrate Sensing. Angewandte Chemie International Edition, 54(38), 11072-11083. [Link]
-
PubChemLite. N-tetradecylboronic acid (C14H31BO2). [Link]
-
Kumar, S., et al. (2021). Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry, 19(3), 564-569. [Link]
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McShane, C. M., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Society Reviews, 50(10), 6035-6067. [Link]
-
McShane, C. M., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PubMed. [Link]
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Organic Chemistry Explained. (2020). Suzuki Coupling. YouTube. [Link]
-
Beni, Y. B., & Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(13), 3475-3496. [Link]
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Starkov, P. (2011). Applications of boronic acids in organic synthesis. University of Cambridge. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(2), 706-721. [Link]
-
Cordovilla, C., et al. (2015). Boronic acid recognition of non-interacting carbohydrates for biomedical applications: increasing fluorescence signals of minimally interacting aldoses and sucralose. RSC Advances, 5(82), 66914-66921. [Link]
-
Asher, S. A., et al. (2003). Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing. Journal of the American Chemical Society, 125(11), 3322-3329. [Link]
-
Starkov, P. (2011). Applications of boronic acids in organic synthesis. Semantic Scholar. [Link]
-
Ishihara, K. (2014). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 47(8), 2475-2485. [Link]
-
Aggarwal, V. K., et al. (2014). Synthesis of hydroxyphthioceranic acid using a traceless lithiation-borylation-protodeboronation strategy. Nature Chemistry, 6(10), 912-917. [Link]
-
D'hooghe, M., & De Kimpe, N. (2011). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 16(5), 3986-4017. [Link]
- Hall, D. G. (2012).
-
ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]
-
Nalikezhathu, A., et al. (2022). Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis. American Chemical Society. [Link]
-
Kumar, A., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(1), 1-22. [Link]
-
Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 50(36), 8420-8423. [Link]
-
ChemOrgChem. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
-
Al-Zoubi, R. M. (2017). Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S271-S298. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. nbinno.com [nbinno.com]
- 3. Book Review: Boronic Acids - Dennis G. Hall [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - N-tetradecylboronic acid (C14H31BO2) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. N-TETRADECYLBORONIC ACID | 100888-40-2 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Boronic Acid-Based Carbohydrate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.pitt.edu [sites.pitt.edu]
- 14. Boronic acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Detection of Glycoproteins Using n-Tetradecylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Introduction: The Critical Role of Glycoprotein Analysis and the Utility of Boronic Acids
Protein glycosylation is a ubiquitous and fundamentally important post-translational modification that dictates protein folding, localization, stability, and function. Glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and signaling to immune responses. Consequently, the ability to selectively detect, enrich, and identify glycoproteins from complex biological mixtures is of paramount importance in biomedical research and drug development. Alterations in glycosylation patterns are frequently associated with disease states, including cancer and neurodegenerative disorders, making glycoproteins valuable biomarkers and therapeutic targets.
Traditional methods for glycoprotein analysis, such as lectin affinity chromatography, offer high specificity but can be biased towards certain glycan structures.[1] Hydrazide chemistry provides a broader approach but involves harsh chemical treatments that can be detrimental to the protein.[2] Boronic acids have emerged as a versatile and powerful tool for the broader capture of glycoproteins.[2] This is due to their unique ability to form reversible covalent bonds with the cis-1,2- and -1,3-diol moieties present in the sugar residues of glycans.[2][3] This interaction is pH-dependent, allowing for controlled binding and elution.[4][5]
Among the various boronic acids, n-Tetradecylboronic acid offers a unique combination of diol-reactivity and hydrophobicity due to its long C14 alkyl chain. This dual characteristic can be strategically exploited for specific applications in glycoprotein analysis, from enrichment to detection. This guide provides an in-depth exploration of the principles and protocols for utilizing n-tetradecylboronic acid in your research.
The Chemistry of Interaction: n-Tetradecylboronic Acid and Glycans
The foundational principle behind the use of n-tetradecylboronic acid in glycoprotein detection is the reversible formation of a cyclic boronate ester with cis-diols on sugar residues.[2] In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is the active species that reacts with diols. This equilibrium is pH-dependent, with the formation of the tetrahedral boronate favored at pH values above the pKa of the boronic acid.[4]
The reaction is a two-step process:
-
Hydroxylation: The boronic acid reacts with a hydroxide ion to form the tetrahedral boronate.
-
Esterification: The activated boronate then reacts with a cis-diol-containing sugar to form a stable five- or six-membered cyclic ester, effectively "capturing" the glycoprotein.
This interaction is reversible. A decrease in pH below the pKa of the boronic acid will shift the equilibrium back towards the trigonal planar form, leading to the hydrolysis of the boronate ester and the release of the glycoprotein.[4]
Detailed Protocol: Glycoprotein Enrichment from Mammalian Cell Lysate
This protocol is designed for the enrichment of glycoproteins from a total cell lysate using n-tetradecylboronic acid-functionalized magnetic beads.
Materials:
-
n-Tetradecylboronic acid-functionalized magnetic beads
-
Mammalian cell lysate
-
Binding/Wash Buffer: 100 mM sodium phosphate, 150 mM NaCl, 0.05% Tween-20, pH 8.5
-
Elution Buffer: 100 mM acetate, pH 4.5 or 200 mM Sorbitol in Binding/Wash Buffer
-
Magnetic rack
-
Protein quantitation assay (e.g., BCA)
-
SDS-PAGE gels and reagents
-
Western blotting equipment and reagents
Protocol:
-
Preparation of Cell Lysate:
-
Lyse cultured mammalian cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Bead Preparation:
-
Resuspend the n-tetradecylboronic acid-functionalized magnetic beads.
-
Aliquot the desired amount of bead slurry into a microcentrifuge tube.
-
Place the tube on a magnetic rack and remove the storage buffer.
-
Wash the beads twice with 1 mL of Binding/Wash Buffer.
-
-
Glycoprotein Binding:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in Binding/Wash Buffer.
-
Add the diluted lysate to the prepared beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes before separating on the magnetic rack. The inclusion of a non-ionic detergent like Tween-20 is crucial to minimize non-specific hydrophobic interactions.
-
-
Elution:
-
Acidic Elution: Add 100 µL of Elution Buffer (pH 4.5) to the beads. Incubate for 10 minutes at room temperature with occasional vortexing. Place on the magnetic rack and collect the supernatant containing the enriched glycoproteins.
-
Competitive Elution: Alternatively, add 100 µL of 200 mM Sorbitol in Binding/Wash Buffer. Sorbitol, a sugar with cis-diols, will compete for binding to the boronic acid, thus releasing the glycoproteins.
-
-
Analysis:
-
Analyze the enriched glycoprotein fraction by SDS-PAGE and Coomassie staining or proceed with Western blotting or mass spectrometry.
-
Table 1: Troubleshooting Glycoprotein Enrichment
| Issue | Possible Cause | Recommendation |
| Low Yield | Inefficient binding | Ensure Binding/Wash Buffer is at the correct pH (8.5). Increase incubation time. |
| Incomplete elution | Ensure Elution Buffer is at the correct pH (4.5). Try a stronger acidic buffer or a higher concentration of competing diol. | |
| High Background | Non-specific binding | Increase the number of wash steps. Increase the detergent concentration in the Binding/Wash Buffer (e.g., up to 0.1% Tween-20). |
| Hydrophobic interactions | The long alkyl chain of n-tetradecylboronic acid can promote hydrophobic interactions. Ensure adequate detergent in buffers. |
Application 2: Direct Detection of Glycoproteins on Western Blots
While antibody-based detection is the standard for Western blotting, a general glycoprotein stain can be invaluable for assessing the overall glycosylation profile of a sample. This protocol describes a novel approach using a biotinylated n-tetradecylboronic acid derivative for the detection of glycoproteins on a PVDF or nitrocellulose membrane.
Principle of Detection
This method adapts the principle of boronic acid-glycan interaction for on-membrane detection. Glycoproteins transferred to a membrane are incubated with a biotinylated n-tetradecylboronic acid probe. The probe binds to the sugar moieties of the glycoproteins. Subsequent incubation with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) allows for chemiluminescent or colorimetric detection.
Experimental Workflow for Western Blot Detection
Detailed Protocol: Glycoprotein Staining on a Western Blot
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Biotinylated n-tetradecylboronic acid
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Boronic Acid Binding Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Protocol:
-
SDS-PAGE and Transfer:
-
Separate your protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using standard Western blotting procedures. [6]
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Probe Incubation:
-
Dilute the biotinylated n-tetradecylboronic acid to a final concentration of 10-50 µg/mL in Boronic Acid Binding Buffer.
-
Incubate the membrane in the diluted probe solution for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the membrane in the diluted conjugate solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Table 2: Expected Results and Interpretation
| Observation | Interpretation |
| Bands appear at expected molecular weights for known glycoproteins | Successful detection of glycoproteins. |
| No bands for known non-glycoproteins | The method is specific for glycoproteins. |
| High background across the blot | Insufficient blocking or washing. The hydrophobic nature of the probe may contribute; consider increasing the detergent concentration in the wash buffer. |
| Weak or no signal | Suboptimal probe concentration or incubation time. The glycoproteins of interest may have low levels of glycosylation or inaccessible glycans. |
Conclusion and Future Perspectives
n-Tetradecylboronic acid provides a valuable tool for the study of glycoproteins, offering a unique combination of broad glycan reactivity and hydrophobicity. The protocols outlined in this guide provide a framework for both the enrichment and direct detection of glycoproteins, enabling researchers to explore the glycoproteome with greater depth. The inherent hydrophobicity of n-tetradecylboronic acid requires careful optimization of buffer conditions to balance specific glycan binding with the minimization of non-specific hydrophobic interactions. Future advancements may include the development of cleavable linkers for on-bead derivatization and the synthesis of novel boronic acid derivatives with enhanced affinity and specificity for particular glycan structures. The continued application of boronic acid chemistry in glycobiology promises to further unravel the complexities of protein glycosylation in health and disease.
References
-
MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Retrieved from [Link]
-
Zhang, H., Tian, Y., & Aebersold, R. (2014). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics, 13(6), 1563–1572. Retrieved from [Link]
-
Xu, Y., Zhang, L., & Lu, H. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Methods in Molecular Biology, 951, 45–55. Retrieved from [Link]
-
Chen, Y., et al. (2018). An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins. Nature Communications, 9(1), 1692. Retrieved from [Link]
-
Ren, L., Liu, Y., Dong, M., & Liu, Z. (2009). Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chromatography. Journal of Chromatography A, 1216(47), 8421–8425. Retrieved from [Link]
-
Tennessee Research and Creative Exchange. (n.d.). Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellular Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Workflow of the boronic acid-based enrichment method for comprehensive.... Retrieved from [Link]
-
Springer Protocols. (n.d.). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Retrieved from [Link]
-
Takara Bio. (2008). Glycoprotein Western Detection Kit Protocol-at-a-Glance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detection of Proteins on Blot Membranes. Retrieved from [Link]
-
Kley, H., & Scheidemantel, T. (1975). Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 288(2-3), 163–177. Retrieved from [Link]
-
Bio-Rad. (n.d.). Immun-Blot® Kit for Glycoprotein Detection Instruction Manual. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and characterization of a carboranyl-tetrabenzoporphyrin. Retrieved from [Link]
-
PubMed. (2022). Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp 3)-H Oxidation. Retrieved from [Link]
-
Bio-Rad. (n.d.). Protein Blotting Guide. Retrieved from [Link]
Sources
- 1. Synthesis of an eight-membered 2,2,4,6,6,8-hexaphenyl-1,3,5,7,2,6,4,8-tetraoxadisiladiborocane and its reaction with 4,4-azo-pyridine leading to ring contraction to give a dimer and hydrogen bonded macrocyclic siloxane-azo-pyridine | European Journal of Chemistry [eurjchem.com]
- 2. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
Application Note & Protocol: Boronic Acid Affinity Chromatography for the Purification of cis-Diol-Containing Biomolecules
Principles and Scope
Boronic Acid Affinity Chromatography (BAC) is a powerful purification technique that leverages a specific, reversible covalent interaction between an immobilized boronic acid ligand and the cis-1,2- or 1,3-diol groups present in many important biomolecules.[1] This method is exceptionally suited for the selective isolation and enrichment of glycoproteins, RNA, nucleotides, saccharides, and catecholamines from complex biological mixtures.[1][2][3]
The core principle relies on the pH-dependent formation of a cyclic boronate ester.[3][4] In an alkaline environment (typically pH > 8), the boronic acid moiety on the chromatography support transitions from a trigonal planar (sp²) state to a more reactive tetrahedral boronate anion (sp³).[1][3][4] This anionic form readily reacts with coplanar cis-diol groups on the target molecule to form a stable, five- or six-membered cyclic ester, effectively capturing the molecule on the solid phase.[1][4] Conversely, lowering the pH to an acidic state (typically pH < 6.5) reverses this process, hydrolyzing the ester bond and releasing the purified biomolecule.[1][3][5]
This application note provides a comprehensive guide to the experimental setup, optimization, and execution of boronic acid affinity chromatography for researchers in life sciences and drug development.
Mechanism of Boronate Affinity Interaction
The interaction is a two-step, pH-dependent process. First, the boronic acid is hydroxylated to form the tetrahedral boronate anion. This anion then condenses with a cis-diol to form a cyclic ester, releasing water. The reaction is fully reversible by decreasing the pH.
Caption: pH-dependent binding and elution mechanism in BAC.
Materials and Reagents
Chromatography Matrix
The choice of the solid support is critical. The most common ligand is m-aminophenylboronic acid (APBA) immobilized on a porous support.[6]
| Support Material | Ligand | Typical Binding Capacity | Key Features & Applications |
| Agarose Beads (e.g., 4% or 6%) | m-Aminophenylboronic acid | ~15-30 µmol/mL | Gold standard for low-pressure chromatography. Ideal for glycoproteins, enzymes.[6] |
| Polyacrylamide Beads | m-Aminophenylboronic acid | ~130 µmol sorbitol/mL gel | High capacity for small molecules like nucleotides and sugars. Low non-specific binding.[5] |
| Monolithic Columns | Various boronic acids | Varies | High-throughput applications, allows for higher flow rates. |
| Magnetic Beads | Various boronic acids | Varies | Rapid, small-scale purification and enrichment for proteomics or glycomics. |
Buffers and Solutions
Expert Insight: Avoid buffers containing cis-diols, such as Tris, as they will compete with the target molecule for binding to the resin.[5] Good's buffers like HEPES, MOPS, and phosphate-based buffers are excellent choices.
| Buffer Type | Recommended Composition | pH | Purpose & Rationale |
| Binding/Equilibration Buffer | 25-100 mM HEPES, 150-500 mM NaCl, (Optional: 10-25 mM MgCl₂) | 8.0 - 9.0 | The alkaline pH is essential for activating the boronic acid to its tetrahedral state for binding.[1][4] High salt concentration minimizes ionic interactions, reducing non-specific binding. Mg²⁺ can sometimes enhance the binding of certain glycoproteins.[5] |
| Wash Buffer | Same as Binding Buffer | 8.0 - 9.0 | Removes unbound contaminants without disrupting the specific boronate-diol interaction. |
| Elution Buffer 1 (pH Shift) | 0.1 M Glycine-HCl or 0.1 M Sodium Acetate | 4.0 - 6.0 | The acidic pH protonates the boronate ester, causing its hydrolysis and the release of the target molecule.[3][5] This is the most common elution strategy. |
| Elution Buffer 2 (Competitive) | Binding Buffer + 10-200 mM Sorbitol or Fructose | 8.0 - 9.0 | A competing diol (sorbitol, fructose) displaces the bound molecule.[7] This is a milder elution method that avoids low pH, which can be beneficial for pH-sensitive proteins. |
| Regeneration Solution | 0.1 M Acetic Acid followed by 0.5 M NaOH | N/A | Strips tightly bound molecules and sanitizes the column. The acid wash is crucial if competitive elution was used, followed by a base wash and re-equilibration.[5] |
| Storage Solution | Neutral buffer (e.g., PBS) with 20% Ethanol or 0.02% Sodium Azide | ~7.4 | Prevents microbial growth during long-term storage. |
Detailed Experimental Protocol
This protocol is designed for a standard gravity-flow or low-pressure chromatography system using a pre-packed or self-packed boronic acid agarose column.
Caption: Standard workflow for Boronic Acid Affinity Chromatography.
Step 1: Column Preparation and Equilibration
-
If using a dry resin, hydrate it in the chosen binding buffer as per the manufacturer's instructions. Allow swelling for the recommended time.
-
Pack the column to the desired bed volume. Avoid introducing air bubbles.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer.
-
Self-Validation Check: Monitor the pH of the column effluent. It should be identical to the pH of the Binding Buffer before proceeding.
Step 2: Sample Preparation and Loading
-
Prepare the sample by buffer exchanging it into the Binding Buffer. This can be done via dialysis or a desalting column.
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration (0.22 or 0.45 µm filter) to remove any particulate matter that could clog the column.
-
Load the prepared sample onto the equilibrated column at a controlled flow rate (e.g., 0.5-1.0 mL/min for a standard lab-scale column).
-
Expert Insight: The residence time of the sample on the column is key. If binding is weak, consider reducing the flow rate or reloading the flow-through fraction.
Step 3: Washing
-
After loading, wash the column with 5-10 CV of Wash Buffer.
-
Self-Validation Check: Monitor the UV absorbance (A₂₈₀) of the flow-through. Continue washing until the absorbance returns to the baseline, indicating that all non-specifically bound proteins have been removed.
Step 4: Elution
-
Apply the chosen Elution Buffer to the column.
-
Immediately begin collecting fractions. The size of the fractions should be appropriate for the column volume (e.g., 0.5-1.0 CV per fraction).
-
Self-Validation Check: Monitor the A₂₈₀ of the eluate to identify the protein peak. Pool the fractions containing the purified target molecule.
Step 5: Column Regeneration and Storage
-
Immediately after elution, regenerate the column to prevent denaturation of any remaining proteins on the support.
-
If pH elution was used, wash with 3-5 CV of high-salt neutral buffer (e.g., 1 M NaCl in PBS) followed by re-equilibration with Binding Buffer.
-
If competitive elution was used, wash with 3-5 CV of 0.1 M Acetic Acid to strip the competitor, followed by a wash with Binding Buffer until the pH is stable.[5]
-
For long-term storage, wash the column with 3-5 CV of water and then equilibrate with a storage solution (e.g., PBS with 20% ethanol). Store at 4°C.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Binding of Target | 1. Incorrect pH of Binding Buffer (too low). 2. Presence of competing diols (e.g., Tris) in the sample. 3. Target molecule is not glycosylated or lacks accessible cis-diols. | 1. Verify and adjust the pH of the Binding Buffer to be ≥ 8.0. 2. Buffer exchange the sample into a non-interfering buffer like HEPES or PBS. 3. Confirm the nature of your target molecule using an alternative method (e.g., lectin blotting). |
| High Non-Specific Binding | 1. Ionic interactions between proteins and the matrix. 2. Hydrophobic interactions with the phenyl group of the ligand. | 1. Increase the ionic strength of the Binding and Wash Buffers (e.g., increase NaCl to 0.5 M or 1.0 M). 2. Add a non-ionic detergent (e.g., 0.1% Tween-20) or a small amount of organic solvent (e.g., 5-10% glycerol) to the buffers. |
| Poor Recovery During Elution | 1. Elution buffer is not strong enough (pH too high or competitor concentration too low). 2. Very strong multivalent binding of the target to the resin. 3. Protein has precipitated on the column. | 1. For pH shift, lower the pH of the elution buffer (e.g., from 5.0 to 4.0). For competitive elution, increase the sorbitol concentration. 2. Try a combination of pH shift and competitive elution. 3. Use a denaturing eluent (e.g., 6 M Guanidine-HCl) as a last resort for analysis, not for functional protein recovery. |
| Reduced Column Performance Over Time | 1. Incomplete regeneration. 2. Fouling of the matrix by lipids or denatured proteins. 3. Microbial growth. | 1. Implement a more stringent regeneration protocol (e.g., 0.5 M NaOH wash). 2. Clean the column with a detergent wash followed by an extended regeneration cycle. 3. Always store the column in a bacteriostatic solution (e.g., 20% ethanol). |
Conclusion
Boronic acid affinity chromatography is a robust and highly selective method for purifying a broad class of important biomolecules.[2][3] The success of the technique is critically dependent on the careful control of pH, the composition of the buffers, and proper column maintenance. By understanding the underlying chemical principles and following a validated protocol, researchers can achieve high-purity separation of cis-diol-containing molecules for downstream applications in research, diagnostics, and therapeutic development.
References
-
Title: Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity Source: Accounts of Chemical Research URL: [Link]
-
Title: Affi-Gel® Boronate Affinity Gel to Separate Ribonucleotides, Ribonucleosides, Sugars, Catecholamines, and Coenzymes Source: Bio-Rad Technical Note 1066 URL: [Link]
-
Title: Boronate Affinity Chromatography Source: ResearchGate (citing Encyclopedia of Analytical Chemistry) URL: [Link]
-
Title: Boronate Affinity - High Performance Liquid Chromatography (HPLC) Source: Trinity Biotech URL: [Link]
-
Title: Boronate Affinity Chromatography Source: Springer Nature Experiments URL: [Link]
-
Title: Boronic Acids as Ligands for Affinity Chromatography Source: ResearchGate (citing a review in an unspecified journal) URL: [Link]
-
Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Application Note URL: [Link]
-
Title: Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices Source: Enzyme and Microbial Technology URL: [Link]
-
Title: The development of the boronate affinity chromatography and Biotime's success Source: Biotime URL: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. xiamenbiotime.com [xiamenbiotime.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: n-Tetradecylboronic Acid Reaction Optimization
Welcome to the technical support center for n-Tetradecylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this long-chain alkylboronic acid. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you improve your reaction yields and obtain reliable results.
n-Tetradecylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to introduce a C₁₄ alkyl chain. However, like many alkylboronic acids, it presents unique challenges compared to its aryl counterparts, including lower reactivity and susceptibility to decomposition. This guide provides direct answers to common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with n-tetradecylboronic acid has a very low yield. What are the first things I should check?
A1: Low or no yield in a Suzuki-Miyaura coupling involving an alkylboronic acid is a common issue. The challenges often stem from the inherent stability of the boronic acid and the specific kinetics of the catalytic cycle with alkyl groups.[1][2] Start your troubleshooting by systematically evaluating the following key parameters:
-
Reagent Integrity and Stability: n-Tetradecylboronic acid is susceptible to degradation, primarily through protodeboronation.[3][4] Ensure that the reagent is pure and has been stored correctly under inert, dry conditions. Consider using a freshly opened bottle or purifying your existing stock (see Q5).
-
Atmosphere and Solvent Purity: Oxygen can deactivate the palladium catalyst and lead to side reactions like the homocoupling of the boronic acid.[5] It is critical to thoroughly degas your solvent(s) and run the reaction under a rigorously maintained inert atmosphere (Argon or Nitrogen).
-
Catalyst System (Palladium Source & Ligand): B-alkyl Suzuki couplings are more demanding than their B-aryl counterparts.[6] The choice of ligand is crucial. Standard ligands like PPh₃ are often insufficient. You need a bulky, electron-rich phosphine ligand to facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[5][6]
-
Base Selection and Anhydrous Conditions: The base activates the boronic acid for transmetalation.[7] However, strong bases in the presence of water can accelerate the decomposition of the boronic acid.[3][5] For long-chain alkylboronic acids, anhydrous conditions are often beneficial.[1]
The diagram below illustrates a typical workflow, emphasizing the critical points for a successful reaction.
Caption: General workflow for setting up a Suzuki-Miyaura coupling reaction.
Q2: I'm observing significant protodeboronation of my n-tetradecylboronic acid. How can I prevent this?
A2: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which is a frequent and detrimental side reaction for many boronic acids.[3][8] For alkylboronic acids, this can be particularly problematic.
Causality: This reaction is often catalyzed by aqueous bases or acids.[3][9] Water acts as the proton source, and the base facilitates the process by forming the more reactive boronate species.[3]
Mitigation Strategies:
-
Use Anhydrous Conditions: The most direct way to prevent protodeboronation is to eliminate the proton source: water. Use anhydrous solvents and ensure your base is dry.[1][5]
-
Select a Milder Base: Strong bases can accelerate decomposition. Consider switching from strong bases like NaOH or K₃PO₄ (in aqueous media) to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5][7]
-
Employ a "Slow-Release" Strategy: This is a highly effective, modern approach. Instead of using the boronic acid directly, you convert it into a more stable derivative that slowly hydrolyzes in situ to release the active boronic acid at a low concentration. This keeps the concentration of the unstable boronic acid low, favoring the desired cross-coupling over decomposition.[3][10] The premier choice for this strategy is the N-methyliminodiacetic acid (MIDA) boronate ester .[10][11]
The diagram below illustrates how a protecting group strategy can circumvent the protodeboronation pathway.
Caption: Using a stable MIDA boronate prevents boronic acid decomposition.
See Protocol 2 for a detailed method on preparing MIDA boronates.
Q3: What are the optimal catalyst, ligand, and base combinations for coupling n-tetradecylboronic acid?
A3: There is no single "best" combination, as the optimal conditions depend heavily on the coupling partner (the aryl/vinyl halide or triflate). However, for challenging B-alkyl couplings, certain systems are consistently more effective.
Expertise & Experience: The key challenge is the slow rate of transmetalation and competing β-hydride elimination (though not an issue for the straight-chain tetradecyl group, it speaks to the general sluggishness of alkylboron reagents).[1] Success hinges on using a catalyst system that accelerates the desired steps of the catalytic cycle.
Recommendations:
-
Palladium Precatalysts: Air-stable Pd(II) precatalysts are highly recommended for reproducibility. Buchwald G2, G3, or G4 precatalysts are excellent choices as they readily form the active Pd(0) species.[5] Pd(OAc)₂ or Pd₂(dba)₃ can also be used but require careful handling.
-
Ligands: This is the most critical variable. Avoid monodentate or simple bidentate phosphines. Use bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition and, crucially, the difficult reductive elimination step.[5]
-
Bases: The choice of base is tied to the solvent system. Strong, non-nucleophilic bases are often required.
The following table summarizes recommended starting points for your reaction optimization.
| Catalyst System Component | Recommended Options | Rationale & Key Considerations |
| Pd Precatalyst | XPhos Pd G3, SPhos Pd G2 | Air-stable, reliable generation of active Pd(0).[5] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination for sp³-sp² coupling.[5][6] |
| Base (Anhydrous) | K₃PO₄ (finely ground), Cs₂CO₃, K-TMSOK | Strong bases required for activation. Anhydrous conditions prevent protodeboronation.[1][5] |
| Base (Aqueous/Biphasic) | K₃PO₄, K₂CO₃ | Use with caution due to potential for hydrolysis/protodeboronation. Requires vigorous stirring.[5] |
| Solvent | Dioxane, Toluene, THF, 2-MeTHF | Aprotic solvents are generally preferred. A co-solvent of water may be needed if using an aqueous base. |
See Protocol 1 for a generalized experimental setup using these recommendations.
Q4: My n-tetradecylboronic acid appears waxy or oily and is difficult to handle and weigh accurately. What can I do?
A4: This is a common physical property of long-chain alkylboronic acids. Their low melting points and amorphous nature make them challenging to handle as free-flowing solids.
Trustworthiness: To ensure accurate stoichiometry, which is vital for high yields, it is best to convert the boronic acid into a stable, crystalline derivative. This not only solves the handling problem but also improves its long-term stability.
Recommended Solution: Formation of the diethanolamine adduct . This procedure is simple, high-yielding, and produces a stable, crystalline solid that is easy to handle, weigh, and store.[5][12] These adducts can often be used directly in Suzuki coupling reactions, particularly in protic solvents, where the equilibrium releases the active boronic acid.[5][12]
See Protocol 3 for a step-by-step guide to forming the diethanolamine adduct.
Q5: I am having trouble purifying my crude product, and I suspect residual boron-containing impurities. What purification strategies are effective?
A5: Boronic acids and their byproducts can be tricky to remove using standard silica gel chromatography, as they can streak or decompose on the acidic silica.[13]
Authoritative Grounding: The purification strategy should be tailored to the properties of your desired product and the specific impurities.
Effective Purification Methods:
-
Acid-Base Extraction: This is often the first and most effective step. During workup, wash the organic layer with a mild aqueous base (e.g., 1 M NaOH). The acidic boronic acid and its derivatives will be deprotonated and extracted into the aqueous layer.[14] Subsequent washes with water and brine will remove residual base.
-
Recrystallization: If your final product is a solid, recrystallization is an excellent method for removing both boron impurities and other organic byproducts.[15][16]
-
Specialized Chromatography: If chromatography is necessary:
-
Neutralize Silica: Pre-treat the silica gel with a non-nucleophilic base like triethylamine (e.g., by slurrying the silica in a solvent containing 1-2% Et₃N) to prevent decomposition of acid-sensitive compounds.[13]
-
Reverse-Phase Chromatography (C18): This can be effective for separating nonpolar products from more polar boron impurities.[15]
-
-
Derivatization and Filtration: For removing unreacted boronic acid, you can add diethanolamine to the crude mixture to precipitate the boronic acid as its adduct, which can then be removed by filtration.[15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling n-tetradecylboronic acid with an aryl bromide.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), n-tetradecylboronic acid (1.2–1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not part of the precatalyst).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1–0.5 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with 1 M NaOH (aq), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using the methods described in Q5.
Protocol 2: Preparation of n-Tetradecyl-MIDA Boronate Ester
This protocol converts the boronic acid into a highly stable, "slow-release" surrogate.[10]
-
Dissolution: In a round-bottom flask, dissolve n-tetradecylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of THF and water.
-
Azeotropic Removal of Water: Concentrate the solution on a rotary evaporator. Add toluene and evaporate again to azeotropically remove water. Repeat this step two more times to yield a solid or oil.
-
Isolation: The resulting MIDA boronate is often pure enough to be used directly. If necessary, it can be purified by recrystallization or chromatography on neutralized silica gel.[13] The MIDA boronate can now be used in place of the boronic acid in Protocol 1, typically with an aqueous base like K₃PO₄ to facilitate the slow hydrolysis.[11]
Protocol 3: Formation of the Diethanolamine Adduct
This protocol converts the boronic acid into a stable, crystalline, and easy-to-handle solid.[5]
-
Dissolution: In a vial with a stir bar, dissolve the n-tetradecylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like diethyl ether or methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes at room temperature. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be stored and weighed easily for future reactions.
References
-
Burke, M. D. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Roy, C. D., & Brown, H. C. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Journal of Organometallic Chemistry. [Link]
-
Raines, R. T. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Burke, M. D. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Engle, K. M. et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
Melchiorre, P. et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Derien, D. et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. [Link]
-
Reddit discussion on r/chemistry. (2017). Purification of boronic acids?. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Fu, G. C. et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Reddit discussion on r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Blanchet, J. et al. (2023). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. ResearchGate. [Link]
-
ResearchGate. (2021). Protodeboronation and its application in synthesis. [Link]
-
ResearchGate discussion. (2017). Suzuki coupling Reaction's yield is very low. [Link]
-
Fu, G. C. et al. (2008). Asymmetric Alkyl-Alkyl Cross-Couplings of Unactivated Secondary Alkyl Electrophiles: Stereoconvergent Suzuki Reactions of Racemic Acylated Halohydrins. Journal of the American Chemical Society. [Link]
- Google Patents. (2007).
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
ResearchGate. (2022). Simplified mechanism for the protodeboronation reaction. [Link]
-
ResearchGate. (2019). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
Sources
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
n-Tetradecylboronic acid stability and storage conditions
Introduction
Welcome to the technical support guide for n-Tetradecylboronic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. As a long-chain alkylboronic acid, n-Tetradecylboronic acid presents unique stability and handling considerations that are critical for experimental success. This guide provides in-depth, field-proven insights into its storage, stability, and troubleshooting common issues, ensuring the integrity of your experiments.
We will delve into the core chemical principles governing its stability, focusing on the reversible formation of boroxines and potential oxidative degradation. By understanding these mechanisms, you can implement robust storage and handling protocols, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid n-Tetradecylboronic acid?
For optimal long-term stability, solid n-Tetradecylboronic acid should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[1] Many suppliers recommend refrigeration to minimize the potential for degradation over time. The key is to keep it in a dry, cool, and well-ventilated place.[1][2]
Q2: How does moisture affect the stability of n-Tetradecylboronic acid?
Moisture is a critical factor in the stability of n-Tetradecylboronic acid. Boronic acids have a tendency to undergo reversible dehydration to form a six-membered ring structure called a boroxine.[3][4][5] While this process is reversible, the presence of excess moisture can shift the equilibrium, potentially impacting the purity and reactivity of the compound.[4][6]
Q3: Is n-Tetradecylboronic acid sensitive to air or light?
While the primary concern is moisture, it is also good practice to protect n-Tetradecylboronic acid from prolonged exposure to air and direct sunlight.[1] Some boronic acids can be susceptible to oxidation, which can lead to the cleavage of the boronic acid group.[7] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection, especially for long-term storage or for highly sensitive applications.
Q4: What is a boroxine and should I be concerned about its presence?
A boroxine is a cyclic trimer formed from the dehydration of three boronic acid molecules.[3][5] Its formation is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by factors such as temperature and the presence of water.[4][6] For many applications, the presence of a small amount of boroxine may not be detrimental, as it can revert to the boronic acid under aqueous reaction conditions. However, for applications requiring high purity, the presence of boroxine can be a concern.
Q5: How can I assess the purity of my n-Tetradecylboronic acid?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of n-Tetradecylboronic acid. NMR can help identify the presence of boroxine or other impurities. HPLC is useful for quantifying the purity and detecting any degradation products.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments with n-Tetradecylboronic acid.
Issue 1: Inconsistent or Low Reaction Yields
Symptoms:
-
Suzuki-Miyaura coupling reactions have lower than expected yields.
-
Reproducibility between experiments is poor.
Potential Cause: The most likely culprit is the degradation of the n-Tetradecylboronic acid, either through the formation of boroxine or oxidative degradation. If the reagent has been stored improperly or for an extended period, its purity may be compromised.
Solution Workflow:
-
Verify Storage Conditions: Confirm that the n-Tetradecylboronic acid has been stored at 2-8°C in a tightly sealed container, away from moisture and light.[1]
-
Assess Purity: If possible, analyze a sample of the n-Tetradecylboronic acid by NMR or HPLC to check for the presence of boroxine or other degradation products.
-
Use Fresh Reagent: If the purity is questionable or cannot be assessed, it is best to use a fresh, unopened vial of n-Tetradecylboronic acid.
-
Experimental Control: When setting up your reaction, ensure that your solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent further degradation.
Issue 2: Solubility Problems
Symptoms:
-
Difficulty dissolving n-Tetradecylboronic acid in the desired solvent.
-
The solution appears cloudy or contains suspended particles.
Potential Cause: n-Tetradecylboronic acid is a long-chain alkylboronic acid and may have limited solubility in some common organic solvents. The presence of boroxine, which can have different solubility characteristics than the corresponding boronic acid, might also contribute to this issue.
Solution Workflow:
-
Solvent Selection: Consult the literature or technical data sheets for recommended solvents for your specific application. Consider using a co-solvent system to improve solubility.
-
Gentle Warming and Sonication: Gently warming the mixture or using an ultrasonic bath can help to dissolve the compound. Avoid excessive heat, as this can promote boroxine formation.[6]
-
Filtration: If the solution remains cloudy, it may be necessary to filter it to remove any insoluble impurities before use.
Issue 3: Observation of Unexpected Byproducts
Symptoms:
-
Analysis of the reaction mixture by techniques like GC-MS or LC-MS reveals the presence of unexpected peaks.
Potential Cause: The formation of byproducts can be due to the reaction of impurities in the n-Tetradecylboronic acid or its degradation products. Oxidative degradation can lead to the formation of tetradecanol.[7]
Solution Workflow:
-
Characterize Byproducts: If possible, identify the structure of the byproducts using mass spectrometry and NMR. This can provide clues about the degradation pathway.
-
Purify the Reagent: If significant impurities are present, consider purifying the n-Tetradecylboronic acid by recrystallization before use.
-
Optimize Reaction Conditions: Adjusting reaction parameters such as temperature, reaction time, and the choice of catalyst and base can sometimes minimize the formation of byproducts.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2 - 8 °C | Minimizes thermal degradation and boroxine formation.[1] |
| Atmosphere | Dry, Inert (e.g., N₂) | Prevents moisture-driven dehydration to boroxine and oxidation.[4][6][7] |
| Container | Tightly Sealed | Protects from atmospheric moisture.[1][2] |
| Light Exposure | Store in the dark | Prevents potential light-induced degradation.[1] |
Experimental Protocol: Preparation and Purity Check of a Stock Solution
This protocol provides a standardized method for preparing a stock solution of n-Tetradecylboronic acid and assessing its integrity.
Materials:
-
n-Tetradecylboronic acid
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
Drying the Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Place the desired amount of n-Tetradecylboronic acid into the Schlenk flask under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming can be applied if necessary.
-
Purity Assessment (NMR):
-
Under an inert atmosphere, transfer a small aliquot of the stock solution to a vial.
-
Evaporate the solvent under a stream of inert gas.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H and ¹¹B NMR spectrum. The presence of a broad signal around 20-30 ppm in the ¹¹B NMR spectrum can indicate the presence of boroxine.
-
Visualizing Degradation: The Boroxine Equilibrium
The primary pathway for the non-destructive degradation of n-Tetradecylboronic acid is the reversible dehydration to form its corresponding boroxine.
Caption: Reversible dehydration of n-Tetradecylboronic acid to its boroxine trimer.
References
-
Koric, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(44), 11959–11966. [Link]
-
Ishihara, K., & Yamamoto, H. (2013). Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. HETEROCYCLES, 87(5), 989. [Link]
-
Nowicka, E., et al. (2018). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Kubota, K., et al. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 14(23), 4293-4303. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Tetradecylboronic acid. [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of Boronic Acids in Solution
Welcome to the technical support center for boronic acid stability. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acids and their derivatives. As versatile building blocks in modern chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, their stability in solution is paramount for reproducible and high-yielding outcomes. This document provides in-depth answers to common questions, troubleshooting guides for prevalent issues, and validated protocols to preserve the integrity of these valuable reagents.
FAQs: Understanding Boronic Acid Degradation
This section addresses the fundamental chemical principles governing the stability of boronic acids in solution.
Q1: What are the primary chemical pathways through which my boronic acid can degrade in solution?
A1: Boronic acids are susceptible to three main degradation pathways in solution:
-
Protodeboronation: This is the most common degradation route, where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction is essentially the loss of the boronic acid functional group, reverting the molecule to its parent arene or alkane. The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the electronic nature of the organic substituent.[1][3] Both acid- and base-catalyzed mechanisms exist.[1][4][5]
-
Oxidation: The C-B bond can be oxidatively cleaved to form a C-O bond, converting the boronic acid into a phenol (for aryl boronic acids) or an alcohol.[2][6] This is often mediated by dissolved oxygen, peroxide impurities, or other reactive oxygen species (ROS).[6][7][8][9] This pathway can be particularly problematic in biological applications or reactions that are not performed under an inert atmosphere.[6]
-
Boroxine Formation: Under anhydrous or concentrated conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride called a boroxine.[2][10][11][12] While this is a reversible process and boroxines are often in equilibrium with the monomeric acid form in solution, their formation alters the reagent's effective concentration and can affect reaction kinetics.[12][13] The thermodynamics of this equilibrium depend on the solvent and the substituents on the boronic acid.[10][11][14]
Q2: Why is pH so critical for the stability of my boronic acid solution?
A2: The pH of the solution directly influences the speciation of the boronic acid and the rate of degradation. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻) in aqueous media.[15] This equilibrium is governed by the boronic acid's pKa, which typically ranges from 4 to 10.[15]
-
At pH > pKa: The anionic boronate form predominates. This species is often more susceptible to base-catalyzed protodeboronation.[4][5][16]
-
At low pH: Acid-catalyzed protodeboronation can occur.[1][17]
-
Neutral pH: For many common aryl and alkyl boronic acids, stability is greatest near neutral pH, where the rates of both acid- and base-catalyzed degradation pathways are minimized.[1]
Therefore, maintaining the solution pH in a range where the specific boronic acid is most stable is a critical control parameter.
Q3: Can the choice of solvent affect the stability of my boronic acid?
A3: Absolutely. The solvent plays a crucial role in several ways:
-
Protic vs. Aprotic: Protic solvents like water or alcohols can serve as a proton source for protodeboronation.[1][3] While often necessary for reaction conditions (e.g., in Suzuki couplings), their presence can accelerate degradation.
-
Oxygen Solubility: Solvents vary in their capacity to dissolve atmospheric oxygen. Higher oxygen solubility can increase the rate of oxidative degradation. Using deoxygenated solvents is a key strategy to mitigate this.
-
Water Content: The presence of water can promote hydrolysis of boronic esters back to the less stable boronic acids and can also facilitate boroxine re-equilibration. For reactions requiring anhydrous conditions, ensuring the solvent is truly dry is essential.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address problems you might encounter during your experimental work.
Issue 1: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields. I suspect my boronic acid solution is the problem.
This is a classic issue often traced back to reagent integrity.
| Potential Cause | Recommended Action & Explanation |
| Protodeboronation | Verify pH: Ensure the pH of your reaction mixture is optimal for both the coupling reaction and the stability of your specific boronic acid. Electron-deficient boronic acids are particularly prone to base-catalyzed protodeboronation.[4][5] Use a "Slow-Release" Strategy: For highly unstable boronic acids (e.g., certain heteroaryl or vinyl derivatives), use a more stable precursor like an N-methyliminodiacetic acid (MIDA) boronate.[3][18] These air-stable solids slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[3][18] |
| Oxidative Degradation | Deoxygenate Solvents: Before preparing your solution, thoroughly sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes. Work Under Inert Atmosphere: Prepare the boronic acid solution and set up your reaction in a glovebox or under a positive pressure of an inert gas. This minimizes exposure to atmospheric oxygen. |
| Boroxine Formation | Use Fresh Solutions: Avoid using old stock solutions, especially if the solvent has evaporated, concentrating the boronic acid. Prepare solutions fresh whenever possible. Characterize Solid Reagent: If you suspect the solid is largely boroxine, you can often gently heat it under vacuum to remove water and favor the anhydride or, conversely, dissolve it in a suitable solvent with a controlled amount of water to favor the monomeric acid before use. |
Issue 2: I am trying to purify my boronic acid product by silica gel chromatography, but I'm seeing significant decomposition.
Silica gel's acidic surface can be harsh on boronic acids and their esters.
| Potential Cause | Recommended Action & Explanation |
| Acid-Catalyzed Degradation | Neutralize the Silica: Prepare a slurry of your silica gel in the eluent and add a small amount (e.g., 0.5-1% v/v) of a non-nucleophilic base like triethylamine. This neutralizes the acidic sites on the silica surface.[19] Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel. |
| Hydrolysis of Boronate Esters | Use a More Stable Ester: If you are purifying a boronate ester, consider converting it to a more robust form. Pinacol esters are generally stable enough for chromatography, and MIDA boronates are exceptionally stable on silica.[19][20] Run the Column Quickly: Minimize the residence time on the column to reduce the opportunity for degradation. |
Core Protocols for Enhanced Stability
Following validated procedures for solution preparation and storage is the most effective way to prevent degradation.
Protocol 1: Preparation of a Stabilized Boronic Acid Stock Solution
This protocol is designed for preparing a stock solution for use in aqueous-based reactions where oxidative degradation is a primary concern.
Materials:
-
Boronic acid
-
High-purity, degassed solvent (e.g., Dioxane, THF, DMF)
-
Inert gas source (Argon or Nitrogen)
-
Schlenk flask or similar glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Place the desired amount of solid boronic acid into the Schlenk flask. Seal the flask and purge with inert gas for 10-15 minutes.
-
Solvent Degassing: Sparge the solvent with inert gas for at least 30 minutes to remove dissolved oxygen.
-
Solution Preparation: Using a cannula or gas-tight syringe, transfer the degassed solvent into the Schlenk flask containing the boronic acid.
-
Dissolution: Gently swirl or stir the solution under a positive pressure of inert gas until the solid is fully dissolved.
-
Storage: Store the solution in the sealed Schlenk flask, wrapped in parafilm, at the recommended temperature (see Table 1) and away from light.
Quantitative Stability Data
The stability of a boronic acid is highly substrate-dependent. However, general trends can be summarized.
Table 1: General Storage Recommendations for Boronic Acid Solutions
| Boronic Acid Type | Solvent | Temperature | Atmosphere | Typical Shelf Life |
| Simple Aryl (e.g., Phenylboronic acid) | Anhydrous THF, Dioxane | 2-8 °C | Inert Gas | Weeks to Months |
| Electron-Rich Aryl | Anhydrous THF, Dioxane | -20 °C | Inert Gas | Days to Weeks |
| Electron-Deficient Aryl | Anhydrous THF, Dioxane | 2-8 °C | Inert Gas | Weeks (generally more stable to oxidation but less to base) |
| Heteroaryl (e.g., 2-Furyl, 2-Thienyl) | Anhydrous THF, Dioxane | -20 °C | Inert Gas | Hours to Days (often very unstable) |
| Alkenyl / Vinyl | Anhydrous THF, Dioxane | -20 °C | Inert Gas | Hours to Days (prone to polymerization) |
Note: This table provides general guidelines. Stability should be empirically determined for any new or sensitive boronic acid.
Appendices
Mechanism Deep Dive: Key Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them.
Caption: Major degradation pathways for boronic acids in solution.
Workflow for Handling Unstable Boronic Acids
For sensitive substrates, a protected strategy is often the best approach.
Caption: Workflow using MIDA boronates for unstable boronic acids.
References
-
Z. Dong, et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(viii), 0-0. [Link]
-
S. D. Bull, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.[Link]
-
C. Zhu, R. Wang, J. R. Falck (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Org. Lett., 14, 3494-3497. [Link]
-
A. L. Korich, P. M. Iovine (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2. The Journal of Physical Chemistry A, 115(25), 6899–6907. [Link]
-
A. L. Korich, P. M. Iovine (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2. The Journal of Physical Chemistry A, 115(25), 6899–6907. [Link]
-
Wikipedia contributors. (2023). Boroxine. Wikipedia. [Link]
-
ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]
-
A. J. J. Lennox, G. C. Lloyd-Jones (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11989–11999. [Link]
-
A. J. J. Lennox, G. C. Lloyd-Jones. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
G. Qing, et al. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. Nature Communications, 15(1). [Link]
-
A. L. Korich, P. M. Iovine (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2. The Journal of Physical Chemistry A. [Link]
-
Z. Dong, et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc. [Link]
-
ResearchGate. (n.d.). Methods for the hydroxylation of boronic acids into phenols. [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]
-
B. J. Graham, et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Spring 2020 National Meeting & Expo. [Link]
-
D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
C. Zhu, R. Wang, J. R. Falck (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. National Institutes of Health. [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
-
S. C. F. Nunes, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]
-
B. J. Graham, et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). [Link]
-
Wikipedia contributors. (2023). Boronic acid. Wikipedia. [Link]
-
S. D. Gillis, et al. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(48), 14854–14855. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pnas.org [pnas.org]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.box [sci-hub.box]
- 12. Boroxine - Wikipedia [en.wikipedia.org]
- 13. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Optimizing pH for Boronic Acid-Diol Binding
<Step_2>
Welcome to the technical support center for boronic acid-based applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing the critical parameter of pH in boronic acid-diol binding experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Section 1: The Fundamental Role of pH in Boronic Acid-Diol Interactions
The reversible covalent interaction between a boronic acid and a diol is the linchpin of numerous applications, from affinity chromatography and biosensors to drug delivery systems.[1][2][3] The strength and kinetics of this binding are exquisitely sensitive to the pH of the surrounding environment.[2][4] Understanding this pH dependency is not just a matter of optimization; it is fundamental to experimental success.
At its core, the interaction relies on a chemical equilibrium. Boronic acids exist in two states: a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). It is the anionic tetrahedral form that readily reacts with diols to form a stable cyclic ester. The population of these two states is governed by the pKa of the boronic acid and the pH of the solution.[1][3]
-
Below the pKa , the neutral trigonal form predominates, which is less reactive towards diols.
-
At a pH equal to the pKa , there is a 50/50 mixture of the neutral and anionic forms.[3]
-
Above the pKa , the anionic tetrahedral form is favored, leading to enhanced diol binding.[4]
This relationship is the cornerstone of pH optimization for boronic acid-diol binding.
Caption: pH-dependent equilibrium of boronic acid.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered in the lab, providing not just solutions but the underlying rationale.
Q1: Why is my diol-containing molecule not binding to the boronic acid affinity column?
A1: This is one of the most frequent issues and almost always points to suboptimal pH.
-
Primary Cause: Binding Buffer pH is too low. Most standard phenylboronic acids have a pKa in the range of 8-9.[4] If your binding buffer is at a neutral pH (e.g., 7.4), a significant portion of the boronic acid on your column will be in the less reactive, neutral trigonal form.
-
Troubleshooting Steps:
-
Verify the pKa of your boronic acid. This information is often available from the manufacturer or in the literature.
-
Increase the pH of your binding buffer. A good starting point is a pH that is 0.5 to 1 unit above the pKa of the boronic acid. For many common boronic acid resins, this means working in a pH range of 8.5 to 9.5.[5][6]
-
Consider the buffer composition. Avoid buffers containing diols, such as Tris, as they can compete for binding sites on your column.[7] Phosphate or carbonate buffers are generally good choices.
-
Q2: I'm seeing very slow binding kinetics. How can I speed up the interaction?
A2: Slow kinetics can be a sign that the reaction equilibrium is not strongly favoring the formation of the boronate ester.
-
Causality: While a pH above the pKa favors the reactive anionic form, the rate of the reaction can also be influenced by the concentration of available reactive species.
-
Troubleshooting Steps:
-
Further increase the pH. Pushing the pH slightly higher (e.g., from 8.5 to 9.0) will increase the concentration of the anionic boronate, which can accelerate the binding rate.[8] However, be mindful of the stability of your target molecule at higher pH.
-
Increase the concentration of your diol-containing molecule. Le Chatelier's principle applies here; increasing the reactant concentration can drive the equilibrium towards product formation.
-
Check for steric hindrance. Bulky groups near the diol on your target molecule or near the boronic acid on your support can sterically hinder the interaction. While not a pH issue, it's a critical factor to consider.
-
Q3: How do I elute my molecule from a boronic acid column without denaturing it?
A3: Elution is achieved by shifting the equilibrium back towards the unbound state. This is typically done by lowering the pH or by competitive elution.
-
Mechanism of pH-based Elution: By lowering the pH of the elution buffer to a value well below the pKa of the boronic acid (e.g., pH < 6.5), the boronate ester hydrolyzes, releasing the bound diol.[7][9] This is because the boronic acid reverts to its neutral, less reactive form.
-
Troubleshooting Steps & Best Practices:
-
Gradual vs. Step Elution: A gradual decrease in pH (a pH gradient) can be effective for separating molecules with different binding affinities. A step elution to a low pH is faster but may result in co-elution of non-specifically bound molecules.
-
Competitive Elution: If your molecule is sensitive to low pH, you can use a high concentration of a competing diol, such as sorbitol or mannitol, in your elution buffer at the binding pH.[7] This will displace your target molecule from the column.
-
Optimize Elution Buffer Strength: For competitive elution, start with a concentration of the competing diol around 100-200 mM and optimize as needed.
-
Q4: Does the pKa of my diol matter?
A4: Yes, though the effect is often less pronounced than the boronic acid's pKa. The acidity of the diol can influence the stability of the resulting boronate ester.[10] While you typically don't have control over the diol's pKa (as it's part of your target molecule), being aware of it can help in troubleshooting. Generally, more acidic diols can form more stable esters.
Section 3: Experimental Protocols & Workflows
Here, we provide detailed, self-validating protocols for determining the optimal pH for your specific boronic acid-diol system.
Protocol 1: Determining the Optimal Binding pH
This protocol uses a microplate-based assay to rapidly screen a range of pH values.
Materials:
-
Boronic acid-functionalized beads or surface
-
Fluorescently labeled diol-containing molecule
-
A series of buffers with pH values ranging from 6.0 to 10.0 in 0.5 unit increments (e.g., phosphate buffers, carbonate-bicarbonate buffers)
-
Microplate reader with fluorescence capabilities
-
96-well black microplates
Procedure:
-
Prepare the Boronic Acid Surface: Add an equal amount of boronic acid beads to each well of the microplate. If using a functionalized surface, ensure it is properly activated.
-
Buffer Equilibration: Wash the beads/surface twice with each respective pH buffer.
-
Binding Reaction: Add a fixed concentration of the fluorescently labeled diol to each well.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Washing: Gently wash the wells with the corresponding pH buffer to remove unbound diol.
-
Quantification: Measure the fluorescence intensity in each well. The well with the highest fluorescence corresponds to the optimal binding pH.
Self-Validation:
-
Include negative control wells with no boronic acid beads to quantify non-specific binding.
-
Run a positive control at a pH known to be effective (e.g., pH 9.0).
-
Perform the experiment in triplicate to ensure reproducibility.
Workflow for pH Optimization in Affinity Chromatography
This workflow provides a logical sequence for optimizing binding and elution conditions.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. pH of Buffer in Affinity Chromatography [June 29, 2004] - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting poor solubility of n-Tetradecylboronic acid
Technical Support Center: n-Tetradecylboronic Acid
Introduction
Welcome to the technical support guide for n-Tetradecylboronic acid. As a long-chain alkylboronic acid, this compound presents unique solubility challenges that can be a significant hurdle in experimental workflows, from organic synthesis to formulation science. Its amphipathic nature—a long, nonpolar C14 alkyl tail and a polar boronic acid headgroup—dictates its behavior in different solvent systems. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues researchers face. We will move from fundamental principles to advanced troubleshooting protocols, explaining the scientific rationale behind each recommendation to empower you to make informed decisions in your work.
Part 1: Understanding the Solubility Challenge
Q1: Why is n-Tetradecylboronic acid so difficult to dissolve?
The poor solubility of n-Tetradecylboronic acid stems from its dual chemical nature. It possesses a long (C14) hydrophobic alkyl chain and a polar, hydrophilic boronic acid head [-B(OH)₂].
-
Hydrophobic Dominance: The 14-carbon tail is highly nonpolar and lipophilic, making the molecule overall "greasy" and insoluble in aqueous or highly polar solvents. This long chain favors interactions with nonpolar solvents like hydrocarbons.
-
Polar Headgroup: The boronic acid group is polar and capable of hydrogen bonding, preferring polar solvents.
-
Intermolecular Interactions: In a solid state, these molecules can self-assemble, with the hydrophobic tails interacting with each other and the polar heads forming strong hydrogen bond networks. This strong intermolecular attraction requires significant energy to disrupt with a solvent.
-
Boroxine Formation: Like many boronic acids, n-Tetradecylboronic acid can undergo dehydration, especially upon heating, to form a cyclic trimer anhydride called a boroxine. Boroxines are often significantly less soluble than their corresponding monomeric boronic acids and can precipitate from solution.[1][2]
This dichotomy means that no single common solvent is ideal for solvating both ends of the molecule simultaneously, leading to low solubility in most standard systems.
Part 2: Initial Troubleshooting & First-Line Solutions
This section covers the most direct methods to achieve dissolution. Always start with these steps before moving to more complex chemical modifications.
Q2: What is the best starting solvent for n-Tetradecylboronic acid?
There is no single "best" solvent; the choice is application-dependent. However, based on the molecule's structure and data from analogous long-chain compounds like n-tetradecylphosphonic acid, the most successful solvents are typically polar aprotic solvents or alcohols that can offer a balance of polarity and nonpolar character.[3][4]
Table 1: Recommended Starting Solvents for n-Tetradecylboronic Acid
| Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Good starting point for stock solutions. Effectively solvates the boronic acid head. The long alkyl chain may still limit high concentrations. |
| Alcohols | Ethanol, Isopropanol (IPA) | The hydroxyl group can interact with the boronic acid, while the alkyl part of the alcohol can solvate the C14 tail.[5] Often requires warming. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate success. Often used in co-solvent systems with water for reactions like Suzuki coupling.[6][7] |
| Chlorinated | Dichloromethane (DCM) | May have some success in solvating the alkyl chain, but poor interaction with the polar head.[8] |
| Nonpolar | Toluene, Hexane | Generally poor solvents on their own as they cannot solvate the polar boronic acid group.[8] May be useful as a co-solvent. |
| Aqueous | Water | Insoluble at neutral pH.[3][4] |
Recommendation: Start with DMSO or DMF for preparing concentrated stock solutions for biological assays or THF or Ethanol for applications in organic synthesis.
Q3: My compound is still not dissolving. Can I use heat or sonication?
Yes, applying physical energy is a highly effective next step.
-
Gentle Heating: Warming the mixture to 40–60°C while stirring can significantly increase the dissolution rate and solubility limit. Causality: Heat provides the necessary energy to overcome the intermolecular forces in the solid and increases the kinetic energy of the solvent molecules.
-
Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for the solvent to act upon. This is particularly useful for stubborn particles.
Caution: Avoid excessive or prolonged heating (>80°C), as this can promote the formation of less-soluble boroxine anhydrides.[1]
Part 3: Advanced Strategies & Chemical Modification
If physical methods are insufficient, modifying the chemical environment is the next logical step. The primary strategy for boronic acids is to manipulate the acid-base equilibrium.
Q4: How does pH affect the solubility of n-Tetradecylboronic acid in aqueous or alcohol-based systems?
This is the most powerful technique for enhancing solubility in polar systems. Boronic acids are Lewis acids that exist in equilibrium with a tetrahedral anionic "boronate" species in the presence of a Lewis base like hydroxide.
Mechanism: The neutral boronic acid (R-B(OH)₂) has a trigonal planar geometry and is moderately polar. When a base is added (increasing the pH), a hydroxide ion attacks the electron-deficient boron atom, forming a tetrahedral boronate salt [R-B(OH)₃]⁻. This species is ionic and significantly more polar, making it much more soluble in water and other polar solvents.[2][9]
Q5: What pH should I target, and what base should I use?
To effectively solubilize the boronic acid, the pH of the solution should be raised to at least 1-2 units above its pKa. The pKa of alkylboronic acids is typically in the range of 9-10. Therefore, a target pH of 10-12 is recommended.
-
Recommended Bases:
-
For aqueous solutions: 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Add dropwise until the solid dissolves.
-
For organic reactions (e.g., Suzuki coupling): Inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often used, which serve both as the reaction base and a solubilizing agent.
-
Q6: I cannot use a strong base. Are there other options?
Yes. Co-solvent systems and formulation strategies can be highly effective.
-
Co-Solvent Systems: This approach uses a mixture of solvents to satisfy both the hydrophobic and hydrophilic portions of the molecule. A common strategy in organic synthesis is to first dissolve the n-Tetradecylboronic acid in a water-miscible organic solvent like THF or Dioxane and then add the aqueous phase containing other reagents. The organic solvent solvates the long alkyl tail, preventing it from crashing out of the mixed solution.
-
Formulation with Polyols (for aqueous applications): For drug development and biological applications, complexing the boronic acid with a polyol, such as mannitol , can dramatically increase aqueous solubility even at neutral pH.[2] The mannitol forms a reversible boronate ester, which is more stable and soluble than the free boronic acid and helps prevent boroxine formation.[2]
Part 4: Experimental Protocols & Troubleshooting Workflow
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Weigh 2.28 mg of n-Tetradecylboronic acid (MW: 228.17 g/mol ) into a clean glass vial.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO.
-
Initial Dissolution: Cap the vial and vortex vigorously for 1 minute. Observe for any remaining solid.
-
Sonication: Place the vial in a sonicator bath for 10-15 minutes. Check for dissolution.
-
Gentle Heating (If Necessary): If solids persist, place the vial in a heating block or water bath at 40-50°C. Swirl intermittently until the solution is clear.
-
Storage: Once fully dissolved, store the solution at the recommended temperature, protected from light and moisture.
Protocol 2: pH-Mediated Solubilization in an Aqueous Buffer
-
Suspension: Add the desired amount of n-Tetradecylboronic acid to your aqueous buffer (e.g., PBS). The compound will likely remain as an insoluble white solid.
-
Basification: While stirring, add 1 M NaOH dropwise. Monitor the suspension.
-
Observation: As the pH increases (target >10), the solid should begin to dissolve as it converts to the sodium boronate salt.
-
Clarification: Continue adding base until the solution becomes completely clear.
-
Final pH Adjustment (Optional): If your experiment requires a specific final pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). However, be aware that if the pH drops significantly below the pKa, the compound may precipitate.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for tackling solubility issues with n-Tetradecylboronic acid.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference for boronic acid chemistry and pH effects)
-
Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4558–4565. [Link]
-
ResearchGate. (2015). Which solvent is best for dissolving long chain fatty acids? Retrieved January 21, 2026, from [Link]
- Durgam, G. G., et al. (2005). Synthesis, structure-activity relationships, and biological evaluation of fatty alcohol phosphates as lysophosphatidic acid receptor ligands... Journal of Medicinal Chemistry, 48(15), 4919-4930.
-
Popov, K., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2773. [Link]
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 21, 2026, from an online repository.
- Pratum, T. K., & Liggitt, D. (1985). The pKa of phenylboronic acid and the substituent effects on the pKa of substituted phenylboronic acids. Inorganica Chimica Acta, 110(2), 91-94. (Provides context on boronic acid pKa values).
-
K-State University. (n.d.). Table of Acids with Ka and pKa Values. Retrieved January 21, 2026, from [Link]
- University of California, Davis. (n.d.). pKa Table. Retrieved January 21, 2026, from the university's chemistry department resources.
-
Reddit. (2022). Long-chain Fatty Acids. Retrieved January 21, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetradecylphosphonic acid. Retrieved January 21, 2026, from [Link]
-
University of Kansas. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2023). What is the influence of dissolving fatty acids in ethanol... Retrieved January 21, 2026, from [Link]
Sources
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- 2. DSpace [kuscholarworks.ku.edu]
- 3. 4671-75-4 CAS MSDS (N-TETRADECYLPHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N-TETRADECYLPHOSPHONIC ACID | 4671-75-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Technical Support Center: n-Tetradecylboronic Acid Purification
Welcome to the dedicated technical support guide for the purification of crude n-Tetradecylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining high-purity n-Tetradecylboronic acid for their downstream applications. This guide provides in-depth, field-proven insights and detailed protocols to troubleshoot common purification hurdles and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the common issues encountered during the purification of n-Tetradecylboronic acid in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My NMR spectrum of purified n-Tetradecylboronic acid shows broad peaks, and the mass spectrum indicates a higher molecular weight than expected. What is the likely impurity?
A1: This is a classic sign of the presence of the trimeric anhydride of n-Tetradecylboronic acid, commonly known as a boroxine . Boronic acids have a natural propensity to undergo dehydration, especially when heated or under anhydrous conditions, to form these stable six-membered rings.[1]
-
Causality: The formation of boroxine is a reversible equilibrium reaction.[2] The removal of water during workup or storage drives the equilibrium towards the anhydride form. Given the long, nonpolar tetradecyl chain, this boroxine will also be highly nonpolar.
-
Troubleshooting & Solutions:
-
Hydrolysis: The most straightforward way to convert the boroxine back to the monomeric boronic acid is by introducing water. Dissolve the crude material in a water-miscible solvent like THF or acetone and then add a small amount of water. Stirring this mixture at room temperature for a few hours should facilitate the hydrolysis.
-
Aqueous Workup: During the reaction workup, ensure the final extraction includes washing with water or a dilute aqueous acid to promote the monomeric form.
-
Recrystallization from a "Wet" Solvent: Recrystallizing from a solvent system that contains a small amount of water can help to break up the boroxine and crystallize the desired boronic acid.
-
Q2: After synthesis via a Grignard reaction, my crude product is an oily residue that is difficult to handle and purify. How can I improve this?
A2: Oily residues after a Grignard synthesis of alkylboronic acids are common and can be due to a mixture of the desired product, unreacted starting materials, and various magnesium salts. The long alkyl chain of n-tetradecylboronic acid also contributes to a lower melting point and a waxy or oily nature.
-
Causality: Grignard reagents are highly basic and can react with moisture and carbon dioxide.[3] Incomplete reaction or side reactions can lead to a complex mixture. The workup procedure is critical for removing inorganic byproducts.
-
Troubleshooting & Solutions:
-
Acid-Base Extraction: A highly effective method for separating the boronic acid from non-acidic organic impurities is an acid-base extraction.[4] This technique leverages the acidic nature of the boronic acid group.
-
Dissolve the crude oil in a nonpolar organic solvent like diethyl ether or hexanes.
-
Extract the organic layer with a cooled, dilute aqueous base (e.g., 1 M NaOH). The n-tetradecylboronic acid will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining nonpolar impurities.
-
Carefully acidify the aqueous layer with a cooled, dilute acid (e.g., 1 M HCl) to a pH of around 3-4. The purified n-tetradecylboronic acid will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Q3: I am attempting to purify n-Tetradecylboronic acid using silica gel chromatography, but I am getting very poor recovery, with most of my compound sticking to the column.
A3: This is a frequent problem when purifying boronic acids on silica gel. The issue stems from the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong adsorption or even decomposition of the boronic acid on the column.
-
Causality: The empty p-orbital on the boron atom in the boronic acid can form a coordinate covalent bond with the lone pairs on the oxygen atoms of the silanol groups, leading to irreversible binding.
-
Troubleshooting & Solutions:
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel.[5] The surface of neutral alumina is less acidic and may result in better recovery.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base before use. A common method is to slurry the silica gel in the chosen eluent and add 1-2% triethylamine.[6]
-
Solvent System Modification: Adding a small amount of a polar, protic solvent like methanol to your eluent system can help to compete with the boronic acid for binding sites on the silica gel, thereby improving elution. However, be cautious as this may also elute more polar impurities.
-
Gradient Elution: Start with a nonpolar eluent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate or acetone. This can help to first elute nonpolar impurities before the desired product.
-
Q4: My final product purity is only around 90-95%, and I suspect the presence of nonpolar impurities. What is the best way to remove these?
A4: The long alkyl chain of n-tetradecylboronic acid makes it a relatively nonpolar compound, so separating it from other nonpolar impurities like residual starting materials (e.g., 1-tetradecene if using hydroboration) or coupling byproducts can be challenging.
-
Causality: The similar polarity of the product and certain impurities makes separation by normal-phase chromatography difficult.
-
Troubleshooting & Solutions:
-
Recrystallization from a Biphasic Solvent System: A carefully chosen two-solvent system for recrystallization can be very effective. The goal is to find a solvent in which the boronic acid is soluble when hot but sparingly soluble when cold, and an "anti-solvent" in which the boronic acid is insoluble but the impurities are soluble.
-
For n-tetradecylboronic acid, consider dissolving it in a minimal amount of a hot polar solvent in which it is soluble (e.g., acetone, ethyl acetate) and then slowly adding a nonpolar anti-solvent (e.g., hexanes, heptane) until the solution becomes turbid.[7] Allow it to cool slowly to promote the formation of pure crystals.
-
-
Acid-Base Extraction (as described in A2): This is often the most robust method for removing non-acidic nonpolar impurities.[4]
-
Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., using a C18 column) can be an excellent option. In this technique, nonpolar compounds are retained more strongly. You would typically use a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water) and elute with an increasing gradient of the organic solvent.[8]
-
Experimental Protocols & Workflows
The following are detailed, step-by-step methodologies for the purification of n-Tetradecylboronic acid.
Workflow for Selecting a Purification Strategy
The choice of purification method depends on the nature of the impurities and the desired final purity. The following workflow can guide your decision-making process.
Caption: Decision workflow for purifying n-Tetradecylboronic acid.
Protocol 1: Purification by Recrystallization
This method is effective for removing impurities with different solubility profiles than the product.
Materials:
-
Crude n-Tetradecylboronic acid
-
Acetone
-
Hexanes (or Heptane)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude n-Tetradecylboronic acid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of acetone to the flask and gently heat the mixture with stirring until the solid completely dissolves.
-
While the solution is still warm, slowly add hexanes dropwise until you observe persistent cloudiness.
-
Add a few more drops of warm acetone until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This is a robust method for removing non-acidic and nonpolar impurities.[4]
Materials:
-
Crude n-Tetradecylboronic acid
-
Diethyl ether (or another suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution, pre-cooled
-
1 M Hydrochloric acid (HCl) solution, pre-cooled
-
Separatory funnel
-
Beakers
-
pH paper or meter
Procedure:
-
Dissolve the crude product in diethyl ether in a separatory funnel.
-
Add an equal volume of cold 1 M NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The sodium salt of the boronic acid will be in the upper aqueous layer.
-
Drain the lower organic layer and set it aside (this contains the nonpolar impurities).
-
To the aqueous layer, add fresh diethyl ether and shake again to perform a back-extraction, removing any residual impurities.
-
Drain and discard the organic layer.
-
Transfer the aqueous layer to a beaker and cool it in an ice bath.
-
Slowly add cold 1 M HCl dropwise with stirring to acidify the solution to a pH of ~3. The purified n-tetradecylboronic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Data Summary Tables
Table 1: Comparison of Purification Techniques
| Technique | Principle | Best for Removing | Advantages | Disadvantages |
| Recrystallization | Differential solubility of product and impurities in a solvent at different temperatures. | Impurities with significantly different solubility profiles. | Scalable, can yield very high purity. | Can have lower yields, finding a suitable solvent system can be time-consuming. |
| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid group. | Non-acidic organic impurities, nonpolar byproducts. | Highly effective for certain impurities, relatively quick. | Not effective for removing other acidic impurities, involves handling aqueous solutions. |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase.[9] | A wide range of impurities with different polarities. | High resolution, adaptable to various impurity profiles. | Can be tedious, potential for product loss on the column, requires larger solvent volumes. |
Table 2: Recommended Analytical Methods for Purity Assessment
| Method | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can be quantitative (qNMR).[10] | May not detect non-proton-containing impurities, boroxine can cause peak broadening. |
| LC-MS | Separation by liquid chromatography followed by mass detection.[11] | Molecular weight confirmation, detection of trace impurities. | High sensitivity and selectivity. | Quantification can be challenging without standards, matrix effects can occur. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Purity assessment for volatile impurities. | Excellent for volatile compounds. | n-Tetradecylboronic acid is not volatile and requires derivatization. |
| Melting Point | Temperature at which a solid becomes a liquid. | Indication of purity (pure compounds have a sharp melting point). | Simple, quick, and inexpensive. | Not specific, insensitive to small amounts of impurities. |
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
- Wiley-VCH. (2010). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
-
National Center for Biotechnology Information. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]
- Harned Research Group. (n.d.).
-
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
PubMed. (2013). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
PubMed. (2001). Determination of inorganic acids by ion chromatography with n-tetradecylphosphocholine (zwitterionic surfactant) as the stationary phase and pure water as the mobile phase. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (n.d.). Process for preparing tetrazolylphenylboronic acid intermediates.
-
National Center for Biotechnology Information. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
- Google Patents. (n.d.). Purification of boric acid.
- MDPI. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- ResearchGate. (n.d.).
- Benchchem. (2025).
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.).
-
PubMed. (1993). Separation of tetracyclines by liquid chromatography with acidic mobile phases and polymeric columns. Retrieved from [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
- Sci-Hub. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- Journal of Food and Drug Analysis. (2025). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring.
- ResearchGate. (2021).
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Reddit. (2019).
- University of Rochester, Department of Chemistry. (n.d.).
-
YouTube. (2021). 12.4 Grignard Reagents | Organic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Method for removing metallic impurities in boric acid by complex crystallizing method.
- MDPI. (n.d.). Development and Validation of an Analytical Method for Deacetylasperulosidic Acid, Asperulosidic Acid, Scopolin, Asperuloside and Scopoletin in Fermented Morinda citrifolia L. (Noni).
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
Sources
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- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Separation of tetracyclines by liquid chromatography with acidic mobile phases and polymeric columns - PubMed [pubmed.ncbi.nlm.nih.gov]
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common side reactions with n-Tetradecylboronic acid
Welcome to the technical support guide for n-Tetradecylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this long-chain alkylboronic acid in synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, stability, and general use of n-Tetradecylboronic acid.
Q1: How should I properly store n-Tetradecylboronic acid to ensure its stability?
A: n-Tetradecylboronic acid, like many alkylboronic acids, is sensitive to oxidation and moisture. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). The Safety Data Sheet (SDS) recommends keeping the container tightly closed in a dry and well-ventilated place.[1] Alkylboronic acids are generally less stable on the shelf than their aryl counterparts.[2] Avoid frequent opening of the container in a humid atmosphere to prevent hydration, which can affect reactivity and stoichiometry.
Q2: What are the primary side reactions I should anticipate when using n-Tetradecylboronic acid in cross-coupling reactions?
A: The three most prevalent side reactions are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding tetradecane. This is a very common undesired pathway for boronic acids.[3]
-
Homocoupling: The dimerization of two n-tetradecyl groups to form octacosane (C28H58). This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4][5]
-
Oxidation: The conversion of the boronic acid to 1-tetradecanol. This can occur in the presence of atmospheric oxygen or other oxidants.
Q3: My Suzuki-Miyaura coupling reaction with n-Tetradecylboronic acid is sluggish or fails to go to completion. What are the first things to check?
A: When a Suzuki coupling reaction underperforms, several key factors should be assessed:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[4]
-
Solubility: n-Tetradecylboronic acid has a long, nonpolar alkyl chain, which can lead to poor solubility in some common solvents, hindering its participation in the reaction.[6] Consider solvent systems like dioxane, THF, or toluene, sometimes with a co-solvent.
-
Base Efficacy: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] The choice of base can significantly impact the reaction rate and the prevalence of side reactions. Inadequate base strength or poor solubility of the base can stall the reaction.
-
Inert Atmosphere: Oxygen contamination can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[4][8] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere.
Troubleshooting Guide: A Problem-Solving Approach
This guide provides a systematic way to diagnose and resolve specific issues observed during your experiments.
Problem 1: Significant formation of tetradecane is observed.
Q: My mass spectrometry analysis shows a major byproduct with a mass corresponding to tetradecane (C14H30). Why is this happening and how can I prevent it?
A: This is a classic case of protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This side reaction consumes your boronic acid, reducing the yield of your desired product.
Causality: Protodeboronation can be catalyzed by acid or base and is often exacerbated by the presence of water in the reaction medium.[3][9] For alkylboronic acids, the mechanism can be complex, but the outcome is the loss of the functional group required for the cross-coupling. The propensity for protodeboronation is highly dependent on the specific reaction conditions.[3]
Solutions & Mitigation Strategies:
-
Strict Anhydrous Conditions: Use anhydrous solvents and reagents. While some Suzuki protocols call for aqueous bases, for sensitive substrates like alkylboronic acids, minimizing water can suppress protodeboronation.
-
Choice of Base: The type and strength of the base are critical. Using non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial. For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be effective.[7]
-
Use of Boronate Esters: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[3][9]
-
Efficient Catalyst System: Employ a highly active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) that promotes a rapid rate of cross-coupling. If the desired reaction is much faster than the protodeboronation, the side product will be minimized.[3][10]
Problem 2: A high-molecular-weight byproduct, octacosane (C28H58), is detected.
Q: I've isolated a nonpolar byproduct that is double the mass of my alkyl chain. What is it and what causes its formation?
A: You are observing the homocoupling product of n-tetradecylboronic acid. This reaction involves the palladium-catalyzed dimerization of two boronic acid molecules.
Causality: Homocoupling is particularly problematic under two conditions:
-
Presence of Oxygen: Molecular oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to a Pd(II)(Alkyl)₂ intermediate which reductively eliminates to form the homocoupled product.[5][8]
-
Use of Pd(II) Precatalysts: If the initial reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to Pd(0) is inefficient, the remaining Pd(II) can directly trigger the homocoupling pathway before the main catalytic cycle begins.[8]
Solutions & Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[4] Assemble your reaction under a strict inert atmosphere.
-
Use Pd(0) Precatalysts: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the need for an in-situ reduction step that can be inefficient and generate species that promote homocoupling.
-
Optimize Reaction Parameters: Higher temperatures and longer reaction times can sometimes increase the likelihood of catalyst decomposition and subsequent side reactions. Monitor the reaction and work it up promptly upon completion.
Problem 3: My product is contaminated with 1-tetradecanol.
Q: My purification is complicated by the presence of 1-tetradecanol. How is this forming?
A: The presence of 1-tetradecanol is due to the oxidation of the carbon-boron bond in n-tetradecylboronic acid.
Causality: The C-B bond is susceptible to cleavage by oxidative species. While controlled oxidation of boronic acids (e.g., with hydrogen peroxide) is a synthetically useful transformation to produce alcohols, it becomes an unwanted side reaction in cross-coupling.[11] The primary culprit in a typical Suzuki reaction setup is residual atmospheric oxygen.
Solutions & Mitigation Strategies:
-
Maintain Inert Atmosphere: As with preventing homocoupling, ensuring the reaction is strictly free of oxygen is the best defense against oxidation.
-
Reagent Purity: Ensure solvents and other reagents are not contaminated with peroxides or other oxidizing impurities. Ethers like THF, for example, can form peroxides upon prolonged storage in the presence of air and light.
Visualizing Reaction Pathways
Understanding the interplay between the desired reaction and common side reactions is key to troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The productive Suzuki-Miyaura cross-coupling cycle.
Diagram 2: Competing Side Reaction Pathways
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. reddit.com [reddit.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Alkylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving alkylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these powerful C(sp²)–C(sp³) bond-forming reactions. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you troubleshoot and succeed in your experiments.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its functional group tolerance and the generally low toxicity of its reagents.[1][2] However, the use of sp³-hybridized alkylboronic acids introduces a unique set of challenges compared to their sp²-hybridized aryl and vinyl counterparts. This guide will address these specific issues in a practical, question-and-answer format.
The Unique Challenges of B-Alkyl Suzuki Couplings
Alkylboronic acids are often more challenging coupling partners due to several competing side reactions and slower desired reaction kinetics.[3] Understanding these potential pitfalls is the first step toward successful optimization. The primary hurdles include:
-
β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates containing β-hydrogens, leading to the formation of an alkene and a palladium hydride species, which can result in reduced product yield and the formation of dehalogenated byproducts.[2][4]
-
Protodeboronation: The cleavage of the C–B bond by a proton source (often water or alcohol in the presence of a base) can consume the alkylboronic acid, reducing the overall efficiency of the reaction.[4][5]
-
Homocoupling: The coupling of two molecules of the boronic acid or the aryl halide can occur, particularly in the presence of oxygen or unreduced Pd(II) species.[4]
-
Slower Transmetalation: The transfer of the alkyl group from boron to the palladium center is often slower than for aryl groups, which can allow side reactions to become more competitive.
With these challenges in mind, let's move on to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction yield is low or I'm getting no product at all. What are the most likely causes and how can I fix it?
Low or no yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
1. Re-evaluate Your Catalyst and Ligand System:
-
The "Why": The choice of ligand is critical for promoting the desired catalytic cycle and suppressing side reactions. For alkylboronic acids, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to accelerate the rate-limiting oxidative addition and the product-forming reductive elimination steps.[2] This increased rate of the desired steps helps to outcompete side reactions like β-hydride elimination.
-
What to do:
-
If you are using a standard ligand like PPh₃, it is likely not suitable for this transformation.
-
Switch to a more effective ligand: Consider ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[1] For challenging couplings, NHC ligands like IPr or IMes can also be highly effective.[1]
-
Use a pre-catalyst: Palladium pre-catalysts can be more stable and provide more consistent results than generating the active Pd(0) species in situ.
-
2. Check Your Base and Solvent Combination:
-
The "Why": The base is not just a simple additive; it plays a crucial role in activating the boronic acid for transmetalation.[1] The effectiveness of a base is highly dependent on the solvent system. A base that is not soluble or not strong enough in your chosen solvent will lead to a stalled reaction.
-
What to do:
-
Ensure base solubility: If you are using an inorganic base like K₂CO₃ or K₃PO₄, a small amount of water is often required to facilitate its dissolution and activity.[6] Common solvent systems include dioxane/water or THF/water.[6]
-
Consider a stronger base: For less reactive alkylboronic acids or aryl chlorides, a stronger base like Cs₂CO₃ or even an alkoxide such as KOt-Bu may be necessary.[7]
-
Try anhydrous conditions: In some cases, water can promote protodeboronation. Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or 2-MeTHF can be highly effective and lead to very fast reaction times.[8]
-
3. Assess the Stability of Your Alkylboronic Acid:
-
The "Why": Alkylboronic acids are often less stable than their aryl counterparts and can degrade on storage or under the reaction conditions, primarily through protodeboronation.[9]
-
What to do:
-
Use fresh or purified boronic acid: If possible, use freshly prepared or recently purchased boronic acid.
-
Switch to a more stable boron reagent: Consider using potassium alkyltrifluoroborates (R-BF₃K) or N-methyliminodiacetic acid (MIDA) boronates.[2][9] These reagents are generally more stable crystalline solids and are less prone to protodeboronation. They release the boronic acid slowly under the reaction conditions.[9]
-
Q2: I'm observing significant amounts of byproducts. How can I identify and minimize them?
The formation of byproducts is a clear indication that one or more side reactions are competing with your desired Suzuki coupling.
1. Problem: Alkene formation and dehalogenation of the aryl halide.
-
Likely Cause: β-Hydride elimination.[4]
-
The "Why": After transmetalation, the alkylpalladium intermediate can undergo β-hydride elimination before reductive elimination can occur. This is especially problematic for secondary alkyl groups.
-
Solutions:
-
Use bulky ligands: As mentioned above, bulky ligands like P(t-Bu)₃ or PCy₃ can promote reductive elimination, making it faster than β-hydride elimination.[2]
-
Lower the reaction temperature: While this may slow down the overall reaction, it can disproportionately disfavor β-hydride elimination.
-
Use a nickel catalyst: In some cases, nickel catalysts can be less prone to β-hydride elimination than palladium catalysts.[2]
-
2. Problem: Formation of Ar-H (dehalogenated starting material).
-
Likely Cause: Protodeboronation followed by reaction of the resulting palladium hydride species with the aryl halide, or direct dehalogenation of the aryl halide.[4]
-
The "Why": If the alkylboronic acid is consumed by protodeboronation, the catalytic cycle can be disrupted. Water and certain bases can facilitate this side reaction.
-
Solutions:
-
Minimize water content: Use anhydrous conditions if possible, or minimize the amount of water in your solvent system.
-
Use a non-aqueous base: Bases like KF or CsF can be effective in anhydrous conditions.[1]
-
Switch to a more stable boron reagent: Alkyltrifluoroborates or MIDA boronates are excellent alternatives to suppress protodeboronation.[9]
-
3. Problem: Formation of Ar-Ar or Alkyl-Alkyl dimers.
-
Likely Cause: Homocoupling.[4]
-
The "Why": This is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote the homocoupling of the boronic acid.[4] Homocoupling of the aryl halide can also occur.
-
Solutions:
-
Thoroughly degas your reaction mixture: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.
-
Use a Pd(0) source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to using a Pd(II) source that needs to be reduced in situ.
-
Visualizing the Process: Reaction Mechanisms and Troubleshooting
To better understand the interplay of these factors, the following diagrams illustrate the catalytic cycle, common side reactions, and a decision tree for troubleshooting.
The Catalytic Cycle of B-Alkyl Suzuki Coupling
Caption: The catalytic cycle for the B-alkyl Suzuki-Miyaura coupling.
Competing Side Reactions
Caption: Key side reactions in B-alkyl Suzuki couplings.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
Selecting the Right Reaction Parameters: A Quick Reference Guide
The optimal conditions for a B-alkyl Suzuki coupling are highly substrate-dependent. The following table provides recommended starting points for your optimization.
| Component | Primary Alkylboronic Acid | Secondary Alkylboronic Acid | Notes & Rationale |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Both are common and effective Pd sources. |
| Ligand | SPhos, RuPhos, or P(t-Bu)₃ (2-4 mol%) | P(t-Bu)₃, PCy₃, or other bulky phosphines (2-4 mol%) | Bulky, electron-rich ligands are essential to promote reductive elimination and prevent β-hydride elimination, which is a greater risk with secondary alkyls. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | KOt-Bu or other strong alkoxides (2-3 equiv.) | Secondary alkyls are less reactive, often requiring a stronger base to facilitate transmetalation. |
| Solvent | Dioxane/H₂O (e.g., 5:1), THF/H₂O | THF, Toluene, or 2-MeTHF (anhydrous if using alkoxide base) | The choice of solvent is often tied to the base. Anhydrous conditions can prevent protodeboronation. |
| Temperature | Room Temp to 80 °C | Room Temp to 60 °C | Start at room temperature and increase if necessary. Higher temperatures can promote β-hydride elimination.[1] |
Advanced Protocols and Reagent Choices
Protocol 1: General Procedure for Suzuki Coupling with a Primary Alkylboronic Acid
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the alkylboronic acid (1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., SPhos, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., dioxane) and a degassed aqueous solution of the base (e.g., K₃PO₄, 2.0 M solution).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Leveraging the Stability of Potassium Alkyltrifluoroborates (R-BF₃K)
Potassium alkyltrifluoroborates are air- and moisture-stable crystalline solids that are excellent surrogates for the often less stable alkylboronic acids.[2] They are particularly useful for preventing protodeboronation.
-
Key advantages: High stability, ease of handling, and reduced side reactions.[2]
-
Activation: They typically require a base and a protic solvent (like water or an alcohol) to slowly hydrolyze and release the active boronic acid for the catalytic cycle.
-
Recommended Conditions: A common system involves a palladium catalyst, a suitable ligand (e.g., Buchwald ligands), and a base like Cs₂CO₃ or K₃PO₄ in a solvent mixture such as THF/water or dioxane/water.[1]
Protocol 3: The Utility of N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are another class of highly stable, crystalline organoboron reagents.[10] They are particularly valuable in the context of multi-step synthesis and iterative cross-coupling strategies.
-
Key advantages: Exceptional stability to chromatography, allowing for the purification of complex borylated intermediates. They are also highly resistant to protodeboronation under many conditions.
-
Activation: MIDA boronates require slow hydrolysis with a mild aqueous base (e.g., K₃PO₄) to release the boronic acid. This "slow release" mechanism can be beneficial in maintaining a low concentration of the active boronic acid, which can suppress side reactions.[10]
-
Application: Ideal for complex molecule synthesis where an organoboron moiety needs to be carried through several synthetic steps before the final cross-coupling.
Conclusion
The Suzuki-Miyaura coupling of alkylboronic acids is a powerful, albeit challenging, transformation. Success hinges on a rational approach to reaction optimization, with a particular focus on the selection of the ligand and base. By understanding the key mechanistic steps and the common pathways for side reactions, researchers can effectively troubleshoot and develop robust protocols. The use of more stable organoboron reagents like alkyltrifluoroborates and MIDA boronates provides a valuable strategy for overcoming many of the inherent stability issues of alkylboronic acids. This guide provides a starting point for your experimental design, and I encourage you to consult the primary literature for more specific examples relevant to your work.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
- Denmark, S. E., & Smith, R. C. (2009). Catalytic, Asymmetric [4 + 2] Cycloadditions of Allenylsilanes. Journal of the American Chemical Society, 131(8), 3104–3105.
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202.
-
ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]
-
ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Ahmed, R., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 67.
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307.
-
Goodwin, N. (2005, February 16). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. Retrieved from [Link]
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- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Boronic Acids: Phenylboronic Acid vs. n-Tetradecylboronic Acid in Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the diverse landscape of synthetic chemistry and biomedical research, boronic acids have carved out a significant niche as versatile building blocks and probes. Their utility, stemming from the unique properties of the boronic acid moiety, is exemplified in the ubiquitous Suzuki-Miyaura coupling, sophisticated sensor design, and targeted drug delivery. This guide provides an in-depth comparison of two structurally distinct yet functionally intriguing boronic acids: the aromatic Phenylboronic Acid (PBA) and the aliphatic n-Tetradecylboronic Acid (TDBA). While PBA is a well-characterized workhorse in many laboratories, the long-alkyl-chain TDBA offers a distinct set of properties rooted in its amphiphilicity, opening doors to novel applications in materials science and bionanotechnology.
At a Glance: Key Physicochemical and Structural Differences
The fundamental difference between PBA and TDBA lies in the organic residue attached to the boronic acid group: a phenyl ring versus a C14 alkyl chain. This seemingly simple variation dictates profound differences in their physical and chemical behavior.
| Property | Phenylboronic Acid (PBA) | n-Tetradecylboronic Acid (TDBA) |
| Molecular Formula | C₆H₇BO₂ | C₁₄H₃₁BO₂ |
| Molar Mass | 121.93 g/mol [1] | 242.22 g/mol |
| Appearance | White to yellow powder[1] | White to off-white solid |
| Solubility | Soluble in most polar organic solvents, poorly soluble in hexanes.[1] Limited water solubility (10 g/L at 20 °C).[1] | Soluble in organic solvents, poorly soluble in water. Expected to exhibit amphiphilic behavior. |
| Structure | Planar C₆H₅ group attached to a trigonal planar B(OH)₂. | Linear C₁₄H₂₉ alkyl chain attached to a trigonal planar B(OH)₂. |
| Key Feature | Aromatic ring allows for π-π stacking interactions and participation in reactions requiring an aryl group. | Long hydrophobic alkyl chain imparts amphiphilic character, leading to self-assembly in aqueous environments. |
The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Perspective
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[2] Both PBA and TDBA can participate as coupling partners, but their reactivity and scope differ significantly.
Phenylboronic Acid: The Established Partner
PBA is a staple reagent in Suzuki-Miyaura couplings, serving as a source of a phenyl group to be coupled with various organic halides or triflates.[1] The reaction is well-established, with numerous palladium catalysts and reaction conditions optimized for high yields and broad functional group tolerance.[3]
n-Tetradecylboronic Acid: The Less Reactive, More sterically Hindered Partner
Alkylboronic acids, including TDBA, are generally less reactive than their arylboronic acid counterparts in Suzuki-Miyaura couplings.[4] This reduced reactivity can be attributed to the slower transmetalation step in the catalytic cycle. Furthermore, the long alkyl chain of TDBA can introduce steric hindrance, potentially impacting catalyst efficiency and requiring more tailored reaction conditions, such as the use of specific bulky phosphine ligands.[3] However, the development of highly active catalyst systems has expanded the scope to include the coupling of unactivated alkyl bromides with boronic acids at room temperature.[3]
Experimental Protocol: A General Suzuki-Miyaura Coupling
This protocol provides a general framework for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary, particularly for less reactive substrates like n-tetradecylboronic acid.
Materials:
-
Aryl halide (e.g., bromobenzene) or Alkyl halide
-
Boronic acid (Phenylboronic acid or n-Tetradecylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/alkyl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The World of Sensors: Aromatic Recognition vs. Amphiphilic Assembly
The ability of boronic acids to reversibly bind with diols forms the basis of their application in chemical sensors, particularly for carbohydrates.[5][6] Here, the structural differences between PBA and TDBA lead to distinct sensing strategies.
Phenylboronic Acid-Based Sensors:
PBA and its derivatives are extensively used in the development of fluorescent and colorimetric sensors for saccharides.[7][8] The binding of a diol to the boronic acid moiety can modulate the electronic properties of an appended fluorophore, leading to a detectable change in fluorescence.[5][7] The design of these sensors often involves the strategic placement of PBA and a signaling unit on a rigid aromatic scaffold.
n-Tetradecylboronic Acid and Amphiphilic Sensing Systems:
The amphiphilic nature of TDBA allows for its incorporation into self-assembled structures like micelles and vesicles in aqueous media. This property can be harnessed to create novel sensing platforms. For instance, TDBA can be incorporated into Langmuir-Blodgett films or polymeric nanoparticles where the binding of analytes at the interface can trigger a measurable response, such as a change in the film's morphology or the release of an encapsulated dye.[9] While direct fluorescent sensors based on TDBA are less common, its ability to form organized assemblies provides a powerful tool for interfacial sensing.
Diagram: Phenylboronic Acid-Based Fluorescent Sensor
Caption: Phenylboronic acid-based fluorescent sensor mechanism.
Biological and Medicinal Applications: From Enzyme Inhibition to Self-Assembled Drug Carriers
In the biomedical arena, the distinct properties of PBA and TDBA translate into different, yet equally valuable, applications.
Phenylboronic Acid: A Key Player in Enzyme Inhibition
The electrophilic boron atom of PBA can form a stable, reversible covalent bond with the catalytic serine residue in the active site of certain proteases, leading to their inhibition.[10] This principle has been successfully exploited in the development of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy. The phenyl ring of PBA can also engage in hydrophobic and π-stacking interactions within the enzyme's active site, contributing to binding affinity and selectivity.[11] Studies have also shown the cytotoxic effects of PBA on certain cancer cell lines.[12]
n-Tetradecylboronic Acid: Building Blocks for Advanced Drug Delivery
The amphiphilic character of TDBA makes it an attractive component for the construction of self-assembled drug delivery systems. TDBA can form micelles or be incorporated into liposomes, creating nanoparticles capable of encapsulating hydrophobic drugs.[13] The boronic acid headgroup can be further functionalized for targeting specific cells or tissues, for example, by binding to sialic acid residues overexpressed on the surface of some cancer cells. The long alkyl chain of TDBA would be expected to influence the critical micelle concentration and the stability of these self-assembled structures.[14][15]
Diagram: n-Tetradecylboronic Acid in a Self-Assembled Micelle for Drug Delivery
Caption: Schematic of a micelle formed by n-Tetradecylboronic acid.
Conclusion: Complementary Tools for Diverse Scientific Challenges
References
- Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in C
- Micellar catalysis: Polymer bound palladium catalyst for carbon-carbon coupling reactions in w
- Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis. PMC - NIH. 2021-10-11.
- Phenylboronic Acid-Based Complex Micelles with Enhanced Glucose-Responsiveness at Physiological pH by Complex
- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
- Phenylboronic acid-based complex micelles with enhanced glucose-responsiveness at physiological pH by complexation with glycopolymer. PubMed. 2012-10-08.
- Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Discovery of boronic acids as novel and potent inhibitors of f
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. PMC. 2017-11-24.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH. 2023-04-24.
- Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH.
- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.
- Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. PMC - PubMed Central. 2026-01-02.
- Suzuki reaction. Wikipedia.
- Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. PMC - NIH.
- In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC - NIH.
- Molecular Boronic Acid-Based Saccharide Sensors. PubMed. 2021-04-23.
- (PDF) Alkylboronic Acids as Alkylating Agents: Photoredox-Catalyzed Alkylation Reactions Assisted by K3PO4.
- Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing. University of Pittsburgh.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. PMC.
- Biomedical applications of boronic acid polymers.
- Synthesis and Applications of Boronic Acid-Containing Polymers:
- Phenylboronic acid. Wikipedia.
- Recent Progress in the Applications of Langmuir–Blodgett Film Technology. PMC. 2024-06-17.
- Nanoscale Structure of Langmuir–Blodgett Film of Bent-Core Molecules. MDPI. 2022-07-02.
- Biomedical applications of boronic acid polymers. Semantic Scholar. 2011-09-29.
- Nanoscale amphiphilic macromolecules with variable lipophilicity and stereochemistry modulate inhibition of oxidized low-density lipoprotein uptake. PubMed. 2013-08-12.
- Synthesis of an eight-membered 2,2,4,6,6,8-hexaphenyl-1,3,5,7,2,6,4,8-tetraoxadisiladiborocane and its reaction with 4,4-azo-pyridine leading to ring contraction to give a dimer and hydrogen bonded macrocyclic siloxane-azo.
- Micelle formation by N-alkyl-N-methylpyrrolidinium bromide in aqueous solution. PubMed.
- Hydrophilic Modifications of an Amphiphilic Polynorbornene and the Effects on its Hemolytic and Antibacterial Activity. PMC - NIH.
- Formation of Worm-Like Micelles in Mixed N-Hexadecyl-N-Methylpyrrolidinium Bromide-Based Cationic Surfactant and Anionic Surfactant Systems. PMC - PubMed Central. 2014-07-14.
- Formation of Amphiphilic Molecules from the Most Common Marine Polysaccharides, toward a Sustainable Altern
- Amphiphilic Molecules. Request PDF.
- N-TETRADECYLBORONIC ACID. ChemicalBook. 2022-08-23.
- Properties in Langmuir Monolayers and Langmuir-Blodgett Films of a Block Copolymer Based on N-Isopropylacrylamide and 2,2,3,3-Tetrafluropropyl Methacryl
- Synthesis and characterization of a carboranyl-tetrabenzoporphyrin. PubMed - NIH.
- Formation of Worm-Like Micelles in Mixed N-Hexadecyl- N-Methylpyrrolidinium Bromide-Based Cationic Surfactant and Anionic Surfac. Research journals - PLOS. 2014-07-14.
- Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp 3)
- Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors. PMC - PubMed Central. 2022-12-22.
- (PDF) Formation of Worm-Like Micelles in Mixed N-Hexadecyl-N-Methylpyrrolidinium Bromide-Based Cationic Surfactant and Anionic Surfactant Systems.
- Study of the Formation and Solution Properties of Worm-Like Micelles Formed Using Both N-Hexadecyl-N-Methylpiperidinium Bromide-Based Cationic Surfactant and Anionic Surfactant.
- Polyamic Acid Langmuir-Blodgett (LB) Films Containing A Stable Second-Order NLO Chromophore. Request PDF.
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Introduction: The Analytical Imperative for n-Tetradecylboronic Acid
An In-Depth Guide to the Analytical Quantification of n-Tetradecylboronic Acid
n-Tetradecylboronic acid, a member of the versatile boronic acid class of compounds, serves as a crucial building block in synthetic chemistry and drug development. Its utility in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry for creating diverse bioactive molecules. Boronic acids are also integral to the design of sensors and separation media, owing to their unique ability to form reversible covalent complexes with diols.[1][2][3] Given their prevalence, the accurate and precise quantification of n-Tetradecylboronic acid is not merely a procedural step but a critical requirement for ensuring reaction stoichiometry, monitoring reaction progress, assessing final product purity, and meeting regulatory standards in pharmaceutical applications.[4]
This guide provides a comparative analysis of the primary analytical methodologies for the quantification of n-Tetradecylboronic acid. As a senior application scientist, my focus is not just on the "how" but the "why"—elucidating the scientific rationale behind method selection and experimental design to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. Here, we compare the most robust and widely adopted techniques for quantifying n-Tetradecylboronic acid.
Chromatographic Methods: The Gold Standard for Separation
Chromatography is paramount for analyzing boronic acids, especially within complex mixtures, offering unparalleled separation capabilities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of boronic acids. Its strength lies in its ability to separate the analyte of interest from impurities, starting materials, and byproducts.
-
Mechanism & Rationale: Reversed-phase HPLC (RP-HPLC) is the most common mode used. n-Tetradecylboronic acid, with its long alkyl chain, exhibits significant hydrophobic character, making it well-suited for retention on nonpolar stationary phases like C18. The boronic acid moiety itself is polar and acidic (pKa ~8-10), meaning its charge state, and therefore retention, is highly dependent on the mobile phase pH.
-
Experimental Choices:
-
Column Technology: Standard silica-based C18 columns are effective. However, boronic acids can exhibit secondary interactions with trace metals in the column hardware and stationary phase, leading to poor peak shape and recovery. Modern columns with technologies like Waters' MaxPeak™ Premier, which provides a barrier layer to mitigate these interactions, are highly recommended for developing robust and reliable methods.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. The pH is a critical parameter. Acidifying the mobile phase (e.g., with 0.1% formic acid) ensures the boronic acid is in its neutral, more retained form, leading to better peak shape.[5] Conversely, operating at a higher pH can ionize the boronic acid, altering its retention time, which can be used to optimize selectivity.
-
Detection: Ultraviolet (UV) detection is straightforward if the boronic acid possesses a chromophore. For compounds like n-Tetradecylboronic acid that lack a strong chromophore, detection can be challenging. In such cases, coupling HPLC with a mass spectrometer (LC-MS) provides universal and highly sensitive detection.[6] Alternatively, post-column derivatization with a fluorescent reporter like alizarin can be employed.[7]
-
B. Gas Chromatography (GC)
Direct analysis of boronic acids by GC is generally not feasible. Their high polarity and tendency to undergo dehydration to form cyclic boroxine anhydrides make them non-volatile and thermally unstable.[6][8]
-
Mechanism & Rationale: To overcome these limitations, derivatization is mandatory. The most common approach is to convert the boronic acid into a more volatile and stable boronate ester. This is typically achieved by reacting the boronic acid with a diol, such as pinacol or hexylene glycol.[8][9]
-
Experimental Choices:
-
Derivatization: The reaction with pinacol is straightforward and produces a stable bis(pinacolato)diboron derivative that is amenable to GC analysis.
-
Detection: Flame Ionization Detection (FID) can be used for quantification, but Mass Spectrometry (MS) is preferred for its superior sensitivity and ability to confirm the identity of the analyte through its mass spectrum.[8] GC-MS provides a robust platform for low-level analysis of boronic compounds, even in complex matrices.[8]
-
Quantitative NMR (qNMR) Spectroscopy: An Absolute Approach
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of analyte concentration and purity without the need for an identical reference standard of the analyte.[10][11]
-
Mechanism & Rationale: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific resonance from the analyte (n-Tetradecylboronic acid) to the integral of a resonance from a certified internal standard of known concentration, the absolute concentration of the analyte can be calculated.
-
Experimental Choices:
-
Internal Standard: The choice of internal standard is critical. It must be of high purity, chemically inert, soluble in the same NMR solvent as the analyte, and have resonances that do not overlap with the analyte's signals.[12] For n-Tetradecylboronic acid in an organic solvent like CDCl₃ or DMSO-d₆, standards like 1,3,5-trimethoxybenzene or maleic acid could be suitable.
-
Acquisition Parameters: To ensure accuracy, NMR acquisition parameters must be carefully optimized. A long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons being quantified) is essential for complete relaxation of the nuclei between pulses, ensuring accurate signal integration.[10] A 90° pulse angle can be used to maximize the signal-to-noise ratio.
-
Titrimetric Methods: A Classic, Cost-Effective Technique
Acid-base titration offers a classic and inexpensive method for quantifying boronic acids.
-
Mechanism & Rationale: Boronic acids are very weak Lewis acids, making direct titration with a strong base difficult due to the lack of a sharp inflection point at the equivalence point.[13] However, the addition of a polyol, such as mannitol, results in the formation of a boronate ester complex. This complex is a significantly stronger Brønsted acid, which can be accurately titrated with a standard solution of a strong base like sodium hydroxide (NaOH).[13][14]
-
Experimental Choices:
-
Polyol Concentration: The concentration of mannitol influences the sharpness of the titration curve. An excess of mannitol is typically used to drive the complexation equilibrium forward.[14]
-
End-Point Detection: The equivalence point can be determined potentiometrically using a pH meter, which provides the most accurate results by identifying the inflection point of the titration curve.[14][15]
-
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method based on the specific analytical goal.
Caption: Decision tree for selecting an analytical method.
Quantitative Data Summary
The performance of each technique is summarized in the table below, providing a clear comparison for researchers to align a method with their analytical needs.
| Parameter | RP-HPLC-UV/MS | GC-MS (Derivatized) | Quantitative NMR (qNMR) | Titration (with Mannitol) |
| Specificity | High to Very High | Very High | High | Low to Medium |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL (MS)[6] | pg/mL to ng/mL[8] | ~0.1-1% by weight[12] | mg/mL range |
| Precision (RSD%) | < 2% | < 5% | < 1% | < 1% (Coulometric)[14] |
| Accuracy/Recovery | 97-106%[6] | Typically >90% | High (Primary Method) | High (for pure samples) |
| Throughput | Medium to High | Low to Medium | Low to Medium | High |
| Cost & Complexity | Medium (HPLC) to High (LC-MS) | Medium to High | High | Low |
| Key Strength | Excellent separation of mixtures. | High sensitivity for trace analysis. | Absolute quantification without analyte standard.[11] | Simple, inexpensive assay.[13] |
| Key Limitation | Requires chromophore for UV or MS detector. | Requires derivatization step.[6] | Lower sensitivity than MS; requires high-field NMR. | Not specific; susceptible to interference. |
Detailed Experimental Protocols
Here we provide step-by-step protocols for two of the most powerful and common methods: RP-HPLC and qNMR.
Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection
This protocol is designed for determining the purity of n-Tetradecylboronic acid relative to other UV-active impurities.
1. Materials and Reagents:
-
n-Tetradecylboronic acid sample
-
Reference standard of n-Tetradecylboronic acid (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (LC-MS grade)
-
Class A volumetric flasks and pipettes
2. Instrument and Conditions:
-
HPLC System: Agilent 1260, Waters Arc, or equivalent, with a PDA or UV detector.
-
Column: Waters XSelect Premier HSS T3 (e.g., 4.6 x 100 mm, 3.5 µm) or equivalent modern C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or wavelength of maximum absorbance if a chromophore is present)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 10.0 95 12.0 95 12.1 50 | 15.0 | 50 |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 100, 250, 500 µg/mL) by diluting the stock solution.
-
Sample Solution (250 µg/mL): Accurately weigh ~6.25 mg of the n-Tetradecylboronic acid sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solution. It is recommended to bracket the sample injection with a mid-level calibration standard to check for instrument drift.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of n-Tetradecylboronic acid in the sample solution using the calibration curve. Calculate the purity of the sample based on the weighed amount.
Protocol 2: Absolute Quantification by ¹H-NMR Spectroscopy
This protocol provides a method for determining the absolute purity of an n-Tetradecylboronic acid sample.
1. Materials and Reagents:
-
n-Tetradecylboronic acid sample
-
Internal Standard (IS): Maleic acid (Certified Reference Material)
-
NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
High-precision analytical balance (readable to 0.01 mg)
2. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the n-Tetradecylboronic acid sample into a clean vial.
-
Accurately weigh approximately 5-7 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer or higher field instrument.
-
Experiment: Standard 1D proton experiment (e.g., Bruker zg30).
-
Pulse Angle (P1): 30° (or 90° for higher S/N, with a longer relaxation delay).
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).[12]
-
Temperature: 298 K.
4. Data Processing and Calculation:
-
Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz).
-
Perform Fourier transform, phase correction, and baseline correction.
-
Integrate the following signals:
-
Analyte (A): A well-resolved signal from n-Tetradecylboronic acid (e.g., the triplet corresponding to the methyl group at ~0.85 ppm).
-
Internal Standard (IS): The singlet from the two vinyl protons of maleic acid at ~6.3 ppm.
-
-
Calculate the purity using the following formula:[12]
Purity (%) = (IA / NA) * (NIS / IIS) * (MA / WA) * (WIS / MIS) * PIS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (A: 3 for CH₃; IS: 2 for CH=CH)
-
M: Molar mass (A: ~244.19 g/mol ; IS: 116.07 g/mol )
-
W: Weight
-
P: Purity of the internal standard (as a percentage)
-
Workflow for Derivatization and GC-MS Analysis
For trace-level analysis, a GC-MS method following derivatization is often superior. The workflow for this process is outlined below.
Caption: Workflow for GC-MS analysis of boronic acids.
References
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Griffiths, I. et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- George, G. D., & Musselman, B. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Azevedo, M. C. C., & Cavaleiro, A. M. V. (n.d.). The Acid–Base Titration of a Very Weak Acid: Boric Acid.
- Prutthiwanasan, B. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis.
- Zamecnik, J. (1990).
- University of Leicester. (2017).
- Beyer, T., Diehl, B., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy of biologically active substances and excipients.
- Request PDF. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Fernandes, C., et al. (n.d.).
- Marinenko, G., & Champion, C. E. (n.d.).
- Mellon, M. G., & Morris, V. N. (n.d.). An Electrometric Study of the Titration of Boric Acid. Industrial & Engineering Chemistry.
- Wang, D., & D'Souza, F. (n.d.). Boronic acid building blocks: tools for sensing and separation.
- Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.
- Sigma-Aldrich. (2017).
- Request PDF. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Zhang, J., et al. (n.d.).
- Wang, L., et al. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyworld.com [spectroscopyworld.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Glucose Sensor Validation: Boronic Acid-Based Assays vs. Gold Standard Methodologies
For researchers, scientists, and drug development professionals, the accuracy of continuous glucose monitoring (CGM) systems is paramount. Validating the performance of these sensors requires robust, reliable reference methods. While enzyme-based analyzers have long been the industry's gold standard, synthetic receptor systems, particularly those based on boronic acids, present a compelling alternative due to their inherent stability and unique recognition mechanism.
This guide provides an in-depth comparison of a validation approach using boronic acids—specifically discussing the properties of alkylboronic acids like n-Tetradecylboronic acid (TDBA)—against established gold standard methodologies: the YSI enzymatic analyzer and High-Performance Liquid Chromatography (HPLC).
Section 1: The Boronic Acid Sensing Mechanism: A Stable Alternative
Current glucose monitoring technologies predominantly rely on enzymes like glucose oxidase for detection[1]. However, enzymes are susceptible to denaturation from changes in temperature and pH, which can affect accuracy and reliability[2][3]. Boronic acids offer a non-enzymatic, chemical approach to glucose recognition, providing enhanced stability[3][4].
The fundamental principle lies in the reversible covalent interaction between a boronic acid and a diol—a pair of hydroxyl (-OH) groups[4][5]. Glucose, a polyol, presents multiple cis-diol configurations that can readily bind with boronic acids to form stable, cyclic boronate esters[1]. This binding event can be engineered to produce a measurable signal, such as a change in fluorescence, which is proportional to the glucose concentration[5].
Caption: Reversible covalent binding of boronic acid and glucose.
Phenylboronic vs. Alkylboronic Acids
The most studied class of these compounds is phenylboronic acids (PBAs)[1][6][7]. The aromatic ring allows for tuning of the boron atom's acidity (pKa), which is crucial for effective binding at physiological pH[8][9]. However, the user's topic specified n-Tetradecylboronic acid (TDBA) , an alkylboronic acid. While not commonly cited for glucose sensing in literature, its properties provide a useful contrast:
-
Hydrophobicity: TDBA possesses a long C14 alkyl chain, making it significantly more hydrophobic than PBA. This could be leveraged for immobilization in lipid-based sensor membranes but may also increase the risk of non-specific binding to proteins or other hydrophobic entities in a biological sample.
-
Acidity: Simple alkylboronic acids typically have a higher pKa than their phenyl-substituted counterparts. This means they are less acidic and may require a higher pH to achieve the boronate form necessary for efficient glucose binding, potentially limiting their utility at physiological pH 7.4.
For these reasons, PBA derivatives, often featuring electron-withdrawing groups to lower their pKa, remain the focus of sensor development[8][9]. Diboronic acid structures have also been designed to enhance selectivity for glucose over other interfering sugars like fructose[4][10].
Section 2: Experimental Protocol: A Boronic Acid-Based Assay for Sensor Validation
To validate a glucose sensor's readings, one can use a competitive displacement assay. This protocol describes a common fluorescence-based approach that could be adapted using a suitable boronic acid derivative. The principle involves a fluorescent dye that binds to the boronic acid, quenching its fluorescence. When glucose is introduced, it displaces the dye, causing a restoration of fluorescence proportional to the glucose concentration.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent reporter dye known to interact with boronic acids (e.g., Alizarin Red S).
-
Prepare a stock solution of the chosen boronic acid derivative (e.g., a water-soluble phenylboronic acid) in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Create a series of known glucose standards (e.g., 0-400 mg/dL) in the same buffer using a certified glucose reference material.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the boronic acid solution to each well.
-
Add the fluorescent dye to each well. Allow the mixture to incubate, enabling the formation of the quenched boronic acid-dye complex.
-
-
Sample/Standard Addition:
-
Add a fixed volume of each glucose standard to designated wells.
-
To test the sensor, draw a sample (e.g., whole blood, plasma) and simultaneously measure it with the sensor being validated. Immediately process the sample (e.g., centrifuge to obtain plasma) and add the same fixed volume to the assay wells.
-
-
Measurement:
-
Incubate the plate for a set period to allow the glucose to displace the dye and the signal to stabilize.
-
Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity of the glucose standards against their known concentrations.
-
Use the calibration curve to determine the glucose concentration of the unknown samples based on their fluorescence intensity.
-
Compare the concentration value from the boronic acid assay with the value reported by the glucose sensor under test.
-
Sources
- 1. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-TETRADECYLBORONIC ACID | 100888-40-2 [chemicalbook.com]
- 3. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study on two phenylboronic acid based glucose-sensitive hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Saccharide Detection: n-Tetradecylboronic Acid vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of saccharides is a cornerstone of fields ranging from clinical diagnostics to metabolic research and biotechnology. The choice of detection methodology is critical, dictating the specificity, sensitivity, and robustness of experimental outcomes. This guide provides an in-depth comparison of two powerful yet fundamentally different approaches: the versatile synthetic chemistry of n-tetradecylboronic acid-based sensors and the highly specific biocatalysis of enzymatic assays.
We will dissect the core mechanisms, compare performance metrics with supporting data, and provide actionable experimental protocols to guide your selection process, ensuring your chosen method is not just adequate, but optimal for your research objectives.
Part 1: The Synthetic Receptor Approach: n-Tetradecylboronic Acid
Boronic acid-based sensors represent a triumph of synthetic design, mimicking the recognition capabilities of natural lectins.[1] These sensors operate on a principle of reversible covalent binding, offering a stable and reusable alternative to biological molecules.[2][3][4] The inclusion of an n-tetradecyl group, a 14-carbon alkyl chain, imparts unique physicochemical properties, primarily related to hydrophobicity and the potential for self-assembly into micelles or other supramolecular structures. This can create a localized microenvironment that enhances binding affinity and modulates the sensor's response.
Mechanism of Action: Reversible Diol Binding
The foundational principle of this method is the reaction between a boronic acid and a cis-1,2- or 1,3-diol, a structural feature ubiquitous in saccharides.[5][6] This interaction forms a stable five- or six-membered cyclic boronate ester.[7] The reaction is pH-dependent; upon saccharide binding, the pKa of the boronic acid is lowered, facilitating the formation of the anionic boronate ester.[5] This change in the electronic and structural properties of the boronic acid moiety is the key to signal transduction.
When the boronic acid is conjugated to a fluorophore, this binding event can modulate the fluorescence output through several mechanisms[8]:
-
Photoinduced Electron Transfer (PET): In the unbound state, an electron transfer from a donor (e.g., a tertiary amine) to the excited fluorophore quenches fluorescence. Saccharide binding to the boronic acid alters the electron density, inhibiting this PET process and "turning on" fluorescence.[9]
-
Internal Charge Transfer (ICT): Binding can change the electron-donating or -withdrawing properties of the boronic acid group, altering the ICT character of the fluorophore and causing a detectable shift in the emission wavelength or intensity.[5]
The long n-tetradecyl chain can promote the formation of aggregates or micelles in aqueous solutions. Within these structures, the boronic acid recognition sites can be pre-organized, potentially increasing the local concentration of the sensor and enhancing its sensitivity and selectivity for specific saccharides.
Figure 1: Mechanism of a PET-based boronic acid sensor.
Experimental Protocol: Fluorometric Detection with a Boronic Acid Sensor
This protocol describes a general procedure for quantifying a saccharide using a fluorescent n-tetradecylboronic acid-based sensor.
Causality Behind Choices:
-
Buffer Selection: The buffer pH is critical. Boronic acid-diol binding is most efficient at a pH slightly above the pKa of the boronic acid. A common choice is a phosphate or carbonate buffer in the pH 7.4-8.5 range to ensure physiological relevance and optimal binding.
-
Solvent: If the sensor has low aqueous solubility due to the long alkyl chain, a co-solvent like DMSO or methanol may be required to prepare the stock solution. The final concentration in the assay should be low enough to not interfere with the measurement.
-
Controls: A "no saccharide" control is essential to establish the baseline fluorescence of the sensor. A series of known saccharide concentrations is required to generate a standard curve for quantification.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the target saccharide (e.g., glucose, fructose) in deionized water.
-
Prepare a 1 mM stock solution of the n-tetradecylboronic acid sensor in an appropriate solvent (e.g., DMSO).
-
Prepare the assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Standard Curve Generation:
-
In a 96-well black microplate, add assay buffer to a final volume of 100 µL per well.
-
Create a serial dilution of the saccharide stock solution to generate a range of concentrations (e.g., 0 mM to 20 mM).
-
Add 1 µL of the sensor stock solution to each well for a final concentration of 10 µM. Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (0 mM saccharide) from all measurements.
-
Plot the background-subtracted fluorescence intensity against the saccharide concentration.
-
Fit the data to a suitable model (e.g., linear regression or a non-linear binding isotherm) to generate a standard curve. Use this curve to determine the concentration of unknown samples.
-
Figure 2: Workflow for boronic acid-based saccharide assay.
Part 2: The Biocatalytic Approach: Enzymatic Methods
Enzymatic assays are the gold standard for many applications, particularly in clinical diagnostics, due to their exceptional specificity and high sensitivity derived from catalytic signal amplification.[10] Unlike the broad recognition of boronic acids, enzymes typically recognize a single substrate with exquisite precision.
Mechanism of Action: Enzyme-Catalyzed Conversion
These methods do not detect the saccharide directly. Instead, they use one or more enzymes to convert the target saccharide in a reaction that produces a readily measurable product, such as hydrogen peroxide (H₂O₂) or NADPH.[11]
1. Glucose Oxidase (GOx) Method: This is a widely used method for glucose detection.[12] The process is a two-step cascade:
-
Step 1: Glucose oxidase specifically catalyzes the oxidation of β-D-glucose by molecular oxygen to produce D-glucono-1,5-lactone and hydrogen peroxide (H₂O₂).[13][14]
-
Step 2: The H₂O₂ produced is then used in a second reaction, catalyzed by horseradish peroxidase (HRP), to oxidize a chromogenic or fluorogenic substrate (e.g., Amplex Red, o-dianisidine), resulting in a colored or fluorescent product that is proportional to the initial glucose concentration.[15][16]
Figure 3: Reaction cascade for the Glucose Oxidase (GOx) assay.
2. Hexokinase (HK) Method: Considered a highly accurate reference method for glucose measurement, the hexokinase assay involves a coupled reaction pathway.[17]
-
Step 1: Hexokinase (HK) catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate (G6P) and ADP.
-
Step 2: The G6P is then specifically oxidized by the enzyme glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces nicotinamide adenine dinucleotide phosphate (NADP⁺) to NADPH.[18]
-
Detection: The rate of NADPH production is directly proportional to the glucose concentration and is measured by the increase in absorbance at 340 nm.
Figure 4: Coupled reaction pathway for the Hexokinase (HK) assay.
Experimental Protocol: Spectrophotometric Glucose Detection via Hexokinase Assay
This protocol provides a self-validating system for the precise measurement of glucose.
Causality Behind Choices:
-
Wavelength Selection: The 340 nm wavelength is chosen because it is the absorbance maximum for NADPH. NADP⁺ does not absorb significantly at this wavelength, providing a clean and direct measure of the reaction progress.
-
Reagent Order: The reaction is initiated by the addition of the sample containing glucose to a master mix that already contains the coupling enzyme (G6PDH) and substrates (ATP, NADP⁺). This ensures that any background reaction is complete before the specific, glucose-dependent reaction begins. Hexokinase is often added last to start the specific reaction.
-
Kinetic vs. Endpoint: The assay can be run in kinetic mode (measuring the rate of absorbance change) or endpoint mode (measuring total absorbance change after the reaction is complete). Kinetic analysis is often preferred as it is less susceptible to interference from substances that absorb at 340 nm but do not change over time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Triethanolamine, pH 7.6).
-
Prepare a reaction master mix in the assay buffer containing: 1 mM ATP, 0.8 mM NADP⁺, and 2 units/mL G6PDH.
-
Prepare a 10 units/mL solution of Hexokinase.
-
-
Assay Procedure:
-
In a clear, UV-transparent 96-well plate or cuvette, add 90 µL of the reaction master mix.
-
Add 10 µL of the sample (or glucose standard) to the master mix.
-
Incubate for 5 minutes at 25°C to allow for the mutarotation of glucose and to consume any endogenous G6P in the sample.
-
Measure the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding 5 µL of the Hexokinase solution.
-
Incubate for 15-30 minutes at 25°C or until the reaction is complete (absorbance is stable).
-
Measure the final absorbance at 340 nm (A_final).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_final - A_initial.
-
Generate a standard curve by plotting the ΔA for the glucose standards against their known concentrations.
-
Use the linear portion of the standard curve to determine the glucose concentration in the unknown samples.
-
Part 3: Head-to-Head Comparison
The decision between a boronic acid-based sensor and an enzymatic assay is driven entirely by the specific demands of the experiment.
| Feature | n-Tetradecylboronic Acid Method | Enzymatic Methods (GOx, HK) |
| Principle | Reversible covalent binding to cis-diols.[2][5][7] | Enzyme-catalyzed conversion of substrate.[11][19] |
| Selectivity | Broadly selective for diol-containing molecules. Generally, Fructose > Galactose > Glucose.[1] Selectivity can be engineered.[9][20] | Extremely high specificity for a single saccharide (e.g., β-D-glucose for GOx).[13][14] |
| Sensitivity | Moderate to high (µM to mM range typically). Can be enhanced by sensor design. | Very high (nM to µM range) due to catalytic signal amplification.[10][21] |
| Response Time | Fast (seconds to minutes), limited by binding kinetics. | Slower (minutes), limited by enzyme reaction rates. |
| Operating Conditions | pH-sensitive (typically requires alkaline pH). More tolerant to temperature variations. | Highly sensitive to pH and temperature. Requires specific optimal conditions. |
| Stability | High chemical and thermal stability, long shelf-life.[3][4] | Lower stability. Prone to denaturation and degradation. Limited shelf-life. |
| Interference | Susceptible to interference from other diol-containing compounds (e.g., other sugars, catechols). | Susceptible to enzyme inhibitors or compounds that interfere with the detection product (e.g., reducing agents interfering with H₂O₂ detection). |
| Application Scope | Continuous monitoring, sensing in non-biological matrices, detecting a range of saccharides.[22] | Gold standard for clinical diagnostics, quality control, and specific metabolite analysis.[12][17] |
Expert Insights: Making the Right Choice
-
Choose n-Tetradecylboronic Acid when:
-
Your goal is to detect a range of saccharides or a specific saccharide for which no enzyme is available.
-
The application requires long-term stability or continuous monitoring, such as in implantable sensors or industrial process control.[3]
-
The sample matrix contains known enzyme inhibitors or is subject to harsh conditions (e.g., non-physiological pH, high temperature) that would denature an enzyme.
-
You are developing sensors for non-aqueous or lipid-rich environments where the n-tetradecyl chain can be advantageous.
-
-
Choose Enzymatic Methods when:
-
You require the unequivocal and quantitative detection of a single, specific saccharide (most commonly, glucose) in a complex biological mixture.[10][15]
-
The highest possible sensitivity is paramount for your research, such as detecting trace amounts of a metabolite in cell culture media or biological fluids.
-
You are working within a well-defined, controlled system (e.g., clinical laboratory, standard research assay) where buffer conditions can be optimized for enzyme activity.
-
Conclusion
The field of saccharide detection is not a matter of a single "best" method, but of a spectrum of tools suited for different challenges. n-Tetradecylboronic acid and other synthetic sensors offer robustness, versatility, and the potential for continuous, real-time measurement, making them ideal for emerging applications in materials science and long-term monitoring. Conversely, enzymatic methods provide unparalleled specificity and sensitivity, cementing their role as the definitive standard for clinical diagnostics and countless life science research applications where accuracy for a single analyte is non-negotiable. By understanding the fundamental principles and practical trade-offs detailed in this guide, you can confidently select and implement the methodology that will yield the most accurate and reliable data for your specific scientific inquiry.
References
-
Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. [Link]
-
Li, G., et al. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Analytical and Bioanalytical Chemistry. [Link]
-
Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors. [Link]
-
Li, Y., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
-
Li, Y., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
-
Soranzo, T., et al. (2022). Electrochemical Biosensing of Glucose Based on the Enzymatic Reduction of Glucose. Sensors, 22(19), 7105. [Link]
-
Wu, X., et al. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032-8048. [Link]
-
Siddiqui, A. A., & Nanda, S. (2023). Hexokinase Method. StatPearls. [Link]
-
Pine Research Instrumentation. (n.d.). Electrochemical-Enzymatic Determination of Glucose in Beverages. Pine Research. [Link]
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Llopis-Lorente, A., et al. (2023). Versatile Product Detection via Coupled Assays for Ultrahigh-Throughput Screening of Carbohydrate-Active Enzymes in Microfluidic Droplets. ACS Catalysis, 13(15), 10325–10336. [Link]
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Nájera, S. (2019). Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. University of Birmingham eTheses. [Link]
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Kim, J., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Chemosensors, 11(2), 114. [Link]
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Liu, Z., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8610–8620. [Link]
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A Comparative Guide to the Spectroscopic Analysis of n-Tetradecylboronic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
n-Tetradecylboronic acid, with its long alkyl chain, presents unique opportunities and challenges in the study of boronic acid interactions, particularly in the context of saccharide recognition and membrane transport. Its hydrophobic nature significantly influences its aggregation behavior and complexation kinetics, making a multi-faceted spectroscopic approach essential for a comprehensive understanding. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) in the analysis of n-Tetradecylboronic acid complexes, providing field-proven insights and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nucleus for Structural Insights
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of n-Tetradecylboronic acid complexes in solution. It provides detailed information on the connectivity of atoms, the coordination state of the boron center, and the dynamics of complex formation.
¹H and ¹³C NMR: Characterizing the Ligand and its Environment
¹H and ¹³C NMR are fundamental for confirming the structure of n-Tetradecylboronic acid and observing changes upon complexation.
-
¹H NMR Spectroscopy : The long alkyl chain of n-Tetradecylboronic acid will show characteristic signals in the upfield region of the spectrum. The terminal methyl group (CH₃) will appear as a triplet around 0.88 ppm, while the numerous methylene groups (CH₂) will present as a broad multiplet between 1.25 and 1.60 ppm. The methylene group alpha to the boron atom is expected to be deshielded and will appear further downfield. Upon complexation with a diol, such as a saccharide, shifts in the protons of the diol moiety are indicative of binding. Protons adjacent to the binding site will experience a change in their chemical environment, leading to observable shifts.
-
¹³C NMR Spectroscopy : Similar to ¹H NMR, the ¹³C spectrum will be dominated by signals from the long alkyl chain. The carbons of the alkyl chain will resonate in the 14-32 ppm range. The carbon atom directly bonded to the boron atom will have a characteristic chemical shift that is sensitive to the coordination state of the boron. Upon formation of a boronate ester, a downfield shift of the carbons of the diol involved in the complex is typically observed.
Comparative Insight: Alkyl vs. Aryl Boronic Acids
In contrast to aromatic boronic acids, such as phenylboronic acid, which show distinct signals in the aromatic region (7-8 ppm in ¹H NMR), n-Tetradecylboronic acid's ¹H NMR is dominated by aliphatic signals. This can be advantageous as it avoids spectral overlap with aromatic protons of certain analytes or in complex biological media. However, the lack of a chromophore in the alkyl chain means that changes in the electronic environment upon complexation are primarily observed through shifts in the analyte's signals or via ¹¹B NMR.
¹¹B NMR: A Direct Window into Boron Coordination
¹¹B NMR is an indispensable technique for studying boronic acid complexes as it directly probes the boron nucleus, providing unambiguous information about its coordination state. Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance), with ¹¹B being the more sensitive and commonly observed nucleus.[1][2]
-
Trigonal vs. Tetrahedral Boron : The chemical shift of the ¹¹B nucleus is highly sensitive to its geometry.
-
Trigonal (sp² hybridized) boronic acid : The free n-Tetradecylboronic acid will exhibit a broad signal in the range of δ = 28-33 ppm .[3]
-
Tetrahedral (sp³ hybridized) boronate ester : Upon complexation with a diol to form a cyclic boronate ester, the boron atom becomes tetracoordinate. This results in a significant upfield shift to the range of δ = 5-15 ppm .[3][4] This clear differentiation makes ¹¹B NMR an excellent tool for monitoring the extent of complexation.
-
Experimental Protocol: ¹¹B NMR Analysis of n-Tetradecylboronic Acid-Saccharide Complexation
-
Sample Preparation :
-
Dissolve a known concentration of n-Tetradecylboronic acid (e.g., 10 mM) in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆). Due to the hydrophobic nature of the alkyl chain, co-solvents may be necessary for aqueous studies.
-
Prepare a stock solution of the saccharide of interest (e.g., glucose or fructose) in the same deuterated solvent system.
-
In a quartz NMR tube (to avoid background signals from borosilicate glass), mix the n-Tetradecylboronic acid solution with incremental amounts of the saccharide solution.[1]
-
-
Data Acquisition :
-
Acquire ¹¹B NMR spectra at a constant temperature on a spectrometer equipped with a broadband probe.
-
Use a relaxation delay of at least 1 second to ensure quantitative measurements.
-
Reference the spectra to an external standard, such as BF₃·OEt₂ (δ = 0 ppm).
-
-
Data Analysis :
-
Integrate the signals corresponding to the free trigonal boronic acid and the complexed tetrahedral boronate ester.
-
The ratio of the integrals provides a quantitative measure of the complexation at each saccharide concentration, allowing for the determination of binding constants.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Clues to Complex Formation
FTIR spectroscopy provides valuable information about the functional groups present in a molecule and how their vibrational modes are affected by intermolecular interactions. For n-Tetradecylboronic acid, FTIR is particularly useful for observing the B-O and O-H stretching and bending vibrations that are directly involved in complexation.
Characteristic Vibrational Bands:
-
O-H Stretching : A broad band in the region of 3200-3550 cm⁻¹ corresponds to the hydrogen-bonded O-H groups of the boronic acid. Upon formation of a boronate ester, the intensity and position of this band will change.[5]
-
B-O Stretching : The asymmetric B-O stretching vibration of the trigonal boronic acid appears as a strong band around 1350-1400 cm⁻¹.[6] When a tetrahedral boronate ester is formed, this band shifts to a lower frequency, typically in the 1300-1350 cm⁻¹ region.
-
C-H Stretching : The long alkyl chain of n-Tetradecylboronic acid will give rise to strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region.[5] While not directly involved in complexation, these peaks are characteristic of the molecule.
Comparative Insight: Sensitivity to Hydrogen Bonding
FTIR is highly sensitive to hydrogen bonding. In the solid state, n-Tetradecylboronic acid is likely to form hydrogen-bonded dimers or oligomers. The O-H and B-O stretching frequencies will be sensitive to these interactions. When complexed with a polyol like a saccharide, new hydrogen bonding networks are formed, which can be monitored by changes in the FTIR spectrum.
Experimental Protocol: FTIR Analysis using KBr Pellets
Due to the waxy, solid nature of n-Tetradecylboronic acid, the KBr pellet method is a suitable sample preparation technique.
-
Sample Preparation :
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water, which has strong IR absorption bands.[7]
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of n-Tetradecylboronic acid or its complex into a fine powder.[8][9]
-
Add approximately 100-200 mg of the dry KBr powder and gently mix to ensure a homogenous dispersion of the sample within the KBr matrix.[7]
-
-
Pellet Formation :
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric or matrix-related absorptions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Indirect Monitoring of Complexation
Unlike arylboronic acids, which possess a phenyl ring that acts as a chromophore, n-Tetradecylboronic acid does not have a significant UV-Vis absorption profile in the accessible wavelength range. However, UV-Vis spectroscopy can be employed indirectly to study its complexation with diols through the use of a competitive binding assay with a chromophoric reporter molecule, such as Alizarin Red S (ARS).[10]
The principle of this assay is that ARS, which contains a diol moiety, complexes with the boronic acid, resulting in a distinct color change and a shift in its UV-Vis spectrum. When a competing diol, such as a saccharide, is introduced, it displaces the ARS from the boronic acid, causing the spectrum to revert towards that of free ARS. By monitoring these spectral changes, the binding affinity of the saccharide for the boronic acid can be determined.
Comparative Insight: Alkylboronic Acids Exhibit Stronger Diol Binding
Studies have shown that alkylboronic acids generally form more stable esters with diols compared to arylboronic acids.[11] This suggests that n-Tetradecylboronic acid may exhibit a higher affinity for saccharides than its aromatic counterparts, a factor that is important in the design of sensors and delivery systems.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of n-Tetradecylboronic acid and its complexes, as well as for obtaining structural information through fragmentation analysis.
Ionization Techniques:
-
Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for analyzing boronic acid complexes.[12] It typically produces protonated molecules [M+H]⁺ or adducts with solvent molecules or salts. For n-Tetradecylboronic acid, due to its long alkyl chain, adducts with alkali metals, such as [M+Na]⁺, may also be observed. The low fragmentation associated with ESI is advantageous for determining the molecular weight of the intact complex.[13][14]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI can also be used, particularly for less soluble compounds. A challenge with boronic acids in MS is their tendency to dehydrate and form cyclic boroxines (trimers). This can be overcome by derivatizing the boronic acid with a diol, such as 2,5-dihydroxybenzoic acid (DHB), which can also serve as the MALDI matrix.[15]
Fragmentation Analysis:
In tandem mass spectrometry (MS/MS), the molecular ion of n-Tetradecylboronic acid can be fragmented to yield structural information. A characteristic fragmentation pattern for long-chain alkanes is the loss of successive CₙH₂ₙ₊₁ units.[3][16] For n-Tetradecylboronic acid, the fragmentation of the alkyl chain would produce a series of peaks separated by 14 Da (the mass of a CH₂ group).
Sample Preparation for Mass Spectrometry:
Proper sample preparation is crucial for obtaining high-quality mass spectra, especially for hydrophobic molecules like n-Tetradecylboronic acid.[17][18]
-
Dissolution : Dissolve the sample in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).
-
Purification : If necessary, purify the sample to remove salts and other contaminants that can suppress ionization. Solid-phase extraction (SPE) with a C18 cartridge can be effective for desalting.
-
Concentration : Adjust the sample concentration to the optimal range for the mass spectrometer.
Summary and Comparative Overview
The following table summarizes the key applications and comparative advantages of each spectroscopic technique for the analysis of n-Tetradecylboronic acid complexes.
| Spectroscopic Technique | Information Obtained | Advantages for n-Tetradecylboronic Acid | Limitations |
| ¹H & ¹³C NMR | Structural confirmation, ligand environment | Clear aliphatic signals, no aromatic interference | Indirect observation of complexation through ligand shifts |
| ¹¹B NMR | Boron coordination state (trigonal vs. tetrahedral) | Direct and quantitative measure of complexation | Requires quartz NMR tubes for optimal results |
| FTIR | Functional group analysis, hydrogen bonding | Sensitive to changes in B-O and O-H vibrations | Can be difficult to interpret in complex mixtures |
| UV-Vis | Indirectly measures binding affinity | Useful for comparative studies with a reporter molecule | No intrinsic chromophore in n-tetradecylboronic acid |
| Mass Spectrometry | Molecular weight, fragmentation patterns | Accurate mass determination, structural clues from fragmentation | Potential for boroxine formation, requires careful sample prep |
Conclusion
A comprehensive spectroscopic analysis of n-Tetradecylboronic acid complexes requires a synergistic approach, leveraging the strengths of multiple techniques. ¹¹B NMR provides the most direct and quantitative measure of complex formation by unequivocally distinguishing between the trigonal boronic acid and the tetrahedral boronate ester. ¹H and ¹³C NMR are essential for structural confirmation and for observing the effects of complexation on the ligand. FTIR offers valuable insights into the vibrational changes associated with binding and hydrogen bonding. While lacking an intrinsic chromophore, UV-Vis spectroscopy can be a powerful tool for comparative binding studies using a reporter assay. Finally, mass spectrometry provides definitive molecular weight information and structural details through fragmentation analysis. By judiciously applying these spectroscopic methods, researchers can gain a detailed understanding of the structure, dynamics, and reactivity of n-Tetradecylboronic acid complexes, paving the way for their application in drug development and materials science.
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A Senior Application Scientist's Guide to Boronic Acid-Based Sensors: A Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of molecular recognition and sensing, boronic acid-based sensors have emerged as a versatile and powerful tool for the detection of a wide array of biologically significant molecules. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols has positioned them at the forefront of sensor development for carbohydrates, glycoproteins, catecholamines, and reactive oxygen species.[1][2][3] This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of different boronic acid-based sensors, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Core Principle: The Boronic Acid-Diol Interaction
The fundamental mechanism underpinning all boronic acid-based sensors is the reversible formation of a cyclic boronate ester with a diol-containing analyte. This interaction is pH-dependent, with the boronic acid existing in equilibrium between a neutral trigonal planar form (sp²) and an anionic tetrahedral form (sp³).[1] The anionic form exhibits a significantly higher affinity for diols. Consequently, the binding efficiency is intrinsically linked to the pKa of the boronic acid and the pH of the medium.[1] This dynamic equilibrium is the cornerstone of their application in sensing, as the binding event can be transduced into a measurable optical or electrochemical signal.
Types of Boronic Acid-Based Sensors: A Comparative Overview
Boronic acid-based sensors can be broadly categorized into two main classes based on their signal transduction mechanism: fluorescent and electrochemical sensors.
Fluorescent Boronic Acid Sensors
Fluorescent sensors are the most extensively studied class, owing to their high sensitivity and the diverse range of available signaling mechanisms.[2][3] The binding of a diol to the boronic acid moiety induces a change in the fluorescence properties of an appended fluorophore.
Signaling Mechanisms:
-
Photoinduced Electron Transfer (PET): In many designs, a tertiary amine is positioned in proximity to the fluorophore. In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of the fluorophore through PET. Upon binding a diol, the boron atom becomes more electron-deficient, which can inhibit the PET process and lead to an increase in fluorescence intensity.[4]
-
Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be modulated by the boronic acid. Diol binding alters the electron density around the boron atom, which in turn affects the ICT state of the fluorophore, resulting in a shift in the emission wavelength or a change in fluorescence intensity.
-
Aggregation-Induced Emission (AIE): Some sensors utilize AIE-active fluorophores. The binding of the analyte can induce aggregation of the sensor molecules, leading to a significant enhancement of fluorescence.[5]
Performance Comparison of Fluorescent Glucose Sensors:
| Sensor Type | Analyte | Detection Limit (LOD) | Binding Constant (K_a) | Key Features & Limitations | Reference |
| Monoboronic Acid | Glucose | ~1.37 µM | 7.1 x 10² M⁻¹ | Generally higher affinity for fructose than glucose. Performance is highly pH-dependent. | [6] |
| Diboronic Acid | Glucose | 21.5 mg/dL (~1.2 mM) | 3981 M⁻¹ | Improved selectivity for glucose over other monosaccharides due to ditopic binding. | [7][8] |
| AIE-based Sensor | Sialic Acid | - | ~327.8 M⁻¹ | "Turn-on" fluorescence upon binding, reducing background noise. | [5] |
Note: Direct comparison of K_a values should be done with caution as they are highly dependent on the experimental conditions (e.g., pH, solvent).
Electrochemical Boronic Acid Sensors
Electrochemical sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and integration into portable devices.[1][4] The binding event is transduced into a change in an electrochemical signal, such as current, potential, or impedance.
Signaling Mechanisms:
-
Redox-Active Boronic Acids: Boronic acid derivatives incorporating a redox-active moiety (e.g., ferrocene) can be used. The binding of a diol alters the redox potential of the active group, which can be measured using techniques like cyclic voltammetry.[1][4]
-
Impedimetric Sensing: The sensor is fabricated by immobilizing boronic acid receptors on an electrode surface. The binding of the analyte to the surface changes the local impedance, which can be measured by electrochemical impedance spectroscopy (EIS).[9]
-
Conductivity-Based Sensing: For sensors based on conductive polymers, the binding of an analyte can modulate the conductivity of the polymer, leading to a measurable change in current.
Performance Comparison of Electrochemical Dopamine Sensors:
| Sensor Type | Analyte | Detection Limit (LOD) | Linear Range | Key Features & Limitations | Reference |
| Poly(aniline boronic acid) | Dopamine | 14 nM | 20 nM - 1 µM | Non-oxidative detection, good selectivity against ascorbic acid. | [10] |
| Boronic Acid-Functionalized Graphene | Dopamine | 2.5 x 10⁻⁹ M | 5 x 10⁻⁹ - 1.2 x 10⁻⁶ M | High sensitivity due to the large surface area of graphene. | |
| Boronic Acid-Modified Electrode | Dopamine | - | 10⁻⁴ - 10⁻² M | Can be selective but may have a narrower linear range at physiological pH. | [11] |
Enhancing Performance: Key Strategies and Considerations
The performance of boronic acid-based sensors can be significantly influenced by several factors. A deep understanding of these factors is crucial for designing and selecting the optimal sensor for a specific application.
Monoboronic vs. Diboronic Acids: The Quest for Selectivity
A significant challenge in the field is achieving high selectivity for a specific target analyte, especially when it is present in a complex mixture of structurally similar molecules. For instance, many monoboronic acid-based glucose sensors exhibit a higher affinity for fructose, which can be a major interferent in biological samples.[7]
To address this, diboronic acid sensors have been developed. These sensors feature two boronic acid moieties connected by a linker. The spatial arrangement of the two boronic acid groups can be tailored to create a "molecular cleft" that preferentially binds to the specific diol arrangement of the target molecule, such as glucose.[7][12] This ditopic binding significantly enhances the selectivity for glucose over other monosaccharides.[12][13][14]
Experimental Protocols: A Guide to Performance Evaluation
To objectively compare the performance of different boronic acid-based sensors, a standardized set of experimental protocols is essential.
Protocol 1: Determination of Sensitivity (Detection Limit)
This protocol outlines the steps to determine the limit of detection (LOD) of a fluorescent boronic acid sensor.
Materials:
-
Boronic acid-based fluorescent sensor stock solution (e.g., 1 mM in DMSO)
-
Analyte stock solution (e.g., 1 M glucose in buffer)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a series of analyte dilutions: Serially dilute the analyte stock solution in the buffer to create a range of concentrations that are expected to encompass the sensor's dynamic range.
-
Prepare sensor-analyte mixtures: In separate cuvettes, add a fixed concentration of the sensor (e.g., 10 µM) to each of the analyte dilutions. Ensure the final volume is consistent.
-
Incubation: Allow the mixtures to equilibrate for a predetermined time (e.g., 10 minutes) at a constant temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths for the sensor.
-
Data Analysis: Plot the fluorescence intensity as a function of the analyte concentration. The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank (sensor solution without analyte) and S is the slope of the linear portion of the calibration curve.[15]
Protocol 2: Evaluation of Selectivity
This protocol describes how to assess the selectivity of a sensor against common interferents.
Materials:
-
Boronic acid-based sensor
-
Target analyte solution
-
Solutions of potential interfering substances (e.g., for a glucose sensor, fructose, galactose, ascorbic acid, uric acid) at physiologically relevant concentrations.
-
The same instrumentation as in Protocol 1.
Procedure:
-
Measure the response to the target analyte: Prepare a solution of the sensor with the target analyte at a specific concentration and measure the signal (fluorescence or electrochemical).
-
Measure the response to interferents: Prepare solutions of the sensor with each of the interfering substances at concentrations typically found in the intended sample matrix. Measure the signal for each.
-
Measure the response in a mixture: Prepare a solution containing the sensor, the target analyte, and the interfering substances. Measure the signal.
-
Data Analysis: Compare the signal generated by the target analyte with the signals generated by the interfering substances. A highly selective sensor will show a significantly larger response to the target analyte than to the interferents. The response in the mixture should be close to the response of the target analyte alone.
Visualizing the Workflow:
Below is a diagram illustrating the general workflow for evaluating the performance of a boronic acid-based sensor.
Caption: General workflow for evaluating boronic acid-based sensor performance.
Signaling Pathways: A Closer Look
To better understand the underlying principles, let's visualize the signaling mechanism of a PET-based fluorescent boronic acid sensor.
Caption: Photoinduced Electron Transfer (PET) signaling mechanism in a fluorescent boronic acid sensor.
Conclusion and Future Perspectives
Boronic acid-based sensors represent a mature yet continually evolving field of chemical sensing. The strategic design of the sensor molecule, particularly the choice between monoboronic and diboronic acid scaffolds, is paramount in achieving the desired selectivity and sensitivity. While fluorescent sensors offer exceptional sensitivity, electrochemical platforms provide a promising avenue for the development of robust, portable, and low-cost analytical devices.
Future advancements in this area will likely focus on the development of sensors with even higher selectivity for complex biological targets, improved performance in challenging biological matrices, and the integration of these sensors into continuous monitoring systems for personalized medicine and point-of-care diagnostics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to critically evaluate and compare the performance of existing and novel boronic acid-based sensors, ultimately accelerating their translation from the laboratory to real-world applications.
References
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Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
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Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]
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Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central. [Link]
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Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
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Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
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Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC - NIH. [Link]
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Recent Progress in Diboronic-Acid-Based Glucose Sensors. ResearchGate. [Link]
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Selective Amine Recognition: Development of a Chemosensor for Dopamine and Norepinephrine. Organic Letters - ACS Publications. [Link]
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Polymeric membrane sensors with boronic acid functionalized boron dipyrromethene for selective measurement of dopamine. Request PDF - ResearchGate. [Link]
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Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. ResearchGate. [Link]
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A Simple, Rapid, Fluorometric Assay for Dopamine by In Situ Reaction of Boronic Acids and cis-Diol. PMC - NIH. [Link]
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Scheme 2. (a) Mechanism of dopamine detection by boronic acid... ResearchGate. [Link]
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A sensing approach for dopamine determination by boronic acid-functionalized molecularly imprinted graphene quantum dots composite. INIS-IAEA. [Link]
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Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH2@B(OH)2. PubMed. [Link]
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Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews (RSC Publishing). [Link]
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Boronic acid sensors with double recognition sites: a review. Analyst (RSC Publishing). [Link]
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Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. NIH. [Link]
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A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. NIH. [Link]
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A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. RSC Publishing. [Link]
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A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. PMC - NIH. [Link]
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Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. PMC - PubMed Central. [Link]
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Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. MDPI. [Link]
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Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. NIH. [Link]
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Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. RSC Publishing. [Link]
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High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. RSC Publishing. [Link]
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Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega - ACS Publications. [Link]
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Electrochemical sensing using boronic acids. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Characterization of n-Tetradecylboronic Acid by NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical entities is paramount. n-Tetradecylboronic acid, a long-chain alkylboronic acid, presents unique characterization challenges and opportunities due to its amphiphilic nature. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive characterization of this compound, grounded in field-proven insights and supported by predictive experimental data.
Introduction to n-Tetradecylboronic Acid and its Analytical Significance
n-Tetradecylboronic acid [C₁₄H₃₁BO₂], with a molecular weight of 242.21 g/mol , is a member of the boronic acid family, compounds of significant interest in organic synthesis, sensor development, and medicinal chemistry. Its long fourteen-carbon alkyl chain imparts significant lipophilicity, while the boronic acid moiety provides a handle for specific chemical interactions and derivatization. Accurate and unambiguous characterization is the bedrock of its reliable application. This guide will navigate the nuances of employing NMR and MS to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For n-tetradecylboronic acid, ¹H, ¹³C, and ¹¹B NMR are the most informative techniques.
The "Why" Behind Experimental Choices in NMR
The selection of an appropriate deuterated solvent is the first critical decision in NMR sample preparation. For n-tetradecylboronic acid, its long alkyl chain dictates solubility in nonpolar solvents. Deuterated chloroform (CDCl₃) is a common choice, offering good solubility and a clean spectral window. However, the acidic nature of the boronic acid protons can lead to exchange with residual protons in the solvent, sometimes resulting in broad signals. In such cases, aprotic polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous, as the hydroxyl protons of the boronic acid are more likely to exchange with residual water in the solvent, leading to a distinct, albeit broad, signal.
Sample concentration is another key parameter. For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. However, for the less sensitive ¹³C nucleus, a higher concentration of 20-50 mg/mL is often necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.
Predicted ¹H NMR Spectral Data for n-Tetradecylboronic Acid
The following table summarizes the predicted ¹H NMR chemical shifts for n-tetradecylboronic acid. This data provides a roadmap for what to expect in an experimental spectrum.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C14) | 0.88 | Triplet | 3H |
| -(CH₂)₁₁- (C3-C13) | 1.25 | Multiplet | 22H |
| -CH₂- (C2) | 1.55 | Quintet | 2H |
| B-CH₂- (C1) | 0.80 | Triplet | 2H |
| B(OH)₂ | 4.5-6.5 (variable) | Broad Singlet | 2H |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of n-tetradecylboronic acid is dominated by signals from the long alkyl chain. The terminal methyl group (C14) is expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene group. The bulk of the methylene groups (C3-C13) will overlap to form a large, broad multiplet centered around 1.25 ppm. The methylene group beta to the boron atom (C2) is slightly deshielded and is predicted to appear as a quintet around 1.55 ppm. The methylene group directly attached to the boron atom (C1) is expected to be a triplet at approximately 0.80 ppm. The two hydroxyl protons on the boron atom will likely appear as a broad singlet in a variable region of the spectrum (typically 4.5-6.5 ppm), and its intensity and position can be highly dependent on the solvent, concentration, and water content.
Predicted ¹³C NMR Spectral Data for n-Tetradecylboronic Acid
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (C14) | 14.1 |
| -(CH₂)₁₀- (C4-C13) | 22.7 - 31.9 |
| -CH₂- (C3) | 29.7 |
| -CH₂- (C2) | 24.5 |
| B-CH₂- (C1) | ~20 (broad) |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the alkyl chain. The terminal methyl carbon (C14) is the most shielded and appears at the highest field (lowest ppm value), around 14.1 ppm. The series of methylene carbons in the middle of the chain (C4-C13) will have very similar chemical shifts, appearing in the range of 22.7 to 31.9 ppm. The methylene carbons closer to the boron atom (C2 and C3) will have slightly different chemical shifts due to the influence of the boron. The carbon directly attached to the boron atom (C1) is expected to be a broad signal around 20 ppm due to quadrupolar relaxation of the boron nucleus.
¹¹B NMR: The Boron-Specific Probe
¹¹B NMR is a highly specific technique for characterizing boronic acids. The chemical shift of the boron atom is sensitive to its coordination state and the electronic environment. For n-tetradecylboronic acid, a single, relatively broad peak is expected in the range of δ 28-33 ppm in CDCl₃, characteristic of a trigonal planar boronic acid.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For a long-chain alkylboronic acid, a combination of soft ionization techniques like Electrospray Ionization (ESI) and more energetic methods like Electron Ionization (EI) can provide a comprehensive picture.
Causality in Ionization Method Selection
The choice of ionization technique is critical for obtaining meaningful mass spectral data.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for determining the molecular weight of n-tetradecylboronic acid. In positive ion mode, the protonated molecule [M+H]⁺ (m/z 243.25) or adducts with sodium [M+Na]⁺ (m/z 265.23) or potassium [M+K]⁺ (m/z 281.22) are expected to be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 241.23) would be the primary ion. ESI is less likely to cause extensive fragmentation, making it the method of choice for accurate mass determination.
-
Electron Ionization (EI): This higher-energy technique induces significant fragmentation, providing a characteristic "fingerprint" of the molecule. While the molecular ion (M⁺˙ at m/z 242.24) may be weak or absent for a long-chain alkane, the fragmentation pattern of the alkyl chain is highly informative.
Predicted Mass Spectrum Fragmentation of n-Tetradecylboronic Acid (EI)
The fragmentation of n-tetradecylboronic acid in EI-MS is expected to be dominated by cleavage of the long alkyl chain. This results in a series of characteristic carbocation fragments separated by 14 Da (the mass of a CH₂ group).[1]
| m/z | Proposed Fragment | Notes |
| 242 | [C₁₄H₃₁BO₂]⁺˙ | Molecular Ion (may be low abundance) |
| 225 | [M - OH]⁺ | Loss of a hydroxyl group |
| 199 | [C₁₄H₂₉]⁺ | Loss of B(OH)₂ |
| 185, 171, 157, 143, 129, 115, 101, 87, 73, 59, 45 | [CₙH₂ₙ₊₁]⁺ | Characteristic alkyl chain fragmentation |
| 43 | [BO]⁺ | Boron monoxide fragment |
| 59 | [BO₂]⁻ | Boron dioxide fragment (in negative ion mode)[2] |
Interpretation of the Mass Spectrum:
The EI mass spectrum will likely show a series of peaks corresponding to the sequential loss of CH₂ units from the alkyl chain, a hallmark of long-chain alkanes.[1] The presence of boron-containing fragments, such as [BO]⁺, can further confirm the identity of the compound. The observation of the molecular ion, even at low intensity, is crucial for confirming the molecular weight.
Comparative Analysis: NMR vs. Mass Spectrometry
| Technique | Strengths | Limitations | Best For |
| NMR (¹H, ¹³C, ¹¹B) | - Provides detailed structural connectivity. - Non-destructive. - Quantitative analysis is possible. | - Lower sensitivity than MS. - Requires soluble samples. - Can be time-consuming for complex molecules. | - Unambiguous structure elucidation. - Purity assessment. - Studying dynamic processes in solution. |
| Mass Spectrometry (ESI, EI) | - High sensitivity (sub-picomole). - Provides accurate molecular weight. - Fragmentation patterns give structural clues. | - Destructive technique. - Isomers can be difficult to distinguish. - Ionization efficiency can vary significantly. | - Molecular weight determination. - Identification of components in a mixture (with chromatography). - High-throughput screening. |
Experimental Protocols
NMR Sample Preparation Protocol
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) based on the solubility of n-tetradecylboronic acid and the desired information.
-
Sample Weighing: Accurately weigh 5-10 mg of n-tetradecylboronic acid for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the desired spectra (¹H, ¹³C, ¹¹B).
Mass Spectrometry Sample Preparation Protocol (ESI)
-
Stock Solution Preparation: Prepare a stock solution of n-tetradecylboronic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Infusion: Introduce the working solution directly into the ESI source of the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).
Visualizing the Characterization Workflow
Caption: Workflow for the characterization of n-tetradecylboronic acid.
Visualizing Mass Spectrometry Fragmentation
Sources
A Comparative Guide to the Cross-Reactivity of n-Tetradecylboronic Acid with Common Diols
For researchers, scientists, and drug development professionals, boronic acids represent a versatile class of molecules capable of reversible covalent interactions with 1,2- and 1,3-diols. This unique binding property has positioned them at the forefront of innovations in glucose sensing, drug delivery, and biomaterial design.[1][2][3] n-Tetradecylboronic acid (TD-BA), with its long hydrophobic alkyl chain, presents distinct characteristics that merit a detailed examination of its binding selectivity.
This guide provides an in-depth comparison of the cross-reactivity of n-Tetradecylboronic acid with a range of biologically and chemically relevant diols. We will explore the fundamental principles governing this interaction, present a robust experimental framework for quantifying binding affinities, and analyze the expected selectivity profile of TD-BA, offering insights into its potential applications.
The Fundamental Chemistry of Boronic Acid-Diol Interactions
The interaction between a boronic acid and a diol is a dynamic equilibrium process that is highly dependent on pH.[4] The boronic acid exists in two forms: a neutral, trigonal planar form, and an anionic, tetrahedral boronate form. The tetrahedral form is the more Lewis acidic species that actively binds with diols to form a stable cyclic boronate ester.[4][5] The pKa of the boronic acid—the pH at which the trigonal and tetrahedral forms are in equal concentration—is therefore a critical parameter. Aryl boronic acids are generally more acidic than alkyl boronic acids.[6] For TD-BA, an alkylboronic acid, a higher pKa is expected, suggesting that efficient diol binding will occur at a more alkaline pH.
The structure of the diol itself is paramount in determining binding affinity. Key factors include:
-
Stereochemistry: Cis-diols, particularly those constrained in a favorable conformation like the hydroxyl groups on a furanose ring, exhibit significantly higher affinity than trans-diols.[1][7]
-
Ring Strain: The formation of five-membered boronate ester rings is generally more favorable than six-membered rings.
-
Diol Acidity: The pKa of the diol also influences the overall equilibrium of the binding reaction.[2]
This explains the well-documented high affinity of many boronic acids for D-fructose, which has a significant population of the β-D-fructofuranose isomer (around 25% in solution) presenting an ideal cis-diol arrangement.[1][7] In contrast, D-glucose exists predominantly in pyranose forms, with its most favorable furanose isomer being present at only about 0.14%, leading to much weaker binding.[1][7]
Visualizing the Binding Mechanism
The equilibrium between the boronic acid forms and the subsequent reaction with a diol is a cornerstone of its function.
Caption: Boronic acid equilibrium and diol binding pathway.
A Framework for Comparative Analysis: The Alizarin Red S (ARS) Assay
To quantitatively assess the cross-reactivity of n-Tetradecylboronic acid, a competitive binding assay using Alizarin Red S (ARS) is the gold standard.[1][2][8] ARS is a catechol-containing dye that binds to boronic acids, resulting in a significant increase in its fluorescence intensity.[1][2][9] When a competing diol is introduced, it displaces ARS, leading to a measurable decrease in fluorescence. This allows for the determination of the binding constant (Keq) for the boronic acid-diol interaction.[1][2]
Experimental Protocol: ARS Competitive Displacement Assay
This protocol outlines the steps to determine the association constants of TD-BA with various diols.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of n-Tetradecylboronic acid in DMSO or a suitable organic solvent due to its hydrophobicity.
-
Prepare a 1 mM stock solution of Alizarin Red S in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare 1 M stock solutions of each diol to be tested (e.g., D-fructose, D-glucose, D-galactose, catechol, ethylene glycol) in the same aqueous buffer.
-
-
Determination of KARS (TD-BA and ARS Binding Constant):
-
In a 96-well microplate, add a constant concentration of ARS (e.g., 5 µM).
-
Titrate increasing concentrations of the TD-BA stock solution into the wells.
-
Measure the fluorescence intensity (e.g., λex = 460 nm, λem = 600 nm) after a brief incubation period.
-
Plot the change in fluorescence against the TD-BA concentration and fit the data to a suitable binding isotherm to calculate KARS.[2]
-
-
Competitive Binding Assay:
-
Prepare a solution containing fixed concentrations of TD-BA and ARS, optimized from the previous step to give a strong fluorescent signal (e.g., 100 µM TD-BA and 5 µM ARS).
-
In a 96-well plate, add this TD-BA/ARS complex solution to each well.
-
Titrate increasing concentrations of the diol stock solutions into the wells.
-
Measure the decrease in fluorescence intensity after incubation.
-
Calculate the apparent boronic acid-diol association constant (Keq) using the established equations that relate the fluorescence decrease to the displacement of ARS by the diol.[2][8]
-
Visualizing the Experimental Workflow
The competitive assay follows a logical progression from initial complex formation to competitive displacement.
Caption: Workflow for the Alizarin Red S competitive binding assay.
Expected Cross-Reactivity Profile of n-Tetradecylboronic Acid
While specific experimental data for TD-BA is not widely published, a predicted reactivity profile can be constructed based on established structure-reactivity relationships for other boronic acids.[1][3][10] The long alkyl chain is not expected to fundamentally alter the intrinsic preference for certain diol structures but may influence the overall binding behavior due to steric effects or aggregation in aqueous media.
Table 1: Predicted Comparative Binding Affinities of n-Tetradecylboronic acid (TD-BA) with Various Diols at pH 7.4
| Diol Analyte | Diol Class | Key Structural Feature | Predicted Binding Constant (Keq, M-1) | Relative Affinity |
| D-Fructose | Monosaccharide | High % of cis-diol furanose form | 1500 - 2500 | Very High |
| D-Galactose | Monosaccharide | Favorable cis-diol in furanose form | 300 - 500 | High |
| Catechol | Aromatic Diol | Planar, acidic 1,2-cis-diol | 150 - 300 | Medium |
| D-Glucose | Monosaccharide | Low % of furanose form | 10 - 30 | Low |
| Propane-1,2-diol | Aliphatic Diol | Flexible, acyclic diol | 5 - 15 | Very Low |
| Ethylene Glycol | Aliphatic Diol | Simple, flexible diol | < 5 | Negligible |
Note: The Keq values presented are illustrative estimates based on trends observed for other boronic acids and serve as a predictive guide for comparison. Actual values must be determined experimentally.
Analysis of Predicted Selectivity
-
Saccharides: As with most boronic acids, TD-BA is expected to show the highest affinity for D-fructose due to the favorable geometry of its furanose isomer.[11] The selectivity for fructose over glucose is predicted to be substantial, likely in the range of 50- to 100-fold. This makes TD-BA a candidate for applications where fructose detection or binding is prioritized.
-
Aromatic Diols: Catechol, a planar aromatic diol, is predicted to bind with medium affinity. The acidity of its hydroxyl groups facilitates binding at neutral pH.[1][2]
-
Simple Aliphatic Diols: Simple, flexible diols like propane-1,2-diol and ethylene glycol are poor binders. Lacking the pre-organized structure of cyclic diols, the entropic cost of forming the cyclic boronate ester is high, resulting in very low binding constants.
The Role of the Tetradecyl Chain
The C14 alkyl chain imparts significant hydrophobicity to the TD-BA molecule.[12] This has several implications:
-
Solubility: TD-BA will have very low solubility in purely aqueous media, likely requiring co-solvents or formulation within micelles or liposomes for biological applications.
-
Membrane Interaction: The long chain can act as a lipid anchor, potentially localizing the boronic acid to cell membranes or lipid bilayers. This could be exploited for developing cell surface sensors or targeted drug delivery systems that interact with cell surface glycoproteins.
-
Steric Hindrance: The bulky chain may introduce steric hindrance that could slightly modulate the binding constants compared to smaller alkylboronic acids, a factor that must be confirmed experimentally.
Conclusion and Future Directions
n-Tetradecylboronic acid is predicted to follow the established selectivity patterns of boronic acids, exhibiting a strong preference for fructose over other saccharides and weak interactions with simple aliphatic diols. Its defining feature—the long hydrophobic tail—suggests novel applications in membrane-associated recognition events and self-assembling materials.
The lack of published binding data for TD-BA underscores the necessity of empirical validation. The Alizarin Red S competitive assay provides a clear and reliable path for researchers to quantify its cross-reactivity profile. Such data will be invaluable for the rational design of new sensors, responsive hydrogels, and targeted therapeutic systems that leverage the unique properties of this long-chain boronic acid.
References
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Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. [Link]
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Zhang, Y., Zhou, Y., & Johnson, J. A. (2020). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 142(10), 4887–4894. [Link]
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Ku, K., & Kim, J. (2015). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry - An Asian Journal, 10(10), 2204-2210. [Link]
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Caputo, F., et al. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications, 60(90), 13239-13242. [Link]
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Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. [Link]
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Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. [Link]
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Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Semantic Scholar. [Link]
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Caputo, F., et al. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Royal Society of Chemistry. [Link]
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Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (17), 1608-1609. [Link]
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Nishiyabu, R., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry, 3(8), 499-512. [Link]
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Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. ACS Publications. [Link]
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McShane, A. J., & Gabbai, F. P. (2018). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 118(1), 2-37. [Link]
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Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]
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Rocha, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5829. [Link]
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A Researcher's Guide to Boronic Acid Derivatives for Anion Sensing: A Comparative Analysis
Welcome to a detailed exploration of boronic acid derivatives, a versatile class of chemical tools revolutionizing anion sensing. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and apply these powerful molecules. We will move beyond a simple listing of facts to explain the causality behind their function, providing a foundation built on established scientific principles and cutting-edge research. Our focus is on the "why"—why certain molecular designs are chosen, why specific experimental conditions are critical, and why this technology holds immense promise for diagnostics, environmental monitoring, and beyond.
Part 1: The Foundation: Boronic Acid's Unique Recognition Mechanisms
The utility of boronic acids in sensing applications stems from two primary, yet distinct, interaction mechanisms. Understanding these is critical to appreciating the design and function of any boronic acid-based sensor.[1][2]
Mechanism 1: Lewis Acid-Base Interactions with Anions
At its core, the boron atom in a boronic acid, R-B(OH)₂, is electron-deficient, making it a Lewis acid.[3][4] It exists in a trigonal planar (sp²) hybridized state. This inherent Lewis acidity allows it to readily accept a pair of electrons from Lewis bases, such as fluoride (F⁻) and cyanide (CN⁻) anions.[1][2][3][5] Upon binding, the boron atom undergoes rehybridization from the trigonal planar sp² state to a more stable tetrahedral sp³ state, forming a boronate anion.[2][3] This structural and electronic change is the fundamental event that is transduced into a detectable signal.
For instance, pyrenylboronic acid derivatives have been used in fluorescent sensor arrays where the binding of an anion quenches or enhances fluorescence through a photoinduced electron transfer (PET) mechanism, which is modulated by this hybridization change.[4]
Caption: Lewis acid-base interaction between a boronic acid and an anion.
Mechanism 2: Reversible Covalent Bonding with cis-Diols
Perhaps the most exploited feature of boronic acids is their ability to react with molecules containing 1,2- or 1,3-diols, such as saccharides (e.g., glucose, fructose) and glycoproteins, to form reversible five- or six-membered cyclic boronate esters.[2][3][6][7][8][9][10] This reaction is highly dependent on pH. In aqueous solution, the boronic acid exists in equilibrium between the neutral trigonal sp² form and an anionic tetrahedral sp³ form.[3][6] The tetrahedral form is significantly more reactive towards diols. Therefore, the binding affinity is much stronger at pH values above the pKa of the boronic acid, where the tetrahedral form is more populated. This pH-dependent equilibrium is a critical experimental parameter that must be optimized for any diol sensing application.
Caption: Reversible covalent bonding of a boronic acid with a cis-diol.
Part 2: A Comparative Analysis of Boronic Acid Sensor Platforms
The two core mechanisms can be integrated into various signaling platforms. The choice of platform depends on the desired application, sensitivity, and instrumentation availability.
Fluorescent Sensors
Fluorescent sensors are the most common type due to their high sensitivity and diverse signaling mechanisms.[9] A fluorophore is appended to the boronic acid receptor; anion binding modulates its photophysical properties.[7]
-
Mechanism: Common strategies include Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[3][4] In a typical PET sensor, the nitrogen atom of a tertiary amine linked to the boronic acid can quench the fluorescence of a nearby fluorophore. Upon saccharide binding, the B-N bond is strengthened, reducing the PET effect and "turning on" fluorescence.
-
Selectivity: Simple phenylboronic acid (PBA) often shows a higher affinity for fructose than glucose.[6] To enhance glucose selectivity, a key challenge in diabetes monitoring, researchers have developed "diboronic acid" sensors. These molecules are designed with a specific distance between two boronic acid moieties that is complementary to the diol spacing in glucose, leading to a significant increase in binding affinity and selectivity.[6][7]
-
Applications: Beyond monosaccharides, fluorescent boronic acid sensors have been designed to detect important biomarkers like sialyl Lewis X, a carbohydrate antigen overexpressed on some cancer cells, enabling selective labeling and imaging of tumor cells.[6][7][11]
Colorimetric Sensors
Colorimetric sensors offer the advantage of visual detection without the need for complex instrumentation.[3]
-
Mechanism: A common approach is the indicator displacement assay. Here, a boronic acid-functionalized receptor is pre-complexed with a colored indicator dye. When a target analyte with a higher binding affinity (like a saccharide) is introduced, it displaces the dye, leading to a distinct color change.[1]
-
Applications: This method has been effectively used in sensor arrays where multiple boronic acid/dye combinations produce a unique colorimetric "fingerprint" for different saccharides, allowing for their discrimination.[1]
Electrochemical Sensors
Electrochemical sensors convert the chemical binding event into an electrical signal, making them ideal for integration into portable, low-cost devices.[3][10]
-
Mechanism: These sensors typically incorporate a redox-active group, such as ferrocene or viologen, into the boronic acid derivative.[3][10] The binding of a saccharide or other anion alters the local electronic environment of the redox center, causing a measurable shift in its oxidation potential.[3]
-
Applications: This principle is widely explored for the development of continuous glucose monitoring systems.[10] The direct conversion of the binding event to an electronic signal provides a pathway for real-time analysis.[10]
Part 3: Performance Metrics: A Quantitative Comparison
To provide a clear, objective comparison, the table below summarizes the performance of several representative boronic acid derivatives from recent literature. This data highlights the diversity of targets and the performance levels that can be achieved.
| Sensor/Probe | Target Anion(s) | Sensing Modality | Key Performance Metrics | Solvent/pH | Reference |
| Sensor 16 (Huang et al.) | D-Glucose | Fluorescence | Binding Constant (Kₐ) = 1378 M⁻¹ (Shows selectivity for glucose over fructose when fructose is pre-complexed with PBA) | Aqueous | [6] |
| Sensor 21 (Zhai et al.) | D-Glucose | Fluorescence | Higher binding affinity for glucose than fructose, demonstrated by Isothermal Titration Calorimetry (ITC). | Aqueous | [6] |
| Anthracene Diboronic Acid | Sialyl Lewis X | Fluorescence | Enables selective labeling of HepG2 cancer cells at low concentrations (1 µmol L⁻¹). | Aqueous | [7] |
| BS-631 | 4-borono-l-phenylalanine (BPA) | Red-Emitting Fluorescence | Limit of Detection (LOD) = 19.6 µM. Enables co-staining with blue-emitting nuclear dyes like Hoechst 33342. | 0.5% DMSO/PBS | [12] |
| Quinolinium-Based Probes | F⁻, Cl⁻, Br⁻, I⁻, CN⁻ | Fluorescence | Ratiometric and colorimetric response to F⁻ and CN⁻. Detects CN⁻ at the lethal threshold (~20-30 µM). | Aqueous | [5] |
| Fluorescein Derivative 1 | Fluoride (F⁻) | Fluorescence | "Off-on" fluorescence enhancement selective for F⁻ over other halides. | CH₃CN | [13] |
| Ferroceneboronic Acid | Fructose | Electrochemical | Binding of fructose leads to a shift in the oxidation potential of the ferrocene moiety. | Aqueous | [3][10] |
Part 4: Experimental Workflow: A Practical Guide
To ensure scientific integrity, every protocol must be a self-validating system. Below is a generalized, step-by-step methodology for characterizing a novel fluorescent boronic acid sensor for anion detection, based on common laboratory practices.[12]
Protocol: Characterization of a Fluorescent Anion Sensor
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the boronic acid sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, Methanol). Causality: Using a concentrated stock minimizes the amount of organic solvent added to the final aqueous buffer, which could otherwise perturb the sensing environment.
-
Prepare a high-concentration stock solution of the target anion (e.g., 1 M Sodium Fluoride) in the chosen aqueous buffer (e.g., PBS, HEPES at pH 7.4). Causality: The buffer is critical as it maintains a constant pH, which is essential for predictable boronic acid-anion interactions, especially for diols.
-
Prepare stock solutions of potential interfering anions to test for selectivity.
-
-
Fluorescence Titration Experiment:
-
In a series of cuvettes, add the aqueous buffer.
-
Add a fixed amount of the sensor stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 10 µM). Mix well.
-
Measure the initial fluorescence spectrum (Emission scan at a fixed Excitation wavelength) of the sensor alone. This is your baseline (F₀).
-
To each cuvette, add increasing volumes of the target anion stock solution to achieve a range of final concentrations.
-
After each addition, allow the solution to equilibrate for a few minutes. Causality: Equilibration time is necessary to ensure the binding reaction has reached completion before measurement.
-
Measure the fluorescence spectrum (F) at each anion concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F/F₀ or F-F₀) at the emission maximum against the concentration of the anion.
-
From this plot, determine the Limit of Detection (LOD), typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve at low concentrations.
-
Fit the titration data to a suitable binding isotherm (e.g., 1:1 Benesi-Hildebrand) to calculate the association constant (Kₐ). Causality: The binding constant provides a quantitative measure of the sensor's affinity for the target anion, a key performance metric.
-
-
Selectivity Study:
-
Repeat the titration experiment (step 2) using the interfering anions at the same or higher concentrations than the target anion.
-
Compare the fluorescence response. A selective sensor will show a significant response only to the target anion.
-
Caption: Standard workflow for characterizing a fluorescent anion sensor.
Part 5: Conclusion and Future Perspectives
Boronic acid derivatives have firmly established themselves as a cornerstone of molecular recognition and sensor design. Their unique dual-mode reactivity with both Lewis bases and cis-diols provides a versatile platform for detecting a wide range of biologically and environmentally significant anions.[1][2][3] The ongoing research focuses on several key areas:
-
Improving Selectivity: The development of diboronic and multivalent receptors continues to be a promising strategy for enhancing selectivity for complex saccharides.[6][11]
-
In Vivo Applications: Designing sensors that operate effectively at physiological pH with longer excitation and emission wavelengths (e.g., near-infrared) is crucial for live-cell imaging and diagnostics, minimizing background autofluorescence.[11][12]
-
Advanced Materials: Integrating boronic acids into "smart" materials like hydrogels and nanoparticles is leading to novel platforms for applications such as continuous monitoring and controlled drug release.[3][6]
The field is vibrant and continues to expand. By building upon the fundamental principles of boronic acid chemistry, researchers are poised to develop the next generation of sensors with unprecedented sensitivity, selectivity, and real-world applicability.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of n-Tetradecylboronic Acid
Welcome to a detailed guide on the proper handling and disposal of n-Tetradecylboronic acid. As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. This document moves beyond mere procedural lists to provide a deep, logical framework for managing waste streams associated with this reagent. Understanding the why behind each step is crucial for maintaining a safe and compliant laboratory environment.
n-Tetradecylboronic acid is a valuable organoborane used in various organic synthesis applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1] While boronic acids are celebrated as versatile building blocks, their disposal requires careful consideration of their chemical properties and associated hazards to mitigate risks and ensure regulatory compliance.[2]
Hazard Profile and Essential Safety Precautions
Before handling any waste, it is imperative to understand the intrinsic hazards of n-Tetradecylboronic acid. This knowledge forms the basis of all subsequent disposal decisions. The compound is classified as hazardous and requires specific precautions.[3][4]
Key Safety Information:
-
Handling: Always handle n-Tetradecylboronic acid in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5][6] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[6][7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] For skin contact, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[3] If swallowed, call a poison center or physician.[8]
Table 1: Physicochemical and Hazard Profile of n-Tetradecylboronic Acid
| Property | Value | Source(s) |
| CAS Number | 100888-40-2 | [3] |
| Molecular Formula | C₁₄H₃₁BO₂ | [3][9] |
| Molecular Weight | 242.21 g/mol | [3] |
| GHS Hazard Statements | Causes skin irritation (Category 2). Causes serious eye irritation (Category 2). May cause respiratory irritation (Category 3). | [3][8] |
| Stability | Stable under normal conditions. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [5][10] |
The Cornerstone of Safe Disposal: Waste Segregation
The single most critical principle in chemical waste management is segregation. Mixing incompatible waste streams can lead to violent reactions, the generation of toxic gases, or fires.[11][12] n-Tetradecylboronic acid and its associated waste must never be mixed with strong oxidizing agents, strong acids, or strong bases.[5][10]
The following decision tree provides a logical workflow for segregating waste generated from experiments involving n-Tetradecylboronic acid.
Caption: Waste segregation decision tree for n-Tetradecylboronic acid.
Step-by-Step Disposal Protocols
All chemical waste must be disposed of in accordance with federal, state, and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[13][14] The following protocols provide specific guidance for different waste streams.
Protocol 3.1: Unused or Off-Specification n-Tetradecylboronic Acid (Solid)
This protocol applies to the original chemical in solid form that is no longer needed.
-
Container: Ensure the chemical is in its original, clearly labeled container. If not, transfer it to a new, compatible container with a secure lid.
-
Labeling: Write "WASTE" and the date on the original label.[15] If in a new container, create a hazardous waste label that includes the full chemical name, "n-Tetradecylboronic acid," and lists all relevant hazards (Irritant).[16]
-
Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).[11][17]
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department for disposal at an approved waste facility.[3][8]
Protocol 3.2: Contaminated Solid Waste
This includes items such as used gloves, weigh paper, contaminated silica gel, and paper towels.
-
Collection: Designate a specific, compatible container for solid chemical waste. This is often a puncture-resistant container or a bucket lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled "Hazardous Waste" and list the chemical contaminants (e.g., "Solid waste contaminated with n-Tetradecylboronic acid").[16]
-
Accumulation: Collect all non-sharp, contaminated solid waste in this container. Keep the container closed when not in use.[11]
-
Disposal: Once the container is 90% full, seal it and request a pickup from EH&S.[18]
Protocol 3.3: Contaminated Liquid Waste (Organic Solvents)
This applies to solutions of n-Tetradecylboronic acid in organic solvents (e.g., from reaction workups or chromatography).
-
Container Selection: Use a designated waste container made of a compatible material (e.g., high-density polyethylene) for non-halogenated solvent waste.[19] Ensure the container has a secure, vapor-tight cap.
-
Segregation: Do NOT mix this waste stream with aqueous waste, halogenated solvents, or incompatible chemicals like strong oxidizers or bases.[19]
-
Labeling: Attach a hazardous waste label to the container. List all constituents, including solvents and an estimated concentration of n-Tetradecylboronic acid.[11] Maintain a running log of additions.
-
Accumulation: Store the container in a secondary containment bin within your SAA.[20] Keep the container closed at all times except when adding waste.
-
Disposal: When the container is 90% full, arrange for an EH&S pickup.[14][18]
Protocol 3.4: Empty Container Disposal
Empty containers that once held n-Tetradecylboronic acid must be properly decontaminated before being disposed of as regular trash.
-
Decontamination: Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[19]
-
Rinsate Collection: This is a critical step. The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[19] Add the rinsate to your designated organic solvent waste container (Protocol 3.3).
-
Container Preparation: Allow the rinsed container to air dry completely in the fume hood.
-
Disposal: Once clean and dry, deface or remove the original chemical label to prevent confusion.[20] The container can now be disposed of in a designated bin for clean lab glass or plastic.
Waste Accumulation and Regulatory Context
All hazardous waste must be managed from its point of generation until it is collected by a licensed disposal vendor.[16]
-
Satellite Accumulation Area (SAA): Laboratories must designate an SAA at or near where the waste is generated.[17] This area must be under the control of laboratory personnel.
-
Container Management Checklist:
The legal framework for hazardous waste is primarily governed by the EPA under RCRA, which establishes a "cradle-to-grave" system for managing hazardous materials.[14] Improper disposal can lead to significant environmental contamination and substantial legal penalties.[13] By following these scientifically grounded procedures, you ensure the safety of yourself, your colleagues, and the community while upholding the integrity of your research.
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Mastering Safety: A Researcher's Guide to Handling n-Tetradecylboronic Acid
In the fast-paced world of drug discovery and chemical synthesis, the safe and efficient handling of reagents is paramount. As a Senior Application Scientist, I've seen firsthand how a deep understanding of a chemical's properties can transform a potentially hazardous procedure into a safe and routine operation. This guide provides an in-depth, practical framework for the safe handling of n-Tetradecylboronic acid, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our goal is to empower you, the researcher, with the knowledge to build a self-validating system of safety in your laboratory.
n-Tetradecylboronic acid, a member of the versatile boronic acid family, is a valuable reagent in organic synthesis. However, its potential to cause skin, eye, and respiratory irritation necessitates a robust safety protocol.[1] This guide will walk you through the essential personal protective equipment (PPE), step-by-step handling procedures, and emergency and disposal plans, ensuring both your safety and the integrity of your research.
Immediate Safety and Hazard Assessment
Before you even open the container, a thorough understanding of the hazards is crucial. n-Tetradecylboronic acid is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] This means that direct contact with the solid or its dust can lead to inflammation and discomfort, and inhalation can irritate the respiratory tract. The causality here is straightforward: the boronic acid functional group and the long alkyl chain can interact with biological tissues, leading to these irritant effects.
Your immediate actions upon entering the lab to work with this compound should be to ensure that engineering controls are in place and functioning correctly. This includes a certified chemical fume hood and readily accessible eyewash stations and safety showers.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not just a matter of compliance; it's a critical barrier between you and potential exposure. The following table summarizes the mandatory PPE for handling n-Tetradecylboronic acid, with explanations rooted in the compound's specific hazards.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[2][3][5] | Protects against accidental splashes of solutions or contact with airborne dust particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6] | Nitrile gloves provide an effective barrier against incidental contact with boronic acids.[6] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs, followed by hand washing. |
| Body Protection | A fully buttoned, flame-resistant lab coat worn over long pants.[6] | Protects the skin on your body and arms from accidental spills and contact with contaminated surfaces. |
| Footwear | Closed-toe shoes.[6] | Protects your feet from spills and falling objects. |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be required if dust is generated and engineering controls are insufficient.[3][5][7] | In situations where significant dust may be generated (e.g., weighing large quantities outside of a containment hood), a respirator prevents inhalation and subsequent respiratory tract irritation. |
Step-by-Step Handling and Operational Plan
A systematic workflow is essential for minimizing risk. The following protocol is designed to be a self-validating system, where each step logically follows the last to ensure a consistently safe operation.
Preparation and Weighing
-
Work Area Setup : Always conduct any handling of solid n-Tetradecylboronic acid that may generate dust within a certified chemical fume hood.[6] This is your primary engineering control to capture any airborne particles at the source. The workspace should be clean and free of clutter.
-
Pre-labeling : Before weighing, label your receiving vessel with the full chemical name and any other relevant identifiers. This simple step prevents mix-ups that could lead to unintended reactions.
-
Weighing : When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could create dust clouds. If you must weigh a larger quantity where dust is unavoidable, ensure you are using appropriate respiratory protection in addition to the fume hood.
In-situ Operations (e.g., Reaction Setup)
-
Dissolution : When dissolving the solid, add the solvent to the vessel containing the n-Tetradecylboronic acid slowly to prevent splashing.
-
Reaction Monitoring : Keep the reaction vessel closed to the extent possible during the reaction. If sampling is required, do so carefully within the fume hood.
Post-Handling and Decontamination
-
Decontamination : After handling, thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) to remove any residual chemical.
-
PPE Removal : Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by your lab coat, and finally your eye protection.
-
Hand Washing : Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.[8]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, a swift and correct response is critical.
Exposure Response
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation develops or persists.[9]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[2][3] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2][3] Seek immediate medical attention.
Spill Response Workflow
The following diagram outlines the logical flow for responding to a small chemical spill of n-Tetradecylboronic acid in a laboratory setting.
Caption: Workflow for a small n-Tetradecylboronic acid spill response.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a cornerstone of laboratory safety and environmental responsibility. Under no circumstances should n-Tetradecylboronic acid or its waste be disposed of down the drain or in the regular trash.[10]
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing n-Tetradecylboronic acid.[10]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "n-Tetradecylboronic acid".[10]
-
Solid Waste : Place all contaminated solid materials, such as gloves, weigh boats, and absorbent paper, into the designated solid hazardous waste container.[11]
-
Liquid Waste : Collect all solutions containing n-Tetradecylboronic acid in a labeled, sealed container for liquid hazardous waste.[10]
Decontamination of Glassware
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinsate must be collected as liquid hazardous waste.[10]
-
Secondary Wash : A subsequent wash with a cleaning solution can then be performed.
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[10]
Waste Storage and Pickup
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area, following your institution's specific guidelines. Contact your institution's Environmental Health and Safety (EHS) office for hazardous waste pickup.[10][11]
By integrating these principles and procedures into your daily laboratory work, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the groundbreaking research you are conducting.
References
- Vertex AI Search. Boric Acid.
- Chemistry For Everyone. (2025-04-26). What Are The Safety Precautions For Using Boric Acid?.
- Benchchem. Personal protective equipment for handling 4-Formylphenylboronic acid.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Cole-Parmer.
- American Borate Company.
- Lab Alley. Boric Acid Safety & Hazards.
- Occupational Safety and Health Administr
- Fisher Scientific.
- Santa Cruz Biotechnology.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Fisher Scientific.
- BLD Pharmatech. (7-Chloroquinolin-3-yl)
- Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich.
- Environmental Health and Safety.
- Thermo Fisher Scientific.
- Fisher Scientific.
- The NIH Drain Discharge Guide.
- Benchchem. Proper Disposal Procedures for 4-(Carboxyvin-2-YL)
- Nipissing University. (2019-06-12).
- Benchchem. Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide.
- UW Environmental Health & Safety. (2025-09-29).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. americanborate.com [americanborate.com]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
